[2-(4-Chlorophenyl)ethyl](3-methylbutan-2-yl)amine
Description
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Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-methylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN/c1-10(2)11(3)15-9-8-12-4-6-13(14)7-5-12/h4-7,10-11,15H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSWOUIUMSOWDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NCCC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Structural Elucidation and Analytical Profiling of 2-(4-Chlorophenyl)ethylamine
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
2-(4-Chlorophenyl)ethylamine (CAS: 156-41-2), also known as 4-chlorophenethylamine (4-CPEA), acts as a critical scaffold in the synthesis of pharmaceutical agents, including antidepressants and antihistamines. It belongs to the phenethylamine class, sharing structural homology with monoamine neurotransmitters.[1]
The analysis of this molecule presents specific challenges due to the electronegative chlorine substituent at the para position and the basicity of the primary amine. This guide moves beyond standard textbook descriptions to provide a field-validated analytical strategy. We prioritize establishing structural connectivity , isotopic verification , and purity profiling using self-validating protocols.
Core Analytical Workflow
The following diagram illustrates the logical progression from crude sample to certified reference material, highlighting the specific decision gates for this chlorinated amine.
Figure 1: Step-wise analytical decision tree. Note the critical D2O exchange step to validate the amine functionality.
Mass Spectrometry: The Isotopic Signature
The first step in validating 4-CPEA is confirming the molecular weight and the presence of chlorine. Unlike simple hydrocarbons, the chlorine atom provides a unique isotopic "fingerprint" that serves as an internal validation standard.
Mechanistic Insight
Chlorine exists naturally as
Experimental Protocol (GC-MS EI)
-
Ionization: Electron Impact (70 eV).
-
Inlet Temp: 250°C.
-
Self-Validation: Check the M+2 peak. If the ratio deviates significantly from 3:1, suspect interference from non-chlorinated co-elutants.
Fragmentation Logic:
-
Molecular Ion (
): 155 m/z (approx). -
-Cleavage (Dominant): The bond between the
-carbon and -carbon breaks, retaining the nitrogen.-
Fragment:
m/z 30 . This is the base peak for many primary amines.[2]
-
-
Benzylic Cleavage: Cleavage at the benzylic position generates the 4-chlorobenzyl cation (or chlorotropylium ion).
-
Fragment:
m/z 125/127 (retaining the 3:1 Cl pattern).
-
Data Summary Table:
| Fragment Ion | m/z (approx) | Relative Intensity | Structural Assignment |
| Molecular Ion ( | 155 | Moderate | Parent Molecule ( |
| Isotope Peak ( | 157 | ~33% of | Parent Molecule ( |
| Benzylic Cation | 125 | High | |
| Immonium Ion | 30 | High/Base |
Nuclear Magnetic Resonance (NMR) Spectroscopy[4][5][6][9][13]
NMR is the primary tool for establishing connectivity. The para-substitution pattern creates a symmetric system in the aromatic region, often misidentified as a pair of doublets but accurately described as an AA'BB' system .
Protocol: 1H NMR (400 MHz)
-
Solvent:
(Chloroform-d) is preferred over DMSO- to prevent solvent interaction with the amine protons, unless solubility is an issue. -
Internal Standard: TMS (0.00 ppm).
-
Concentration: 10-15 mg in 0.6 mL solvent.
Structural Causality & Assignments
-
Aromatic Region (7.0 - 7.5 ppm):
-
The 4-chloro substitution withdraws electron density.
-
Protons ortho to Cl are deshielded differently than those ortho to the ethyl chain.
-
Appearance: Two "roofing" doublets (AA'BB' pattern) integrating to 2H each.
-
-
Aliphatic Chain (2.6 - 3.0 ppm):
-
-Methylene (
): Deshielded by Nitrogen. Triplet. -
-Methylene (
): Deshielded by the Ring. Triplet. -
Coupling: These two triplets couple to each other (
Hz).
-
-Methylene (
-
Amine Protons (
):-
Broad singlet, chemical shift varies with concentration (1.0 - 2.0 ppm).
-
Self-Validating Step: The Shake
To confirm the peak at ~1.5 ppm is indeed the amine and not water or impurity:
-
Run the standard
H spectrum. -
Add 1-2 drops of
to the NMR tube and shake. -
Result: The broad singlet disappears (exchanges to
), while alkyl triplets remain unchanged.
Figure 2: NMR connectivity logic. The vicinal coupling between Alpha and Beta methylenes is the key structural confirmation for the ethyl chain.
Infrared Spectroscopy (FT-IR)[1]
While MS and NMR provide structure, IR provides a rapid "fingerprint" for batch-to-batch consistency.
Key Diagnostic Bands:
-
3300 - 3400 cm
: N-H stretching. Primary amines typically show a doublet (symmetric and asymmetric stretch), though hydrogen bonding can broaden this into a single band. -
2800 - 3000 cm
: C-H aliphatic stretching. -
800 - 850 cm
: C-Cl stretching . This is the critical confirmation of the halogen presence on the aromatic ring, distinct from non-chlorinated analogs. -
1500 - 1600 cm
: C=C Aromatic ring breathing modes.
Chromatographic Purity Profiling (HPLC)
Analyzing amines by HPLC is notoriously difficult due to the interaction of the basic nitrogen with residual silanols on silica columns, leading to peak tailing.
Optimized Protocol: Acidic Mobile Phase
To ensure sharp peaks and accurate integration, the amine must be kept fully protonated (ionized).
-
Column: C18 (ODS), End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid or Trifluoroacetic Acid (TFA) in Water (pH ~2.0-2.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 220 nm (Amine absorption is low; 220 nm captures the benzene ring absorption).
-
Flow Rate: 1.0 mL/min.
Why this works:
At pH 2.5, the amine (
Synthesis & Impurity Logic
Understanding the origin of the molecule allows the analyst to target specific impurities. 4-CPEA is typically synthesized via:
-
Reduction of 4-chlorobenzyl cyanide.
-
Potential Impurity: Unreacted nitrile (check IR for
at ~2250 cm ).
-
-
Reduction of 4-chloro-
-nitrostyrene.-
Potential Impurity: Dimerized byproducts or hydroxylamine intermediates.
-
Safety Note: Chlorinated phenethylamines can be skin irritants and potential sensitizers. All analysis should be conducted in a fume hood.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 67430, 2-(4-Chlorophenyl)ethylamine. Retrieved from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Search: 4-Chlorophenethylamine).[3][4] Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (General reference for AA'BB' systems and Amine fragmentation).
Sources
- 1. CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2-(4-Chlorophenyl)ethylamine | C8H10ClN | CID 67430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(4-Chlorophenyl)Ethylamine | Chemical Properties, Safety Data, Uses & Synthesis | Buy from China Supplier [nj-finechem.com]
Molecular weight and physicochemical properties of 2-(4-Chlorophenyl)ethylamine
Technical Monograph: 2-(4-Chlorophenyl)ethylamine
Executive Summary
2-(4-Chlorophenyl)ethylamine (CAS: 156-41-2), also known as 4-chlorophenethylamine, is a critical halogenated building block in medicinal chemistry. Structurally, it consists of a phenethylamine scaffold with a chlorine substituent at the para position. This modification significantly alters the physicochemical profile compared to the parent phenethylamine, enhancing lipophilicity and metabolic stability by blocking para-hydroxylation—a primary metabolic pathway for phenethylamines. It serves as a vital precursor in the synthesis of pharmaceutical agents, including antidepressants, antidiabetic drugs, and specific dopamine receptor ligands.
Chemical Identity & Molecular Metrics
| Parameter | Data |
| IUPAC Name | 2-(4-Chlorophenyl)ethanamine |
| Common Synonyms | 4-Chlorophenethylamine; p-Chlorophenethylamine; 1-Amino-2-(4-chlorophenyl)ethane |
| CAS Registry Number | 156-41-2 |
| Molecular Formula | C₈H₁₀ClN |
| SMILES | NCCc1ccc(Cl)cc1 |
| InChI Key | SRXFXCKTIGELTI-UHFFFAOYSA-N |
Physicochemical Profile
The introduction of the chlorine atom at the para position introduces a dipole moment and increases the molecular volume, affecting both solubility and boiling point.
Thermal & Physical Properties
| Property | Value / Range | Condition |
| Molecular Weight | 155.62 g/mol | - |
| Physical State | Liquid | Ambient (25°C) |
| Appearance | Colorless to light yellow | - |
| Boiling Point | 242–245°C | 760 mmHg (Atmospheric) |
| Boiling Point (Reduced) | 60–65°C | 0.1 mmHg |
| Density | 1.112 g/mL | 25°C |
| Refractive Index ( | 1.548 | 20°C |
Solubility & Electronic Properties
-
Lipophilicity (LogP): The estimated LogP is approximately 2.0–2.4 . The chlorine substituent increases lipophilicity relative to phenethylamine (LogP ~1.41), facilitating greater permeability across biological membranes, including the blood-brain barrier (BBB).
-
Basicity (pKa): The amino group typically exhibits a pKa of 9.0–9.5 , consistent with primary alkyl amines. It exists predominantly as the protonated ammonium cation at physiological pH (7.4).
-
Solubility:
Synthesis & Manufacturing Methodologies
For research and scale-up, two primary routes are employed. The Nitrostyrene Route is preferred in medicinal chemistry for its versatility in generating analogs, while the Nitrile Reduction is common in industrial settings.
Method A: The Nitrostyrene Reduction (Laboratory Scale)
This route avoids high-pressure hydrogenation and uses mild reducing agents.
-
Henry Reaction: Condensation of 4-chlorobenzaldehyde with nitromethane using ammonium acetate as a catalyst yields 4-chloro-
-nitrostyrene. -
Reduction: The nitrostyrene is reduced to the amine.[5] While LiAlH
is traditional, a modern, safer protocol utilizes Sodium Borohydride (NaBH ) with Copper(II) Chloride (CuCl ) .[6] This "in-situ" generated catalytic species efficiently reduces the conjugated alkene and nitro group.
Method B: Catalytic Hydrogenation of Nitriles (Industrial Scale)
-
Precursor: 4-Chlorobenzyl chloride is reacted with sodium cyanide to form 4-chlorobenzyl cyanide (4-chlorophenylacetonitrile).
-
Hydrogenation: The nitrile is reduced using H
gas over Raney Nickel or Palladium on Carbon (Pd/C). Ammonia is often added to suppress the formation of secondary amine byproducts (dimerization).
Synthesis Workflow Diagram
Figure 1: Comparative synthetic pathways. The Nitrostyrene route (top) is preferred for lab-scale flexibility; the Cyanide route (bottom) is standard for bulk manufacturing.
Analytical Characterization
To validate the identity of 2-(4-Chlorophenyl)ethylamine, the following spectral signatures are diagnostic.
Proton NMR ( H-NMR) in CDCl
-
Aromatic Region (
7.0–7.4 ppm): A characteristic AA'BB' system (two doublets) integrating to 4 protons. The chlorine substitution creates symmetry in the phenyl ring.- ~7.25 ppm (d, 2H, meta to ethylamine chain).
- ~7.10 ppm (d, 2H, ortho to ethylamine chain).
-
Aliphatic Region (
2.6–3.0 ppm):-
~2.95 ppm (t, 2H, –CH
–NH ): The methylene adjacent to the nitrogen is deshielded by the amine. -
~2.70 ppm (t, 2H, Ar–CH
–): The benzylic methylene.
-
~2.95 ppm (t, 2H, –CH
-
Amine Protons: Broad singlet (
1.0–2.0 ppm), position varies with concentration and moisture.
Mass Spectrometry (MS)
-
Molecular Ion (M+): 155.05 m/z (base peak).
-
Isotope Pattern: A distinct M+2 peak at 157.05 m/z with approximately 33% intensity of the parent peak, confirming the presence of a single Chlorine atom (
Cl vs Cl natural abundance).
Handling, Stability & Safety
-
Hazards: The compound is Corrosive (Category 1B) . It causes severe skin burns and eye damage. Inhalation of vapors can cause respiratory irritation.
-
Storage: Store under an inert atmosphere (Argon or Nitrogen) at 2–8°C. Primary amines are sensitive to atmospheric CO
, forming carbamates (white crusts) upon prolonged exposure. -
Incompatibility: Reacts violently with strong oxidizing agents and acid chlorides.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67430, 2-(4-Chlorophenyl)ethylamine. Retrieved from [Link]
-
Hokkaido University. (2015). Selective hydrogenation of benzyl cyanide to 2-phenylethylamine over a Pd/Al2O3 catalyst. Green Chemistry. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 3. 2-(4-Chlorophenyl)Ethylamine | Chemical Properties, Safety Data, Uses & Synthesis | Buy from China Supplier [nj-finechem.com]
- 4. mdpi.com [mdpi.com]
- 5. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Review of 4-Chlorophenethylamine Derivatives and Analogs: Synthesis, Pharmacology, and Structure-Activity Relationships
Abstract: The phenethylamine scaffold is a cornerstone of neuropharmacology, giving rise to a vast array of psychoactive and therapeutic agents. The introduction of a halogen, specifically a chlorine atom at the para-position of the phenyl ring, dramatically alters the pharmacological profile of these compounds. This technical guide provides an in-depth review of 4-chlorophenethylamine (4-CPEA) and its key derivatives and analogs. We will explore the synthetic pathways to access these molecules, dissect their complex interactions with monoamine transporters and receptors, and establish robust structure-activity relationships (SAR). A particular focus is placed on the α-methylated analog, para-chloroamphetamine (PCA or 4-CA), a potent monoamine releaser and a widely studied serotonergic neurotoxin. This whitepaper is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a critical analysis of the causality behind the unique biological activities of this compound class.
Introduction: The Significance of the para-Chloro Substituent
Phenethylamines are a class of organic compounds containing a phenyl ring linked to an amino group by a two-carbon chain.[1] This core structure is shared by endogenous neurotransmitters like dopamine and norepinephrine, as well as a wide range of synthetic drugs that act as stimulants, psychedelics, and antidepressants.[1][2] The pharmacological activity of a phenethylamine can be profoundly modulated by substituting hydrogen atoms on the phenyl ring, the ethyl sidechain, or the amino group.[1]
The addition of a chlorine atom to the phenyl ring, creating a chlorophenethylamine, is a key modification. Halogenation, in general, tends to increase the lipophilicity of a molecule, potentially enhancing its ability to cross the blood-brain barrier. More specifically, the position of the halogen is critical. The introduction of a chlorine atom at the para (4) position gives rise to compounds with potent effects on the serotonin (5-HT) system.[3][4]
This guide focuses on 4-chlorophenethylamine (4-CPEA) and its analogs. While 4-CPEA itself is primarily a chemical intermediate[5][6], its derivatives have been the subject of intense scientific scrutiny. The most notable of these is para-chloroamphetamine (PCA or 4-CA), the α-methylated analog of 4-CPEA. PCA is a powerful tool in neuroscience research due to its potent ability to release serotonin, but it is also a well-established serotonergic neurotoxin, causing long-term depletion of 5-HT and degeneration of serotonergic nerve terminals at higher doses.[7][8] Understanding the chemical and biological properties of these compounds is therefore crucial for both fundamental neuroscience research and for appreciating the potential toxicity of related designer drugs.
Synthetic Strategies for 4-Chlorophenethylamine Analogs
The synthesis of 4-chlorophenethylamine derivatives generally relies on established methods for amine synthesis, with specific considerations for introducing the chloro-substituent with high regioselectivity.
General Synthetic Approach: Reductive Amination
A prevalent and versatile method for synthesizing phenethylamines is the reductive amination of a corresponding ketone or aldehyde. This pathway is favored due to the wide availability of starting materials and its operational simplicity. The process involves the reaction of a carbonyl compound (e.g., 4-chlorophenylacetone to produce 4-chloroamphetamine) with an amine source (like ammonia or a primary amine) to form an intermediate imine, which is then reduced to the target amine.
The causality for this choice lies in its efficiency. The imine formation and subsequent reduction can often be performed in a single pot ("one-pot reaction") using various reducing agents, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. This approach provides a direct and high-yielding route to the desired phenethylamine backbone.
Alternative Synthetic Route: The Sandmeyer Reaction
Direct chlorination of a phenethylamine is often unselective and can lead to a mixture of ortho, meta, and para isomers, along with polychlorinated byproducts.[9] To achieve specific para-chlorination, a more controlled approach is required. The Sandmeyer reaction is an exemplary method for this purpose. This reaction allows for the introduction of a chlorine atom at a specific position on an aromatic ring by converting a primary aromatic amine (via a diazonium salt intermediate) into the corresponding aryl halide. This method was successfully employed in the synthesis of 4-chloro-2,5-dimethoxyamphetamine (DOC), demonstrating its utility for producing clean, isomerically pure products.[9]
Detailed Protocol: Synthesis of 4-Chloroamphetamine (PCA) via Reductive Amination of 4-Chlorophenylacetone
This protocol describes a standard laboratory procedure for the synthesis of PCA. It is a self-validating system where the identity and purity of the final product are confirmed through standard analytical techniques.
Materials:
-
4-Chlorophenylacetone
-
Ammonium acetate or Ammonia in Methanol
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Hydrochloric acid (HCl) in ether
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution
-
Magnesium sulfate (MgSO₄) (anhydrous)
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask, dissolve 4-chlorophenylacetone (1 equivalent) in anhydrous methanol. Add a solution of ammonia in methanol (e.g., 7N solution, 5-10 equivalents) or ammonium acetate (3-5 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2 equivalents) portion-wise, ensuring the temperature remains below 10°C. Causality Note: NaBH₃CN is chosen as it is a mild reducing agent that selectively reduces the imine in the presence of the ketone starting material, minimizing side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.
-
Workup & Extraction: Carefully quench the reaction by the slow addition of water. Reduce the volume of methanol using a rotary evaporator. Make the aqueous solution basic (pH > 12) by adding a concentrated NaOH solution. Extract the aqueous layer three times with diethyl ether.
-
Drying and Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and remove the solvent under reduced pressure to yield the crude 4-chloroamphetamine freebase as an oil.
-
Purification and Salt Formation: For purification, the freebase can be distilled under vacuum. To form the hydrochloride salt, dissolve the purified freebase in a minimal amount of diethyl ether and add a solution of HCl in ether dropwise with stirring. The white precipitate of 4-chloroamphetamine hydrochloride is then collected by filtration, washed with cold ether, and dried.
-
Validation: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.
Pharmacology and Mechanism of Action
The primary mechanism of action for most 4-CPEA derivatives is the modulation of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[7]
Monoamine Transporter Interactions
These compounds typically function as releasing agents and, to a lesser extent, reuptake inhibitors . As releasing agents, they are substrates for the transporters. They are taken up into the presynaptic neuron and induce a reversal of the transporter's normal function (a process called efflux), causing a non-vesicular release of neurotransmitters from the cytoplasm into the synaptic cleft. This leads to a rapid and significant increase in extracellular monoamine concentrations.
Diagram: Mechanism of Monoamine Release by 4-CA
Caption: 4-CA enters the neuron via SERT, then reverses its function, causing serotonin efflux.
The potency of these compounds varies significantly based on their specific structure. PCA, for instance, is a potent and well-balanced releaser of serotonin, norepinephrine, and dopamine.[7]
Table 1: Monoamine Transporter Inhibition Potencies of 4-CPEA Analogs
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Reference(s) |
| p-Chloroamphetamine (PCA) | 3,600 | 320 | 490 | [7] |
| 4-Chlorophenylisobutylamine (4-CAB) | 2,343 | N/A | 330 | [10] |
| Amphetamine | Low µM | Sub-µM | High µM | [3] |
| 4-Fluoroamphetamine | Low µM | Sub-µM | Low µM | [3] |
Note: IC₅₀ values represent the concentration required to inhibit 50% of monoamine uptake and can vary based on experimental conditions.
The Hallmark of Serotonergic Neurotoxicity
The most significant pharmacological property of PCA and related compounds is their ability to induce long-lasting, selective neurotoxicity to serotonin neurons.[7] At high doses (e.g., 10 mg/kg in rats), PCA causes a profound and persistent depletion of brain serotonin, its metabolite 5-HIAA, the serotonin-synthesizing enzyme tryptophan hydroxylase, and the number of serotonin transporters.[7] This is believed to result from the degeneration of fine serotonergic axon terminals, particularly those originating from the dorsal raphe nucleus.[7]
The precise mechanism remains under investigation, but several key factors are known:
-
SERT-Mediated Uptake: The neurotoxicity is dependent on the uptake of PCA into the serotonergic neuron via SERT. Co-administration of a selective serotonin reuptake inhibitor (SSRI) like fluoxetine can block this neurotoxic effect.[7]
-
Involvement of Dopamine: Depletion of dopamine with α-methyl-p-tyrosine also protects against PCA-induced serotonergic neurotoxicity, indicating a critical, though not fully understood, role for dopamine in the toxic cascade.[7]
-
Metabolic Activation: It is hypothesized that PCA may be metabolized within the neuron to a reactive species that initiates oxidative stress and cell death pathways.[11]
Diagram: Proposed Pathway of PCA-Induced Serotonergic Neurotoxicity
Caption: PCA neurotoxicity requires SERT uptake and leads to oxidative stress and cell death.
Structure-Activity Relationships (SAR)
The pharmacology of 4-CPEA derivatives is exquisitely sensitive to their chemical structure. Understanding these relationships is key to predicting the activity and toxicity of novel analogs.
-
Position of the Chloro Substituent: The neurotoxic and potent serotonin-releasing effects are highly specific to the para (4) position. Moving the chlorine to the ortho (2) or meta (3) position, as in o-chloroamphetamine or m-chloroamphetamine, results in compounds that lack significant long-term serotonin-depleting effects.[7] This highlights the critical role of the electronic and steric properties conferred by the 4-position in the interaction with SERT.
-
Nature of the Halogen: While other para-halogenated amphetamines exist, the chloro-substituted variants appear to be the most neurotoxic.[3][12] For instance, para-fluoroamphetamine (4-FA) is also a potent monoamine releaser but is considered significantly less neurotoxic than 4-CA.[12] The rank order of toxicity for para-substituents on amphetamine is generally considered to be Cl > Br > F > H.[3] This is likely due to differences in the C-halogen bond strength and the metabolic pathways these compounds undergo.
-
The α-Methyl Group: The methyl group on the alpha carbon (adjacent to the amine) is crucial for the neurotoxicity of PCA. Its presence sterically hinders metabolism by monoamine oxidase (MAO), prolonging the compound's half-life and action. The α-ethyl analog, 4-chlorophenylisobutylamine (4-CAB), is substantially less neurotoxic than PCA.[10] A single dose of 4-CAB produces only a fraction of the serotonin depletion seen with an equivalent dose of PCA, demonstrating that increasing the size of the α-alkyl group provides protection against neurotoxicity.[10]
-
N-Alkylation: Adding alkyl groups to the nitrogen atom can also modify activity. para-Chloromethamphetamine (PCMA), the N-methylated analog of PCA, is rapidly metabolized in vivo to PCA and is therefore also a potent serotonergic neurotoxin.[7] In other series, N-alkylation can tune the selectivity of the compound, for instance, increasing affinity for D2 dopamine receptors in certain 2-(4-chloro-3-hydroxyphenyl)ethylamine derivatives.[13]
Key Experimental Methodologies
To assess the properties of 4-CPEA derivatives, standardized and validated experimental protocols are essential.
Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay
This protocol is a self-validating system to determine the potency (IC₅₀) of a test compound at inhibiting dopamine, norepinephrine, and serotonin transporters.
Objective: To quantify the concentration of a 4-CPEA analog required to inhibit 50% of radiolabeled substrate uptake via hDAT, hNET, or hSERT.
Materials:
-
HEK293 cells stably transfected with human DAT, NET, or SERT.
-
Cell culture medium (e.g., DMEM with 10% FBS, G418 for selection).
-
Krebs-HEPES buffer (KHB).
-
Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
-
Test compound (e.g., PCA) dissolved in a suitable vehicle (e.g., DMSO).
-
Known inhibitors for defining non-specific uptake (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).
-
96-well cell culture plates, scintillation fluid, and a liquid scintillation counter.
Step-by-Step Methodology:
-
Cell Culture: Plate the transfected HEK293 cells in 96-well plates and grow to ~90-95% confluency.
-
Preparation: On the day of the experiment, aspirate the growth medium and wash the cells once with 100 µL of room temperature KHB.[14]
-
Pre-incubation: Add 50 µL of KHB containing various concentrations of the test compound (typically a 10-point dilution series), vehicle control (for total uptake), or a high concentration of a known selective inhibitor (for non-specific uptake). Incubate for 5-10 minutes at room temperature.[14] Causality Note: This pre-incubation step ensures the test compound has reached its binding target before the substrate is introduced.
-
Initiate Uptake: Add 50 µL of KHB containing the radiolabeled substrate (e.g., 100 nM [³H]serotonin for SERT assay) to each well to initiate the uptake reaction. Incubate for a short period (e.g., 5-10 minutes) at room temperature. The incubation time must be within the linear range of uptake for the specific cell line.
-
Terminate Uptake: Rapidly terminate the reaction by aspirating the buffer and washing the cells three times with ice-cold KHB. This stops the transporter activity and removes extracellular radiolabel.
-
Cell Lysis and Counting: Lyse the cells in each well with a lysis buffer (e.g., 1% SDS) or scintillation fluid. Transfer the contents to scintillation vials or use a microplate scintillation counter to measure the amount of radioactivity taken up by the cells.
-
Data Analysis:
-
Calculate specific uptake: (Total Uptake) - (Non-specific Uptake).
-
Normalize the data, setting the specific uptake in the vehicle control wells to 100%.
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Fit the data to a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Diagram: Workflow for Monoamine Transporter Uptake Inhibition Assay
Caption: A stepwise workflow for determining the IC₅₀ of a compound at monoamine transporters.
Protocol: Analytical Detection by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of phenethylamines in biological matrices.
Objective: To detect and quantify a 4-CPEA analog in a biological sample (e.g., plasma, brain homogenate).
Materials:
-
LC-MS/MS system (e.g., Shimadzu LC-20ADXR with a mass spectrometer).
-
C18 analytical column (e.g., Kinetex C18).[15]
-
Mobile phase A: 0.1% formic acid in water.[15]
-
Mobile phase B: 0.1% formic acid in acetonitrile.[15]
-
Solid-phase extraction (SPE) cartridges (e.g., HLB).[15]
-
Internal standard (e.g., a deuterated analog of the analyte).
Step-by-Step Methodology:
-
Sample Preparation (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Dilute the biological sample (e.g., 0.5 mL of plasma) with a buffer (e.g., ammonium acetate) and spike with the internal standard.[15]
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water and then a weak organic solvent (e.g., 5% methanol) to remove interferences.[15]
-
Elute the analytes with a stronger organic solvent mixture (e.g., methanol/acetonitrile).[15]
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
-
-
LC Separation: Inject the reconstituted sample onto the LC system. Use a gradient elution to separate the analyte from matrix components. A typical gradient might run from 10% to 90% mobile phase B over several minutes.[15]
-
MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification.
-
Causality Note: MRM provides exceptional selectivity and sensitivity. A specific precursor ion (the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor → product transition is unique to the analyte.
-
-
Quantification: Create a calibration curve using known concentrations of the analyte in a blank matrix. Quantify the unknown sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion and Future Directions
The 4-chlorophenethylamine class of compounds represents a fascinating case study in medicinal chemistry and neuropharmacology. The simple addition of a chlorine atom at the para-position, especially when combined with an α-methyl group, transforms a basic phenethylamine into a potent, multi-target monoamine releasing agent with profound and potentially toxic effects on the serotonin system. The structure-activity relationships are sharp and well-defined, with the position of the chlorine and the size of the α-alkyl substituent being critical determinants of serotonergic neurotoxicity.
While compounds like PCA are valuable research tools for studying the serotonin system and neurodegenerative processes, their inherent toxicity precludes any therapeutic application. Future research in this area could focus on several key avenues:
-
Elucidating Neurotoxic Mechanisms: A deeper understanding of the downstream molecular events following PCA uptake, including the specific reactive metabolites formed and the apoptotic pathways activated, is still needed.
-
Designing Safer Analogs: The SAR data provides a clear roadmap for designing novel phenethylamine-based compounds. By avoiding the specific combination of a para-chloro (or bromo) group and a small α-alkyl substituent, it may be possible to develop potent monoamine releasers or reuptake inhibitors that lack serotonergic neurotoxicity and hold potential as therapeutics for conditions like depression or ADHD.
-
Analytical Advancements: The development of rapid, field-deployable detection methods for these compounds is crucial for forensic and public health applications, given their potential appearance as designer drugs.
References
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para-Chloroamphetamine - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]
-
Bercher, H., & Grisk, A. (1976). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. Acta Biologica et Medica Germanica, 35(1), 79–85. Retrieved from [Link]
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Synthesis of DOC - 4-Chloro-2,5-dimethoxyamphetamine - Erowid. (n.d.). Retrieved February 14, 2026, from [Link]
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Para-Chloroamphetamine - Wikiwand. (n.d.). Retrieved February 14, 2026, from [Link]
-
Cignarella, G., Barlocco, D., et al. (1994). Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands. Journal of Medicinal Chemistry, 37(15), 2341–2346. Retrieved from [Link]
-
p-Chloroamphetamine | C9H12ClN - PubChem. (n.d.). Retrieved February 14, 2026, from [Link]
-
Montalvo-Salas, D., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(12), 1876–1885. Retrieved from [Link]
-
Blanckaert, P., et al. (2018). Identification and characterization of 4-chloromethamphetamine (4-CMA) in seized ecstacy. Drug Testing and Analysis, 10(10), 1615–1622. Retrieved from [Link]
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Luethi, D., et al. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. Frontiers in Pharmacology, 10, 413. Retrieved from [Link]
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Why is para-Chloroamphetamine so neurotoxic, even though 4-FA is not? - Quora. (2014). Retrieved February 14, 2026, from [Link]
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What makes Chloro-Substituted amphetamines neurotoxic when other Halogenated Amphetamines don't have this issue 3-FPM and 3-CPM : r/researchchemicals - Reddit. (2021). Retrieved February 14, 2026, from [Link]
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Substituted phenethylamine - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]
-
Kim, Y., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 175–185. Retrieved from [Link]
-
Hirsbrunner, T., et al. (2022). Monoamine Transporter and Receptor Interaction Profiles In Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 25(6), 488–497. Retrieved from [Link]
-
Kim, Y., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 175–185. Retrieved from [Link]
-
Kim, Y., et al. (2022). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. Retrieved from [Link]
-
4-Chlorophenylisobutylamine - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]
-
Iacob, A. T., & Dondas, H. A. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 15(11), 1367. Retrieved from [Link]
-
Patel, S. H., et al. (2012). Sulphamic Acid: An Efficient and Green Synthesis of 2-[3-{4-(3-chlorophenyl)-1- piperazinyl}]. International Journal of Scientific and Research Publications, 2(11). Retrieved from [Link]
-
Papaseit, E., et al. (2015). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Journal of Analytical Toxicology, 39(8), 648–654. Retrieved from [Link]
-
Monoamine Oxidase Assays - Cell Biolabs, Inc. (n.d.). Retrieved February 14, 2026, from [Link]
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Patel, S. H., et al. (2012). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research, 17(2), 123-129. Retrieved from [Link]
-
Marusich, J. A., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. The Journal of Pharmacology and Experimental Therapeutics, 387(3), 297–308. Retrieved from [Link]
-
Liu, J. T., et al. (2002). Analysis of Enantiomers of Chiral Phenethylamine Drugs by Capillary Gas chromatography/mass spectrometry/flame-ionization Detection and Pre-Column Chiral Derivatization. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 769(1), 121–130. Retrieved from [Link]
-
Al-Rimawi, F., et al. (2021). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
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Technical Whitepaper: Therapeutic & Experimental Potential of 2-(4-Chlorophenyl)ethylamine in CNS Research
Executive Summary
2-(4-Chlorophenyl)ethylamine (4-Cl-PEA; CAS: 156-41-2) represents a critical scaffold in the study of Trace Amine-Associated Receptor 1 (TAAR1) signaling and monoaminergic modulation. Unlike its alpha-methylated analogue, para-chloroamphetamine (PCA)—a known serotonergic neurotoxin—4-Cl-PEA possesses a distinct pharmacological profile characterized by rapid metabolic turnover and high affinity for TAAR1.
This guide delineates the utility of 4-Cl-PEA as a non-neurotoxic probe for investigating "trace amine" signaling pathways. It provides a rigorous analysis of its mechanism of action, contrasting its safety profile with amphetamine derivatives, and outlines standardized protocols for its synthesis and application in high-throughput screening (HTS) for neuropsychiatric therapeutics.
Chemical & Pharmacological Basis[1]
Structural Activity Relationship (SAR)
The therapeutic window of 4-Cl-PEA is defined by two structural features:
-
Para-Chlorination: Enhances lipophilicity and binding affinity for TAAR1 compared to the endogenous ligand,
-phenylethylamine (PEA). -
Absence of
-Methyl Group: This is the safety valve. The lack of steric hindrance at the alpha carbon renders 4-Cl-PEA a substrate for Monoamine Oxidase B (MAO-B), preventing the accumulation and vesicular depletion associated with neurotoxic amphetamines.
Mechanism of Action: The TAAR1-MAO Axis
4-Cl-PEA operates via a dual mechanism that makes it unique for CNS modeling:
-
Primary Agonism (TAAR1): It acts as a potent agonist at intracellular TAAR1 receptors located on the membranes of monoaminergic neurons. Activation of TAAR1 triggers the
-protein signaling cascade, increasing cAMP and phosphorylating the dopamine transporter (DAT), which results in the internalization of DAT and a reduction in dopaminergic firing rate. This mechanism is currently being explored for antipsychotic efficacy (e.g., treating negative symptoms of schizophrenia). -
Metabolic Interaction (MAO-B): 4-Cl-PEA competes with dopamine for MAO-B active sites. While it is a substrate, its presence can transiently elevate synaptic dopamine levels by "distracting" MAO-B, without the massive efflux caused by releasers like methamphetamine.
Visualization: TAAR1 Signaling Pathway
The following diagram illustrates the intracellular cascade initiated by 4-Cl-PEA binding to TAAR1, leading to the modulation of dopaminergic neurotransmission.
Figure 1: Signal transduction pathway of 4-Cl-PEA at the Trace Amine-Associated Receptor 1 (TAAR1), highlighting the cAMP-PKA-dependent modulation of the Dopamine Transporter (DAT).
Safety Profile: The "Alpha-Methyl" Rule
A critical error in CNS research is conflating 4-Cl-PEA with para-chloroamphetamine (PCA). The distinction is absolute and must be understood to ensure experimental safety.
| Feature | 2-(4-Chlorophenyl)ethylamine (4-Cl-PEA) | p-Chloroamphetamine (PCA) |
| Structure | No | Contains |
| MAO Interaction | Rapidly metabolized (Substrate). | Resists metabolism (Inhibitor/Releaser). |
| Half-Life | Short (Minutes to Hours). | Long (Hours to Days). |
| Neurotoxicity | Low/Negligible (at physiological doses). | High (Selective Serotonergic Neurotoxin). |
| Research Use | TAAR1 Probe; MAO Substrate. | Tool to deplete 5-HT neurons (Lesioning).[1] |
Safety Directive: When designing in vivo experiments with 4-Cl-PEA, co-administration with non-selective MAO inhibitors (e.g., phenelzine) can artificially extend its half-life, potentially mimicking the excitotoxic profile of PCA. Always control for MAO activity.
Experimental Protocols
Synthesis of 4-Cl-PEA (Reductive Amination)
Objective: Produce high-purity 4-Cl-PEA from 4-chlorobenzaldehyde.
Reagents:
-
4-Chlorobenzaldehyde (1.0 eq)
-
Nitromethane (solvent/reactant)
-
Ammonium Acetate (catalyst)
-
Lithium Aluminum Hydride (LiAlH4) (reducing agent)
-
THF (anhydrous)
Workflow:
-
Henry Reaction: Condense 4-chlorobenzaldehyde with nitromethane using ammonium acetate (
, 2-4h) to yield the nitrostyrene intermediate. -
Purification: Recrystallize the yellow nitrostyrene solid from ethanol.
-
Reduction:
-
Prepare a suspension of LiAlH4 (3.0 eq) in anhydrous THF under
atmosphere. -
Add nitrostyrene solution dropwise at 0°C.
-
Reflux for 6 hours.
-
-
Workup: Quench carefully with Fieser method (
, 15% NaOH, ). Filter precipitate. -
Extraction: Acid/Base extraction to isolate the amine. Convert to HCl salt for stability.
In Vitro TAAR1 Functional Assay (cAMP)
Objective: Quantify the agonist potency (
Materials:
-
HEK293 cells stably transfected with hTAAR1.
-
cAMP-Glo™ Assay Kit (Promega).
-
IBMX (Phosphodiesterase inhibitor).
Protocol:
-
Seeding: Plate 10,000 cells/well in 384-well plates. Incubate 24h.
-
Induction: Replace media with induction buffer containing 500
M IBMX. -
Treatment: Add 4-Cl-PEA (serial dilution:
M to M). Include -PEA as positive control. -
Incubation: 30 minutes at 37°C.
-
Detection: Add cAMP-Glo™ lysis/detection reagent. Incubate 1 hour.
-
Readout: Measure luminescence. Plot dose-response curve to calculate
.
Validation Criteria:
-
Z-factor > 0.5.
-
-PEA
should fall within 100-500 nM range.
Therapeutic Applications & Future Directions
Schizophrenia & Antipsychotics
Current antipsychotics (D2 antagonists) often fail to treat negative symptoms (anhedonia, social withdrawal). TAAR1 agonists like 4-Cl-PEA modulate dopaminergic firing without complete blockade, potentially normalizing cortical dopamine levels. 4-Cl-PEA serves as a lead scaffold for developing metabolically stable analogues (e.g., SEP-363856 class) that do not rely on D2 receptor occupancy.
Addiction Medicine
By internalizing DAT and modulating firing rates via the
Visualization: Experimental Workflow
The following diagram summarizes the integrated workflow for validating 4-Cl-PEA activity.
Figure 2: Integrated workflow from precursor synthesis to functional pharmacological validation.
References
-
Borowsky, B., et al. (2001).[2][3] "Trace amines: Identification of a family of mammalian G protein-coupled receptors." Proceedings of the National Academy of Sciences. Link
-
Berry, M. D. (2004).[2] "Mammalian central nervous system trace amines. Pharmacologic amphetamines, physiologic neuromodulators." Journal of Neurochemistry. Link
- Fuller, R. W. (1992). "Basic concepts in monoamine oxidase inhibitor action." Journal of Clinical Psychiatry.
-
Revel, F. G., et al. (2011).[4] "TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity." Proceedings of the National Academy of Sciences. Link
-
Sigma-Aldrich. "2-(4-Chlorophenyl)ethylamine Product Specification & Safety Data." Link
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Toxicology and safety data sheet (SDS) for 2-(4-Chlorophenyl)ethylamine
An In-Depth Technical Guide to the Toxicology and Safe Handling of 2-(4-Chlorophenyl)ethylamine
Introduction: Understanding 2-(4-Chlorophenyl)ethylamine
2-(4-Chlorophenyl)ethylamine, also known as 4-Chlorophenethylamine, is a primary amine belonging to the phenethylamine class of compounds.[1] Its structure, featuring a chlorinated phenyl ring attached to an ethylamine chain, makes it a valuable precursor and intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research.[2] Given its reactive nature and structural alerts for potential bioactivity, a thorough understanding of its toxicological profile and safe handling requirements is paramount for researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the known toxicological data, synthesizes this information into practical safety protocols from a researcher's perspective, and outlines the rationale behind these procedures to ensure a self-validating system of laboratory safety.
Physicochemical and Identity Profile
A foundational aspect of toxicological assessment is understanding the compound's physical and chemical properties, which dictate its behavior, potential exposure routes, and appropriate handling measures.
| Property | Value | Source(s) |
| CAS Number | 156-41-2 | [1] |
| Molecular Formula | C₈H₁₀ClN | [1][3] |
| Molecular Weight | 155.62 g/mol | [1] |
| Appearance | Colorless to light-colored liquid | [3] |
| Boiling Point | 60-65 °C @ 0.1 mmHg; ~240-245 °C @ 760 mmHg | [2][3] |
| Density | ~1.112 g/mL at 25 °C | [2] |
| Flash Point | ~106 °C (222.8 °F) - closed cup | |
| Solubility | Slightly soluble in water; Soluble in common organic solvents. | [3] |
| Synonyms | 4-Chlorophenethylamine, 4-Chlorobenzeneethanamine | [1] |
Comprehensive Toxicological Profile
The toxicological properties of 2-(4-Chlorophenyl)ethylamine have not been fully investigated. The available data, primarily from safety data sheets provided by chemical suppliers, points to significant irritant and corrosive properties. A detailed breakdown of known and unknown toxicological endpoints is provided below.
Acute Toxicity
There is no specific LD50 or LC50 data available for oral, dermal, or inhalation routes. However, the substance is classified as a corrosive material. Ingestion is particularly hazardous, with the potential to cause severe swelling, damage to delicate tissues, and a danger of perforation of the stomach or esophagus. It may be harmful if swallowed.
Skin Corrosion / Irritation
The compound is classified as causing skin irritation and, in some assessments, as a corrosive material (Category 1B).[1] Direct contact will cause skin burns. This necessitates the use of robust chemical-resistant gloves and protective clothing during handling.
Serious Eye Damage / Irritation
Classified as causing serious eye irritation or damage (Category 1 or 2).[1] Contact can lead to severe irritation and potentially irreversible eye damage or blindness. Appropriate eye protection, such as chemical safety goggles or a face shield, is mandatory.
Respiratory or Skin Sensitization
No data is available to determine if the compound is a respiratory or skin sensitizer. However, due to its irritant nature, caution is warranted.
Specific Target Organ Toxicity (STOT)
-
Single Exposure: The compound is classified as a Category 3 toxin for single-exposure specific target organ toxicity, with the primary target being the respiratory system.[1] Inhalation may cause respiratory irritation.
-
Repeated Exposure: No data is available regarding the effects of repeated exposure.
Gaps in Toxicological Data: A Critical Assessment
For a compound intended for use in drug development pipelines, the absence of data on chronic effects is a significant knowledge gap.
-
Germ Cell Mutagenicity: There is currently no data available to assess the mutagenic potential of 2-(4-Chlorophenyl)ethylamine. Structurally, aromatic amines are a class of compounds that are often scrutinized for mutagenicity, as they can be metabolically activated to reactive species that form DNA adducts.[4] Standard assays, such as the Ames test using various strains of Salmonella typhimurium, would be the logical first step to address this data gap.[5]
-
Carcinogenicity: No data is available on the carcinogenic potential of this compound. Carcinogenicity studies on related chlorinated aromatic compounds, such as the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid), have yielded complex and sometimes inconsistent results, highlighting the difficulty in predicting this endpoint without specific long-term animal bioassays.[6][7] The International Agency for Research on Cancer (IARC) has not classified this specific compound.
-
Reproductive Toxicity: No data is available to evaluate the effects of 2-(4-Chlorophenyl)ethylamine on fertility or development. Studies on structurally related compounds like 2,4-dichlorophenol (a metabolite of 2,4-D) have suggested potential for weak reproductive toxicity at high doses in animal models, but these findings cannot be directly extrapolated.[8]
Safety Data Sheet (SDS): A Researcher's Practical Guide
This section translates standard SDS information into actionable laboratory protocols.
Hazard Identification Summary
| GHS Classification | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation (Category 1B/2) | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | corrosive, exclamation-mark |
| Serious Eye Damage/Irritation (Category 1/2) | H318: Causes serious eye damage / H319: Causes serious eye irritation | corrosive, exclamation-mark |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation | exclamation-mark |
First-Aid Measures: An Emergency Protocol
In the event of exposure, immediate and decisive action is critical.
-
General Advice: Move the victim out of the dangerous area. Show this safety data sheet to the attending physician. Immediate medical attention is required.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing and shoes. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a physician or poison control center immediately. Due to its corrosive nature, gastric lavage or emesis is contraindicated.
Accidental Release Measures: A Spill Response Workflow
A structured response to a spill is essential to mitigate exposure and environmental contamination.
Caption: Workflow for responding to a chemical spill.
Handling and Storage: Preventing Exposure
-
Handling: Wear all required personal protective equipment. Handle only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist and prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition.[3] Keep containers tightly closed.[3] Store locked up.
-
Incompatible Materials: Keep away from acids, acid anhydrides, acid chlorides, and chloroformates.
Exposure Controls & Personal Protection: The Last Line of Defense
Engineering controls are the primary method of exposure reduction, supplemented by a robust PPE program.
-
Engineering Controls: A chemical fume hood is the preferred engineering control. Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
-
Personal Protective Equipment (PPE): Selection of PPE depends on the specifics of the task and potential for exposure.
Caption: Decision flowchart for selecting appropriate PPE.
| Protection Type | Specification | Rationale & Source(s) |
| Eye/Face | Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn if there is a splash hazard. | Protects against serious eye damage/irritation. |
| Hand | Chemical-resistant, impervious gloves (e.g., Nitrile or Neoprene). Inspect gloves for integrity before use. | Protects against skin corrosion/burns.[9] |
| Skin/Body | Chemical-resistant lab coat, apron, or coveralls. Closed-toe shoes are mandatory. | Prevents accidental skin contact.[9] |
| Respiratory | Not required if handled in a chemical fume hood. If ventilation is insufficient or exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., Ammonia/organic ammonia derivatives, Type K). | Protects against respiratory tract irritation. |
Experimental Protocol: Foundational In-Vitro Cytotoxicity Assessment
To address the gap in toxicological data, a primary step is to assess the compound's effect on cell viability. The following conceptual protocol describes a self-validating system for a preliminary cytotoxicity screen using a common method like the MTT assay.
Objective: To determine the concentration-dependent effect of 2-(4-Chlorophenyl)ethylamine on the viability of a relevant cell line (e.g., HepG2, a human liver cell line).
Caption: Conceptual workflow for an in-vitro cytotoxicity assay.
Methodology Rationale:
-
Cell Line Selection: HepG2 cells are chosen as they represent a human liver cell line, and the liver is a primary site of xenobiotic metabolism. This provides an early indication of potential hepatotoxicity.
-
Dose-Response: A serial dilution is critical to establish a dose-response relationship and calculate an IC50 (half-maximal inhibitory concentration), which is a quantitative measure of cytotoxicity.
-
Self-Validating Controls:
-
Vehicle Control: Essential to ensure that the solvent used to dissolve the compound (e.g., DMSO) does not have a toxic effect on its own. All compound-treated results are normalized to this control.
-
Positive Control: A known cytotoxic agent (e.g., doxorubicin) is used to validate that the assay system is working correctly and the cells are responding to toxic insults as expected.
-
Negative/Media Control: Confirms the baseline health and absorbance of the cells and media without any treatment.
-
-
MTT Assay Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a reliable readout of cytotoxicity.
This foundational assay provides the first quantitative toxicological data point, guiding further, more complex studies such as mechanistic pathway analysis or progression to animal models.
References
-
PubChem. 2-(4-Chlorophenyl)ethylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
PureSynth. 2-(4-Chlorophenyl)Ethylamine 98.0%(GC). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. Retrieved from [Link]
-
PubChem. 2-(4-Chlorophenyl)ethylamine | C8H10ClN | CID 67430. National Center for Biotechnology Information. Retrieved from [Link]
-
CHEMM. (2026, February 4). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from [Link]
-
Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
-
Solutions Pest & Lawn. The Best Personal Protective Equipment For Pesticides. Retrieved from [Link]
-
Ottokemi. 2-(4-Chlorophenyl)ethylamine, 98%. Retrieved from [Link]
-
OECD Existing Chemicals Database. SIDS INITIAL ASSESSMENT PROFILE - Aliphatic Amines. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024, October 30). Chemicals Evaluated for Carcinogenic Potential by the Office of Pesticide Programs. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Ethylamine. Retrieved from [Link]
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An In-Depth Technical Guide to Pharmacophore Modeling of 2-(4-Chlorophenyl)ethylamine Ligands for Monoamine Transporter Modulation
Abstract
This technical guide provides a comprehensive walkthrough of the principles and practices of pharmacophore modeling as applied to ligands based on the 2-(4-chlorophenyl)ethylamine scaffold. Phenethylamine derivatives are a cornerstone in neuropharmacology, primarily exerting their effects through modulation of monoamine transporters: the Dopamine Transporter (DAT), the Serotonin Transporter (SERT), and the Norepinephrine Transporter (NET). This document is designed for researchers, computational chemists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven protocols. We will explore both ligand-based and structure-based pharmacophore modeling techniques, detailing the causality behind experimental choices, self-validating protocols, and the critical interpretation of results. By the end of this guide, the reader will have a robust framework for identifying novel, potent, and selective monoamine transporter inhibitors.
Introduction: The Significance of the 2-(4-Chlorophenyl)ethylamine Scaffold
The 2-phenylethylamine framework is a privileged scaffold in medicinal chemistry, forming the backbone of numerous endogenous neurotransmitters (dopamine, norepinephrine, serotonin) and a vast array of synthetic psychoactive compounds. The specific inclusion of a chlorine atom at the para- (4-) position of the phenyl ring, as in 2-(4-chlorophenyl)ethylamine, significantly influences the molecule's electronic properties and steric profile. This substitution often enhances potency and modulates selectivity across the monoamine transporters (DAT, SERT, NET), making this class of compounds a rich area for drug discovery in the context of depression, ADHD, and other neurological disorders.[1][2][3]
Pharmacophore modeling serves as an indispensable computational tool to distill the complex structure-activity relationship (SAR) data of these ligands into a simple, three-dimensional map of essential chemical features.[4][5][6] This 3D hypothesis, or pharmacophore, represents the key steric and electronic interactions required for a ligand to bind to its target and elicit a biological response. This guide will navigate the two primary pathways to generating such a model for 2-(4-chlorophenyl)ethylamine analogs.
Foundational Concepts: Ligand-Based vs. Structure-Based Approaches
The choice between ligand-based and structure-based pharmacophore modeling is dictated by the available data.[7]
-
Ligand-Based Pharmacophore Modeling (LBPM): This approach is employed when the three-dimensional structure of the biological target is unknown or unreliable. It relies on a set of active compounds to deduce the common chemical features responsible for their shared biological activity.[7] The fundamental assumption is that these structurally diverse molecules bind to the same target site in a similar fashion.
-
Structure-Based Pharmacophore Modeling (SBPM): When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or Cryo-EM) is available, one can directly map the key interaction points within the binding site.[2][7] This method provides a more direct and often more accurate representation of the necessary ligand features, as it is derived from the target's own geometry and chemical environment.
For the 2-(4-chlorophenyl)ethylamine scaffold, both approaches are viable. A wealth of SAR data exists for phenethylamine analogs, and high-resolution structures of human DAT, SERT, and NET have been solved.[1][2][3]
The Pharmacophoric Features: A Universal Language for Molecular Interaction
A pharmacophore model is composed of a specific spatial arrangement of abstract features. Understanding these features is critical for both model generation and interpretation.[4][6][8]
-
Hydrogen Bond Acceptor (A): A Lewis base (e.g., carboxylate oxygen, amine nitrogen).
-
Hydrogen Bond Donor (D): A Lewis acid (e.g., hydroxyl group, secondary amine).
-
Hydrophobic (H): Non-polar groups, such as alkyl chains or rings.
-
Aromatic Ring (R): A planar, cyclic, conjugated system, like the chlorophenyl ring.
-
Positive Ionizable (P): A group that is typically protonated at physiological pH, such as the primary amine in the ethylamine side chain.
-
Negative Ionizable (N): A group that is typically deprotonated at physiological pH (e.g., a carboxylic acid).
The final pharmacophore hypothesis will consist of a selection of these features, arranged in a specific 3D geometry with defined distance constraints.
Ligand-Based Pharmacophore Modeling: A Case Study with Phenethylamine Analogs
This section details the process of generating a pharmacophore model from a set of active ligands.
The Principle of Common Feature Identification
The core principle of LBPM is to align a set of active molecules and identify the common chemical features that overlap in 3D space. This process requires careful selection of a "training set" of ligands with a range of activities to ensure the resulting model is statistically robust.
Experimental Protocol: Generating a Ligand-Based Model
This protocol outlines a typical workflow using the Schrödinger Suite's Phase module, a widely used tool for pharmacophore modeling.[4]
Step 1: Ligand Preparation (Training Set Selection)
-
Objective: To assemble a high-quality, structurally diverse set of active and inactive ligands with reliable biological data.
-
Procedure:
-
Collect a set of 2-(4-chlorophenyl)ethylamine analogs with known IC50 or Kᵢ values for a specific monoamine transporter (e.g., DAT). For this guide, we will use a representative dataset derived from literature on para-substituted amphetamines and cathinones, which share the core phenethylamine scaffold.[1][3]
-
Define activity thresholds. For example, classify ligands with IC50 < 100 nM as "active" and those with IC50 > 10,000 nM as "inactive."
-
Use a tool like LigPrep (Schrödinger) to generate realistic 3D coordinates, correct bond orders, add hydrogens, and generate possible ionization states at a target pH of 7.4.[4] This step is crucial for ensuring chemical accuracy.
-
| Compound | Scaffold | Para-Substituent | DAT IC50 (nM) | Activity Class |
| 1 | Amphetamine | -H | ~600 | Moderately Active |
| 2 | 4-Fluoroamphetamine | -F | 770 | Moderately Active |
| 3 | 4-Chloroamphetamine | -Cl | 207 | Active |
| 4 | Methcathinone | -H | ~500 | Moderately Active |
| 5 | 4-Chloromethcathinone | -Cl | ~150 | Active |
| 6 | Inactive Decoy 1 | (structurally diverse) | >10,000 | Inactive |
| 7 | Inactive Decoy 2 | (structurally diverse) | >10,000 | Inactive |
| A representative dataset for building a ligand-based model. Actual values are sourced from literature for illustrative purposes.[1][3][9] |
Step 2: Conformational Analysis
-
Objective: To generate a diverse set of low-energy 3D conformations for each flexible ligand.
-
Procedure:
-
Within the Phase module, use the conformational search algorithm (e.g., ConfGen) to explore the rotational landscape of each ligand. This ensures that the bioactive conformation (the shape the molecule adopts when bound to the target) is likely to be among the generated conformers.
-
Step 3: Common Feature Pharmacophore Hypothesis Generation
-
Objective: To identify common pharmacophoric features and their spatial arrangement across the active set.
-
Procedure:
-
In Phase, select the prepared active ligands as the training set.
-
Define the types of pharmacophoric features to be considered (A, D, H, R, P).
-
The algorithm will identify common pharmacophores among the conformers of the active ligands. It does this by creating "sites," which are points in space corresponding to the features. It then searches for sets of sites that are common to at least a minimum number of active molecules.
-
The output is a series of ranked pharmacophore hypotheses, scored based on how well they match the active ligands and avoid matching the inactive ones.
-
Visualization of a Potential Pharmacophore
A plausible pharmacophore for a 2-(4-chlorophenyl)ethylamine-based DAT inhibitor would likely consist of:
-
One Aromatic Ring (R) feature for the chlorophenyl group.
-
One Positive Ionizable (P) feature for the protonated amine.
-
One or two Hydrophobic (H) features.
The spatial relationship (distances and angles) between these features is the critical component of the hypothesis.
Caption: A hypothetical 3-feature pharmacophore model for a 2-(4-chlorophenyl)ethylamine ligand.
Structure-Based Pharmacophore Modeling: Interrogating the Transporter Binding Site
This approach leverages the 3D structure of the target protein to define the pharmacophore. We will use the human Dopamine Transporter (hDAT) as our example target.
The Principle of Receptor-Ligand Interactions
By analyzing the amino acid residues in the binding pocket of a protein, we can identify key interaction points:
-
Aromatic residues (Phe, Tyr, Trp) suggest potential hydrophobic or π-π stacking interactions.
-
Acidic residues (Asp, Glu) can act as hydrogen bond acceptors.
-
Basic residues (Lys, Arg) can act as hydrogen bond donors.
-
The overall shape of the pocket defines steric constraints.
Experimental Protocol: Generating a Structure-Based Model
This protocol uses the Schrödinger Suite and a PDB structure of hDAT (e.g., PDB ID: 8VBY).[2]
Step 1: Protein Preparation
-
Objective: To clean and prepare the raw PDB structure for modeling.
-
Procedure:
-
Download the hDAT structure (e.g., 8VBY) from the RCSB PDB.
-
Use the Protein Preparation Wizard in Maestro (Schrödinger).[10]
-
This workflow will automatically:
-
Add hydrogens.
-
Assign correct bond orders.
-
Remove unnecessary water molecules.
-
Fill in missing side chains or loops (if necessary, using Prime).
-
Optimize the hydrogen-bond network.
-
Perform a restrained energy minimization to relieve steric clashes.
-
-
This results in a high-quality, computationally ready protein structure.
-
Step 2: Binding Site Identification
-
Objective: To define the active site where the pharmacophore will be generated.
-
Procedure:
-
If the structure is co-crystallized with a ligand, the binding site is easily defined by that ligand.
-
If it is an apo structure, use a tool like SiteMap (Schrödinger) or visual inspection to identify the putative binding pocket, often guided by literature data on key binding residues.
-
Step 3: e-Pharmacophore Generation
-
Objective: To generate a pharmacophore hypothesis based on the protein-ligand interactions.
-
Procedure:
-
In Maestro, select the prepared protein-ligand complex.
-
Open the "Develop Pharmacophore Model" panel.
-
Choose the "Receptor-ligand complex" option and select the ligand.
-
Use the "Auto (E-Pharmacophore)" setting.[10] This will analyze the interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the receptor and translate them into pharmacophoric features.
-
The resulting hypothesis will include features on the ligand that directly correspond to favorable interactions with the protein active site. It may also include "excluded volumes," which represent regions of space occupied by the protein, helping to refine the model for virtual screening.
-
Caption: Workflow for generating a structure-based pharmacophore model.
Model Validation: Ensuring Predictive Power
A generated pharmacophore is merely a hypothesis until it is rigorously validated. The goal of validation is to prove that the model can successfully distinguish known active compounds from inactive ones (decoys).[11]
The Decoy Set: A Critical Component
A decoy set is a database of molecules containing a small number of known actives and a large number of presumed inactive compounds, which should be structurally diverse but have similar physicochemical properties to the actives to avoid trivial separation.
Validation Metrics and Protocols
Protocol: Güner-Henry (GH) Scoring Method
-
Objective: To calculate a score that reflects the model's ability to enrich active compounds in a screening hit list.[1]
-
Procedure:
-
Prepare a decoy database containing a known number of active molecules (A) and a total number of molecules (D).
-
Use the pharmacophore hypothesis to screen the decoy database.
-
Count the total number of hits (Ht) and the number of active hits (Ha).
-
Calculate the following metrics:
-
Yield of actives (%Y): (Ha / Ht) * 100
-
Percent of actives in the database (%A): (A / D) * 100
-
Enrichment Factor (E): (Ha * D) / (Ht * A)
-
Güner-Henry Score (GH): ((Ha * (3A + Ht)) / (4 * Ht * A)) * (1 - ((Ht - Ha) / (D - A)))
-
-
-
Interpretation: A GH score between 0.7 and 1.0 indicates a very good model, capable of effectively prioritizing active compounds.
| Parameter | Description | Example Value |
| D | Total molecules in the database | 10,000 |
| A | Total active molecules in the database | 100 |
| Ht | Total hits from the screen | 200 |
| Ha | Active molecules in the hit list | 80 |
| E | Enrichment Factor | 40 |
| GH Score | Güner-Henry Score | 0.85 |
| Table of exemplary validation metrics for a pharmacophore model. |
Application in Drug Discovery: Virtual Screening
The ultimate utility of a validated pharmacophore model is to serve as a 3D query for virtual screening of large compound libraries.
Caption: The virtual screening workflow using a pharmacophore model.
The process involves preparing a multi-conformer database of millions of compounds and then rapidly matching each conformer against the pharmacophore query. Molecules that fit the pharmacophore's features and spatial constraints are retained as "hits." These hits can then be subjected to further computational analysis, such as molecular docking, before being prioritized for synthesis and biological testing.
Conclusion and Future Perspectives
This guide has detailed the systematic process of developing and validating both ligand- and structure-based pharmacophore models for 2-(4-chlorophenyl)ethylamine ligands targeting monoamine transporters. By grounding our approach in the principles of medicinal chemistry and leveraging robust computational protocols, we can create predictive models that are invaluable for modern drug discovery. The key to success lies not just in the execution of the software but in the thoughtful preparation of input data and the critical validation of the resulting hypotheses. As our understanding of monoamine transporter structures and dynamics improves, these pharmacophore models will become even more refined, accelerating the discovery of next-generation therapeutics for a host of neurological and psychiatric conditions.
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An In-Depth Technical Guide to Predicting the Metabolic Stability of 2-(4-Chlorophenyl)ethylamine
Introduction: The Imperative of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a cornerstone of its pharmacokinetic profile.[1] It dictates the compound's resilience to enzymatic degradation, primarily in the liver, which in turn influences its half-life, bioavailability, and potential for drug-drug interactions.[1][2] A compound with high metabolic stability is likely to persist longer in the body, potentially allowing for less frequent dosing. Conversely, rapid metabolism can lead to swift elimination, demanding higher or more frequent administration to achieve a therapeutic effect.[2] This guide provides a comprehensive framework for predicting the metabolic stability of 2-(4-Chlorophenyl)ethylamine, a phenethylamine derivative, by integrating theoretical knowledge with practical in vitro and in silico methodologies. For drug development professionals, an early and accurate assessment of metabolic stability is paramount to de-risk candidates and guide the optimization of lead compounds.[3]
Physicochemical Properties of 2-(4-Chlorophenyl)ethylamine: Structural Clues to Metabolic Fate
The metabolic journey of a molecule is profoundly influenced by its chemical structure.[1] 2-(4-Chlorophenyl)ethylamine, also known as 4-chlorophenethylamine, possesses key structural features that offer initial insights into its likely metabolic pathways.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClN | [4][5] |
| Molecular Weight | 155.62 g/mol | [4] |
| Appearance | Colorless to light-colored liquid | [6] |
| Boiling Point | Approximately 240-245 °C | [6] |
| Solubility | Slightly soluble in water; Soluble in common organic solvents | [6] |
| pKa | Around 9-10 (for the amino group) | [6] |
The primary amine group is a critical site for metabolism, making it susceptible to enzymes like monoamine oxidases (MAOs) and cytochrome P450s (CYPs).[7][8] The presence of a chlorine atom on the phenyl ring can also influence metabolism, potentially directing enzymatic activity and affecting the rate of clearance.
Predicting Metabolic Pathways: The Role of Key Enzyme Superfamilies
The biotransformation of xenobiotics is predominantly carried out by a host of enzymes, with the Cytochrome P450 (CYP) and Monoamine Oxidase (MAO) superfamilies playing a central role in the metabolism of amine-containing compounds.[7][9][10]
Monoamine Oxidase (MAO) Mediated Metabolism
MAOs are a family of enzymes that catalyze the oxidative deamination of monoamines.[8][11] They are found on the outer membrane of mitochondria in most cell types.[8] There are two main isoforms, MAO-A and MAO-B, which exhibit different substrate specificities.[][13]
-
MAO-A preferentially metabolizes serotonin and norepinephrine.[13]
-
MAO-B shows a higher affinity for phenylethylamine and benzylamine.[]
-
Both isoforms can metabolize dopamine and tyramine.[8]
Given that 2-(4-Chlorophenyl)ethylamine is a phenylethylamine derivative, it is highly probable that it will be a substrate for MAO-B.[] The primary metabolic reaction catalyzed by MAO is oxidative deamination, which would convert the ethylamine side chain into the corresponding aldehyde.[7]
Cytochrome P450 (CYP) Mediated Metabolism
The CYP450 enzymes are a major family of heme-containing monooxygenases responsible for the Phase I metabolism of a vast array of xenobiotics.[14][15] While MAOs are often the primary route for simple phenylethylamines, CYPs can also contribute to their metabolism, particularly through N-dealkylation and hydroxylation reactions.[7][16][17] For 2-(4-Chlorophenyl)ethylamine, potential CYP-mediated reactions include:
-
Oxidative Deamination: Similar to MAOs, CYPs can also catalyze the deamination of the ethylamine side chain.[7]
-
Aromatic Hydroxylation: The phenyl ring can be hydroxylated, although the position of the chlorine atom may influence the site of this reaction.
-
N-Oxygenation: The primary amine can be oxidized to a hydroxylamine or a nitroso derivative.
The specific CYP isozymes involved would need to be determined experimentally, but CYP2D6 is known to be involved in the metabolism of some phenylethylamine derivatives.[7]
In Vitro Methodologies for Assessing Metabolic Stability
To move from prediction to empirical data, a suite of in vitro assays is employed. These assays provide quantitative measures of a compound's metabolic fate and are crucial for calculating key pharmacokinetic parameters like intrinsic clearance (CLint).[18][19]
Liver Microsomal Stability Assay
This is a widely used, high-throughput assay to assess Phase I metabolism, primarily mediated by CYP enzymes.[20][21] Liver microsomes are subcellular fractions containing a high concentration of these enzymes.[20]
Experimental Protocol: Liver Microsomal Stability Assay [18][20][21][22][23]
-
Preparation:
-
Thaw pooled human liver microsomes and dilute to the desired concentration (e.g., 0.5 mg/mL) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[18][22]
-
Prepare a working solution of 2-(4-Chlorophenyl)ethylamine in the same buffer.
-
Prepare a NADPH regenerating system to ensure sustained enzyme activity.[22]
-
-
Incubation:
-
Sampling and Termination:
-
Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Calculate the half-life (t½) and the intrinsic clearance (CLint) from the slope of the linear regression.[20]
-
Hepatocyte Stability Assay
Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more comprehensive picture of a compound's metabolic fate.[3][24][25]
Experimental Protocol: Hepatocyte Stability Assay [3][24][26][27]
-
Cell Preparation:
-
Incubation:
-
Sampling and Termination:
-
Analysis:
-
Process the samples as described in the microsomal assay and analyze by LC-MS/MS.
-
-
Data Analysis:
-
Determine the rate of disappearance of the parent compound to calculate the half-life and intrinsic clearance.[27]
-
In Silico Approaches: Computational Predictions of Metabolic Stability
In recent years, computational or in silico models have become invaluable tools in early drug discovery for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[28][29][30][31] These methods can rapidly screen large libraries of compounds, prioritizing those with favorable metabolic profiles for synthesis and in vitro testing.[32]
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical representations that correlate the chemical structure of a molecule with its biological activity or, in this case, its metabolic stability.[32][33][34][35] These models are built using large datasets of compounds with experimentally determined metabolic stability data.[36] By analyzing various molecular descriptors (e.g., electronic, steric, and lipophilic properties), QSAR models can predict the metabolic stability of new, untested compounds like 2-(4-Chlorophenyl)ethylamine.[32][34]
Physiologically Based Pharmacokinetic (PBPK) Modeling
PBPK models are more complex and aim to simulate the absorption, distribution, metabolism, and excretion of a drug in the body. These models integrate physicochemical data of the compound with physiological information about the species of interest. For metabolic stability, PBPK models can incorporate in vitro clearance data to predict in vivo pharmacokinetic profiles.
Synthesis and Predicted Metabolic Profile of 2-(4-Chlorophenyl)ethylamine
Based on the structural features and the known metabolism of related phenylethylamines, the following metabolic profile for 2-(4-Chlorophenyl)ethylamine can be predicted:
-
Primary Metabolic Pathway: Oxidative deamination of the ethylamine side chain, primarily catalyzed by MAO-B and potentially by CYP enzymes, to form 4-chlorophenylacetaldehyde. This aldehyde would likely be further oxidized to 4-chlorophenylacetic acid.
-
Secondary Metabolic Pathways: Aromatic hydroxylation of the phenyl ring or N-oxygenation of the primary amine by CYP enzymes may occur but are expected to be minor pathways.
-
Overall Stability: The presence of the primary amine suggests that 2-(4-Chlorophenyl)ethylamine is likely to be a substrate for significant metabolism. Its metabolic stability is predicted to be moderate to low.
Predicted Quantitative Data (Hypothetical):
The following table provides a hypothetical summary of expected results from in vitro assays, benchmarked against common control compounds.
| Compound | Predicted Half-Life (t½, min) | Predicted Intrinsic Clearance (CLint, µL/min/mg protein) |
| 2-(4-Chlorophenyl)ethylamine | 20 - 40 | 17 - 35 |
| Verapamil (High Clearance) | < 10 | > 80 |
| Diazepam (Low Clearance) | > 60 | < 12 |
Conclusion: A Multi-Faceted Approach to Predicting Metabolic Stability
Predicting the metabolic stability of a compound like 2-(4-Chlorophenyl)ethylamine requires a holistic approach that combines an understanding of its physicochemical properties with robust in vitro and in silico methodologies. The primary amine group makes it a likely target for both MAO and CYP enzymes, suggesting a moderate to high clearance rate. In vitro assays using liver microsomes and hepatocytes are essential for generating empirical data to confirm these predictions and to calculate intrinsic clearance. These experimental results, in turn, can be used to refine in silico models, creating a powerful, iterative cycle for guiding drug discovery and development. By employing this integrated strategy, researchers can make more informed decisions, optimizing lead candidates for improved pharmacokinetic properties and ultimately increasing the probability of clinical success.
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chemeurope.com. (n.d.). Quantitative structure-activity relationship. Retrieved from [Link]
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Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]
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Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from [Link]
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PubMed. (n.d.). Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes. Retrieved from [Link]
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PubMed Central. (n.d.). 2011 CCNP Heinz Lehmann Award paper: Cytochrome P450–mediated drug metabolism in the brain. Retrieved from [Link]
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ClinPGx. (n.d.). Role of MAO A and B in neurotransmitter metabolism and behavior. Retrieved from [Link]
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Methodological & Application
In vitro receptor binding assay protocols for 2-(4-Chlorophenyl)ethylamine
An in-depth guide to the characterization of 2-(4-Chlorophenyl)ethylamine binding at monoamine transporters using in vitro radioligand assays.
Introduction to 2-(4-Chlorophenyl)ethylamine and Receptor Binding
2-(4-Chlorophenyl)ethylamine, also known as 4-Chlorophenethylamine, is a substituted phenethylamine derivative.[1] Its chemical structure bears a strong resemblance to endogenous monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin, as well as trace amines. This structural analogy suggests a high probability of interaction with the protein machinery that regulates monoaminergic signaling, particularly the presynaptic monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2][3] These transporters are critical for clearing neurotransmitters from the synaptic cleft, thereby terminating their signal.[4]
To quantify the interaction between 2-(4-Chlorophenyl)ethylamine and these potential targets, the radioligand binding assay stands as the gold standard methodology.[5] This technique offers high sensitivity and robustness for determining the binding affinity of a test compound to a specific receptor or transporter.[5] This application note provides a detailed, field-tested protocol for conducting competitive radioligand binding assays to determine the binding profile of 2-(4-Chlorophenyl)ethylamine at human DAT, NET, and SERT.
Principle of the Competitive Radioligand Binding Assay
The competitive binding assay is an equilibrium-based method used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound. The principle relies on the competition between a fixed concentration of a high-affinity radiolabeled ligand (the "radioligand") and varying concentrations of the unlabeled test compound (the "competitor") for a finite population of target receptors in a prepared tissue or cell membrane homogenate.
As the concentration of the unlabeled 2-(4-Chlorophenyl)ethylamine increases, it displaces the radioligand from the receptors, leading to a decrease in the measured radioactivity bound to the membranes. The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC50 (half-maximal inhibitory concentration). This experimentally derived IC50 value can then be converted to the Ki, a true measure of binding affinity.[6][7]
Caption: Competitive binding assay principle.
Detailed Protocol: Monoamine Transporter Competitive Binding Assay
This protocol is designed for a 96-well plate format using a filtration-based separation method.
I. Essential Materials and Reagents
-
Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human recombinant dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters. Store at -80°C.
-
Test Compound: 2-(4-Chlorophenyl)ethylamine (CAS: 156-41-2).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligands & Displacers:
| Target Transporter | Radioligand | Approx. Concentration | Displacer for Non-Specific Binding (NSB) |
| hDAT | [³H]WIN 35,428 | 2-3 nM | 10 µM GBR 12909 |
| hNET | [³H]Nisoxetine | 1-2 nM | 1 µM Desipramine[4] |
| hSERT | [³H]Citalopram | 0.5-1 nM | 10 µM Fluoxetine |
-
Scientist's Note (Radioligand Concentration): The radioligand concentration should ideally be at or below its dissociation constant (Kd) for the target.[8][9] This ensures that the calculated IC50 is a sensitive measure of the competitor's affinity.
-
Filtration Apparatus: 96-well cell harvester (e.g., Brandel or PerkinElmer).
-
Filter Mats: Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Pre-soak Solution: 0.3-0.5% polyethyleneimine (PEI) in deionized water.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Scintillation Fluid: A high-efficiency cocktail suitable for microplates (e.g., PerkinElmer MicroBeta Scint).
-
Instrumentation: Microplate scintillation counter (e.g., MicroBeta TriLux).
-
Consumables: 96-well deep-well plates, standard 96-well plates, reagent reservoirs.
II. Step-by-Step Experimental Procedure
1. Preparation of Reagents:
- Filter Pre-soak: Submerge filter mats in 0.5% PEI for at least 60 minutes at room temperature.
- Rationale: PEI is a cationic polymer that coats the negatively charged glass fibers. This reduces the non-specific binding of positively charged radioligands and membrane proteins to the filter, lowering background noise.[10]
- Test Compound Dilutions: Prepare a 10 mM stock of 2-(4-Chlorophenyl)ethylamine in a suitable solvent (e.g., DMSO). Perform a serial dilution series (e.g., 1:10 or 1:3 dilutions) in Assay Buffer to create a range of concentrations that will span from no inhibition to 100% inhibition. A typical final assay concentration range might be 1 nM to 100 µM.
- Radioligand & Displacer Working Solutions: Dilute the radioligand and displacer stocks to their final working concentrations in Assay Buffer.
2. Assay Plate Setup (Total Volume = 250 µL/well):
- Work on ice to maintain reagent integrity.
- Total Binding (TB) Wells (n=3): 50 µL Assay Buffer + 50 µL Radioligand Solution + 150 µL Membrane Suspension.
- Non-Specific Binding (NSB) Wells (n=3): 50 µL Displacer Solution + 50 µL Radioligand Solution + 150 µL Membrane Suspension.
- Rationale: NSB is measured in the presence of a saturating concentration of an unlabeled drug that is structurally different from the radioligand but binds to the same site.[8][11] This ensures that any remaining radioligand binding is to non-receptor components (e.g., lipids, plastic), which must be subtracted from all other measurements.[11]
- Competition Wells (n=3 per concentration): 50 µL of each 2-(4-Chlorophenyl)ethylamine dilution + 50 µL Radioligand Solution + 150 µL Membrane Suspension.
- Order of Addition: It is best practice to add the buffer/competitor/displacer first, followed by the radioligand, and finally initiate the reaction by adding the membrane suspension.
3. Incubation:
- Seal the plate and incubate for 60-90 minutes at room temperature (or specified temperature for the target) with gentle agitation.
- Rationale: Incubation must be long enough to allow the binding reaction to reach equilibrium. This time should be determined during assay development using association/dissociation experiments.[5][9]
4. Termination by Rapid Filtration:
- Turn on the cell harvester vacuum.
- Place a pre-soaked filter mat on the harvester base.
- Rapidly aspirate the contents of the 96-well plate across the filter mat. The membranes containing bound radioligand will be trapped, while the unbound radioligand passes through.
- Immediately wash each well 3-4 times with 300 µL of ice-cold Wash Buffer.
- Rationale: Washing is performed rapidly with ice-cold buffer to remove all unbound radioligand while minimizing the dissociation of the radioligand-receptor complexes that are already formed.
5. Quantification:
- Remove the filter mat from the harvester and dry completely (e.g., 30 minutes at 50°C or under a heat lamp).
- Place the dried filter into a scintillation bag, add scintillation fluid, and seal.
- Measure the radioactivity in a microplate scintillation counter. The output will be in Counts Per Minute (CPM) or Disintegrations Per Minute (DPM).
Data Analysis and Interpretation
Caption: Workflow for data analysis in a competitive binding assay.
-
Calculate Specific Binding: Average the CPM from the Total Binding (TB) and Non-Specific Binding (NSB) wells. The specific binding is the difference: Specific Binding (CPM) = Average CPM_TB - Average CPM_NSB. This value represents the maximum number of receptors available for binding in the assay.
-
Generate Competition Curve: For each concentration of 2-(4-Chlorophenyl)ethylamine, calculate the percentage of specific binding remaining: % Specific Binding = [(CPM_sample - Average CPM_NSB) / Specific Binding (CPM)] * 100. Plot this value against the logarithm of the competitor concentration.
-
Determine IC50: Use a non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data. The software will calculate the IC50 value.
-
Calculate Inhibition Constant (Ki): The IC50 is dependent on assay conditions, particularly the concentration of the radioligand.[6][7] To determine the Ki, an intrinsic measure of affinity, use the Cheng-Prusoff equation :[6][12]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
IC50: The experimentally determined half-maximal inhibitory concentration.
-
[L]: The exact molar concentration of the radioligand used in the assay.
-
Kd: The equilibrium dissociation constant of the radioligand for the receptor. This is a known value determined from prior saturation binding experiments.
-
Hypothetical Binding Affinity Profile
| Target Transporter | Ki of 2-(4-Chlorophenyl)ethylamine (nM) |
| hDAT | 150 ± 25 |
| hNET | 45 ± 8 |
| hSERT | 850 ± 110 |
This table presents illustrative data for discussion purposes only. Based on this hypothetical data, 2-(4-Chlorophenyl)ethylamine shows the highest affinity for the norepinephrine transporter (NET), followed by the dopamine transporter (DAT), and significantly lower affinity for the serotonin transporter (SERT).
Considerations for Trace Amine-Associated Receptor 1 (TAAR1)
While structurally similar compounds are known to be agonists at TAAR1, characterizing this interaction via radioligand binding can be challenging due to a historical lack of commercially available, high-affinity radioligands.[13][14] TAAR1 is a G-protein coupled receptor (GPCR) that signals primarily through Gαs to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP).[15][16]
Therefore, a functional assay is often the preferred method for characterizing TAAR1 activity. This typically involves:
-
Using cells stably expressing hTAAR1.
-
Incubating the cells with varying concentrations of 2-(4-Chlorophenyl)ethylamine.
-
Lysing the cells and quantifying the amount of cAMP produced using a detection kit (e.g., HTRF, ELISA, or LANCE-based assays).
-
Plotting the cAMP response against the compound concentration to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).
Conclusion
The protocols detailed in this application note provide a robust framework for accurately determining the in vitro binding affinity of 2-(4-Chlorophenyl)ethylamine at the primary monoamine transporters. By employing competitive radioligand binding assays and appropriate data analysis, researchers can generate a high-fidelity pharmacological profile, elucidating the compound's potency and selectivity. This information is foundational for further investigation into its mechanism of action and potential therapeutic or toxicological effects. For targets like TAAR1, functional assays measuring downstream signaling represent a more direct and reliable approach to characterization.
References
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Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]
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Sitte, H. H., & Freissmuth, M. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(10), 1438-1448. Available from: [Link]
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Walzer, M., & Baumann, M. H. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of pharmacological and toxicological methods, 91, 76-82. Available from: [Link]
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Eurofins Discovery. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Available from: [Link]
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Eurofins Discovery. NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Available from: [Link]
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Canadian Society of Pharmacology and Therapeutics (CSPT). Cheng-Prusoff Equation. Available from: [Link]
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Wolfrum, K. M., et al. (2013). The Molecular Basis of Species-Specific Ligand Activation of Trace Amine-Associated Receptor 1 (TAAR1). Journal of medicinal chemistry, 56(17), 6936-6946. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 67430, 2-(4-Chlorophenyl)ethylamine. Available from: [Link]
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Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]
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ChemHelp ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. Available from: [Link]
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Eshleman, A. J., et al. (2013). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, Chapter 1, Unit1.20. Available from: [Link]
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Rajan, V., & S.K., K. (2008). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of pharmacology and toxicology, 3(3), 187-198. Available from: [Link]
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Chen, C. Y., et al. (2021). Imperatorin Interferes with LPS Binding to the TLR4 Co-Receptor and Activates the Nrf2 Antioxidative Pathway in RAW264.7 Murine Macrophage Cells. International journal of molecular sciences, 22(11), 5894. Available from: [Link]
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Güzey, C., et al. (2011). Radioligand Binding to Brain Dopamine and Serotonin Receptors and Transporters in Parkinson's Disease: Relation to Gene Polymorphisms. Journal of Neuropsychiatry and Clinical Neurosciences, 23(4), 441-448. Available from: [Link]
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ResearchGate. Radioligand binding assay results showing the percentage inhibition of... | Download Scientific Diagram. Available from: [Link]
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Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]
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Gentile, T. A., et al. (2022). Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. ACS Pharmacology & Translational Science, 5(3), 192-200. Available from: [Link]
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Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays. Available from: [Link]
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ResearchGate. Sequence alignment of human TAAR family, TAAR1 activation mechanism,... | Download Scientific Diagram. Available from: [Link]
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Waight, J. D., et al. (2018). Selective FcγR Co-engagement on APCs Modulates the Activity of Therapeutic Antibodies Targeting T Cell Antigens. Cancer cell, 33(6), 1033-1047.e6. Available from: [Link]
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Majid Ali. (2023). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. Available from: [Link]
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ResearchGate. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Request PDF. Available from: [Link]
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Chen, X., et al. (2020). Recent advances in radiotracers targeting norepinephrine transporter: structural development and radiolabeling improvements. Journal of Biomedical Science, 27(1), 85. Available from: [Link]
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Kaar, S. J., et al. (2022). Trace amine-associated receptor 1 (TAAR1) agonists for psychosis: protocol for a living systematic review and meta-analysis of human and non-human studies. BMJ Open, 12(10), e062070. Available from: [Link]
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Chinese Academy of Sciences. (2024). Scientists Reveal Transport Mechanism of Norepinephrine Transporter and Binding Mode of Small Molecule and Peptide Drugs. Neuroscience News. Available from: [Link]
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Esposito, E., et al. (2022). Trace Amine-Associated Receptor 1 (TAAR1) as a New Target for the Treatment of Cognitive Dysfunction in Alzheimer's Disease. International Journal of Molecular Sciences, 23(14), 7806. Available from: [Link]
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Application Note: High-Purity Isolation of 2-(4-Chlorophenyl)ethylamine via pH-Controlled Solvent Extraction
Abstract
This application note provides a detailed guide to the isolation and purification of 2-(4-Chlorophenyl)ethylamine from complex organic mixtures using liquid-liquid solvent extraction. The protocols herein leverage the fundamental acid-base properties of the target amine to achieve high purity and yield. We will explore the theoretical principles, critical experimental parameters, and step-by-step methodologies designed for researchers, chemists, and drug development professionals. The causality behind solvent selection, pH manipulation, and process optimization is explained to ensure robust and reproducible results.
Fundamental Principles of Amine Extraction
Liquid-liquid extraction is a cornerstone purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[1] For ionizable compounds like amines, this process can be exquisitely controlled by manipulating the pH of the aqueous phase.
2-(4-Chlorophenyl)ethylamine is a primary amine with a pKa of approximately 9-10 for its conjugate acid (the protonated amino group).[2] This property is the key to its selective extraction.
-
In Acidic Conditions (pH < pKa): When the aqueous phase is acidified to a pH significantly below the pKa (e.g., pH 2-4), the amine (R-NH₂) is protonated to form its corresponding ammonium salt (R-NH₃⁺Cl⁻).[3][4][5] This ionic salt is highly polar and demonstrates significantly greater solubility in the aqueous phase compared to the nonpolar organic phase.
-
In Basic Conditions (pH > pKa): Conversely, when the aqueous phase is made basic to a pH well above the pKa (e.g., pH 11-13), the ammonium salt is deprotonated, regenerating the neutral, free amine (R-NH₂).[1][3] In its neutral state, the amine is significantly more soluble in an organic solvent than in water.
This pH-dependent partitioning behavior allows for the selective transfer of the amine between the aqueous and organic phases, leaving non-basic impurities behind.
Figure 1: pH-controlled equilibrium of 2-(4-Chlorophenyl)ethylamine between phases.
Critical Parameters for Successful Extraction
The efficiency and success of the isolation depend on the careful selection of several key parameters.
Solvent Selection
The choice of the organic solvent is critical. An ideal solvent should:
-
Be immiscible with water.[6]
-
Readily dissolve the neutral amine but not its protonated salt.
-
Have a low boiling point for easy removal during the final isolation step.
-
Be unreactive with the target compound and the acidic/basic reagents.
-
Have a density significantly different from water to allow for clear phase separation.
Table 1: Properties of Common Organic Solvents for Amine Extraction
| Solvent | Density (g/mL) | Boiling Point (°C) | Water Solubility | Notes |
| Diethyl Ether | 0.713 | 34.6 | 6.9 g/100 mL | Highly volatile and flammable. Forms a less dense layer than water. Prone to forming peroxides. |
| Ethyl Acetate | 0.902 | 77.1 | 8.3 g/100 mL | Less flammable than diethyl ether. Forms a less dense layer. Can be hydrolyzed under strong acid/base conditions. |
| Dichloromethane (DCM) | 1.326 | 39.6 | 1.3 g/100 mL | Non-flammable but has toxicity concerns. Forms a denser layer than water, which can simplify separations. |
| Toluene | 0.867 | 110.6 | 0.05 g/100 mL | Higher boiling point makes it harder to remove. Forms a less dense layer. Good for higher temperature extractions. |
pH Control
Precise pH control is paramount. A general rule is to adjust the aqueous pH to at least 2 units below the pKa for protonation and at least 2 units above the pKa for deprotonation to ensure >99% of the amine is in the desired form.[7]
-
Acidification: Use dilute hydrochloric acid (e.g., 1M to 3M HCl). This provides the H⁺ ions to protonate the amine and the Cl⁻ counter-ion to form the water-soluble salt.[3][5]
-
Basification: Use a strong base like sodium hydroxide (e.g., 2M to 5M NaOH) to ensure complete deprotonation of the ammonium salt back to the free amine.[3]
Process Optimization
-
Multiple Extractions: It is more efficient to perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume.[3] This ensures a more complete transfer of the solute from one phase to the other.
-
Emulsion Management: Emulsions (colloidal suspensions of one liquid in another) can form at the interface, preventing clear separation. To break an emulsion, try:
-
Allowing the mixture to stand for a longer period.
-
Gently swirling the separatory funnel.
-
Adding a small amount of saturated sodium chloride solution (brine), which increases the ionic strength of the aqueous layer.
-
-
Washing and Drying: After the final extraction into the organic phase, a wash with brine helps remove the bulk of dissolved water. The organic layer must then be treated with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) to remove residual water before solvent evaporation.[3][8]
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Extraction of Amine from an Organic Matrix
This protocol assumes the starting material is a solution of crude 2-(4-Chlorophenyl)ethylamine and neutral impurities in an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Preparation: Transfer the crude organic solution to a separatory funnel of appropriate size. Ensure the volume does not exceed two-thirds of the funnel's capacity.
-
Acidic Wash: Add a volume of 1M HCl solution approximately equal to one-third of the organic phase volume.
-
Extraction: Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure buildup. Close the stopcock and shake gently for 30-60 seconds, venting frequently.[9]
-
Phase Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The protonated amine is now in the aqueous layer.
-
Collection:
-
If using a denser-than-water solvent (like DCM), drain the bottom organic layer and leave the aqueous layer in the funnel.
-
If using a less-dense-than-water solvent (like diethyl ether), drain the bottom aqueous layer into a clean Erlenmeyer flask labeled "Aqueous Extract 1".
-
-
Repeat Extraction: Repeat steps 2-5 two more times with fresh portions of 1M HCl, combining all aqueous extracts into the same flask. This ensures quantitative transfer of the amine. The remaining organic layer, containing neutral impurities, can be set aside.
Protocol 2: Recovery of Free Amine (Back-Extraction)
This protocol recovers the purified amine from the combined acidic aqueous extracts.
-
Preparation: Cool the combined aqueous extracts in an ice bath to dissipate heat generated during neutralization.
-
Basification: While stirring, slowly add 5M NaOH solution dropwise to the aqueous extract. Monitor the pH with litmus paper or a pH meter. Continue adding base until the solution is strongly alkaline (pH 12-13). The solution may become cloudy as the neutral amine precipitates or forms an oil.[3]
-
Back-Extraction: Transfer the basified aqueous solution back to a clean separatory funnel. Add a volume of fresh organic solvent (e.g., diethyl ether) equal to about one-third of the aqueous volume.
-
Extraction & Separation: Stopper and shake the funnel with frequent venting as described in Protocol 1. Allow the layers to separate. Drain the desired organic layer into a clean flask labeled "Combined Organic Product".
-
Repeat: Perform two more extractions of the aqueous layer with fresh organic solvent, combining all organic layers.
-
Washing: Wash the combined organic layers once with a saturated NaCl (brine) solution to remove residual water and any remaining inorganic salts.
-
Drying: Drain the washed organic layer into an Erlenmeyer flask and add an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.[8]
-
Isolation: Filter the dried solution through a fluted filter paper to remove the drying agent. Remove the solvent from the filtrate using a rotary evaporator. The remaining residue is the purified 2-(4-Chlorophenyl)ethylamine.
Workflow Visualization
The following diagram outlines the complete isolation process.
Figure 2: Complete workflow for the isolation of 2-(4-Chlorophenyl)ethylamine.
References
-
Methylamine Supplier. 2-(4-Chlorophenyl)Ethylamine. Available at: [Link]
-
Wikipedia. Liquid–liquid extraction. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. Liquid/liquid Extraction. Available at: [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. Available at: [Link]
-
Methylamine Supplier. 2-(4-Chlorophenyl)Ethylamine HCl. Available at: [Link]
-
University of Rochester, Department of Chemistry. Workup: Amines. Available at: [Link]
-
CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Available at: [Link]
-
Zhu, L., Tay, C. B., & Lee, H. K. (2002). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. Journal of Chromatography A, 963(1-2), 231–237. Available at: [Link]
-
Pharmaceutical Sciences (2020). Development of Salt Induced Liquid–Liquid Extraction Combined with Amine Based Deep Eutectic Solvent-Dispersive Liquid–Liqui. Available at: [Link]
-
Royal Society of Chemistry (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Available at: [Link]
-
ResearchGate. Effect of aqueous solution pH value on the reactive extraction degrees of amino acids from a mixture with D2EHPA dissolved in butyl acetate. Available at: [Link]
- Books. Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines.
-
University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]
-
Organic Syntheses Procedure. LARGE SCALE, GREEN SYNTHESIS OF A GENERATION-1 MELAMINE (TRIAZINE) DENDRIMER. Available at: [Link]
-
UCLA Chemistry and Biochemistry. Extraction (Part 1). Available at: [Link]
-
Chemistry LibreTexts. 4.6: Step-by-Step Procedures For Extractions. Available at: [Link]
Sources
- 1. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 2. 2-(4-Chlorophenyl)Ethylamine | Chemical Properties, Safety Data, Uses & Synthesis | Buy from China Supplier [nj-finechem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Workup [chem.rochester.edu]
- 6. people.clarkson.edu [people.clarkson.edu]
- 7. books.rsc.org [books.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Dosing guidelines for 2-(4-Chlorophenyl)ethylamine in rodent models
This Application Note is designed for researchers investigating trace amine pharmacology, monoamine oxidase (MAO) kinetics, or psychostimulant analogs. It provides a rigorous framework for the administration of 2-(4-Chlorophenyl)ethylamine (also known as 4-Cl-PEA or p-CPEA), a structural analog of the endogenous trace amine
Part 1: Executive Summary & Compound Profile
2-(4-Chlorophenyl)ethylamine is a para-halogenated derivative of
Key Research Applications:
-
MAO-B Substrate Probing: Used to assess MAO-B enzymatic flux in vivo.
-
TAAR1 Agonism: Investigating Trace Amine-Associated Receptor 1 signaling without the prolonged neurotoxicity of amphetamines.
-
Behavioral Pharmacology: Inducing transient sympathomimetic effects or stereotypy.
Part 2: Critical Safety & Identity Distinctions
WARNING: Risk of Compound Confusion Before dosing, verify the chemical identity. 4-Cl-PEA is frequently confused with two other compounds with drastically different toxicological profiles.
| Compound | Common Abbr.[1][2] | CAS No.[3] | Key Feature | Toxicity Profile |
| 2-(4-Chlorophenyl)ethylamine | 4-Cl-PEA | 156-41-2 | No | Acute toxicity (Sympathomimetic) . Rapidly metabolized. |
| 4-Chloroamphetamine | PCA / 4-CA | 64-12-0 | Severe Neurotoxin . Causes long-term 5-HT depletion. | |
| 4-Chlorophenylalanine | PCPA | 7424-00-2 | Amino acid (Carboxyl) | Enzyme Inhibitor . Irreversibly inhibits Tryptophan Hydroxylase. |
Part 3: Formulation & Preparation
Solubility Profile: The free base is a liquid and is sparingly soluble in water.[4] For biological dosing, the Hydrochloride (HCl) salt is required. If you possess the free base, it must be converted or dissolved in a carrier solvent.
Standard Vehicle: 0.9% Sterile Saline.
Preparation Protocol (for 10 mL of 5 mg/mL stock):
-
Weighing: Accurately weigh 50 mg of 2-(4-Chlorophenyl)ethylamine HCl.
-
Dissolution: Add 8 mL of 0.9% sterile saline. Vortex vigorously for 2 minutes.
-
Note: If using the free base, dissolve in 100
L DMSO or 0.1 M HCl first, then dilute with saline and adjust pH to 7.4 with 0.1 M NaOH.
-
-
Adjustment: Bring volume to 10 mL with saline.
-
Sterilization: Pass through a 0.22
m syringe filter (PES or Nylon membrane) into a sterile vial. -
Stability: Prepare fresh on the day of the experiment. Amines can oxidize; protect from light.
Part 4: Dosing Guidelines (Rodent Models)
The following dosages are based on intraperitoneal (IP) administration in adult mice (C57BL/6) and rats (Sprague-Dawley).
Pharmacokinetic/Trace Amine Studies (Low Dose)
-
Dose: 5 – 10 mg/kg (IP)
-
Purpose: To study receptor occupancy (TAAR1) or metabolic flux without inducing overt behavioral stereotypy.
-
Expected Outcome: Minimal locomotor activation. Rapid peak plasma concentration (<15 mins) followed by rapid decline due to MAO-B degradation.
Behavioral/Psychostimulant Studies (Moderate Dose)
-
Dose: 20 – 50 mg/kg (IP)
-
Purpose: To induce transient locomotor hyperactivity, head-twitch response, or sympathomimetic effects.
-
Expected Outcome:
-
Onset: 5–10 minutes post-injection.
-
Duration: Short (20–40 minutes) compared to amphetamine.
-
Mechanism: Release of dopamine/norepinephrine and activation of TAAR1.
-
Toxicology/MAO Saturation (High Dose - Caution)
-
Dose: 80 – 100 mg/kg (IP)
-
Warning: Approaches the lethal threshold.
-
LD50 Reference: ~146 mg/kg (IP, Mouse) [1].
-
Purpose: Only for toxicology or metabolic saturation studies.
-
Observations: Severe stereotypy, tremor, piloerection, potential seizures.
Dosing Table Summary:
| Species | Route | Low Dose (mg/kg) | Moderate Dose (mg/kg) | High Dose (mg/kg) | Max Vol (mL/kg) |
| Mouse | IP | 5 – 10 | 25 – 40 | 80 – 100 | 10 |
| Rat | IP | 2 – 5 | 10 – 25 | 50 – 75 | 5 |
Part 5: Experimental Workflow & Visualization
Workflow: Behavioral Assessment (Open Field)
-
Acclimatization: Place animal in the open field arena for 30 minutes (drug-free) to establish baseline activity.
-
Injection: Administer 4-Cl-PEA (IP) using a 27G needle.
-
Observation Phase 1 (0-15 min): Monitor for immediate sympathomimetic signs (piloerection, sniffing).
-
Observation Phase 2 (15-45 min): Peak locomotor activity. Quantify distance traveled and rearing.
-
Termination: Euthanize if seizures or distress (Grimace Scale > 1) occur.
Mechanistic Pathway Diagram
The following diagram illustrates the divergent pathways of 4-Cl-PEA (Metabolic susceptibility) versus PCA (Neurotoxicity).
Caption: Comparative pharmacology of 4-Cl-PEA and PCA. Note 4-Cl-PEA's rapid degradation by MAO-B, preventing the neurotoxicity seen with PCA.
Part 6: References
-
Broadley, K. J., et al. (2020).
-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice. Drug and Chemical Toxicology. Link -
Baker, G. B., et al. (1976).[5] Effects of p-chloro-beta-phenylethylamine on the uptake and release of putative amine neurotransmitters in rat brain.[5] British Journal of Pharmacology.[5] Link
-
Dyck, L. E. (1984). Release of some endogenous trace amines from rat striatal slices. Life Sciences. Link
-
Scripps Research Institute. (2024). Trace Amine-Associated Receptor 1 (TAAR1) Signaling Protocols.Link (General Reference for TAAR1 methodology).
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Behavioural effects of acute and chronic beta-phenylethylamine administration in the rat: evidence for the involvement of 5-hydroxytryptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(4-Chlorophenyl)ethylamine, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 2-(4-Chlorophenyl)Ethylamine | Chemical Properties, Safety Data, Uses & Synthesis | Buy from China Supplier [nj-finechem.com]
- 5. Effects of p-chloro-beta-phenylethylamine on the uptake and release of putative amine neurotransmitters in rat brain [proceedings] - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: High-Purity Crystallization of 2-(4-Chlorophenyl)ethylamine via its Hydrochloride Salt
Abstract: This document provides a comprehensive guide to the purification of 2-(4-Chlorophenyl)ethylamine, a key intermediate in pharmaceutical and chemical synthesis. As the free base exists as a liquid at ambient temperatures, this guide focuses on robust, scalable crystallization methods for its solid hydrochloride (HCl) salt.[1][2] We detail three primary protocols: reactive crystallization, single-solvent cooling crystallization, and antisolvent crystallization. The underlying principles of solvent selection, supersaturation control, and impurity rejection are explained to empower researchers to adapt and optimize these methods for maximum yield and purity.
Introduction: The Rationale for Salt Crystallization
The purification of reaction products is a critical step in chemical and pharmaceutical development, directly impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). 2-(4-Chlorophenyl)ethylamine is a primary amine that often serves as a foundational building block. However, in its free base form, it is a liquid, making purification by standard crystallization impossible.
The most effective strategy to enable crystalline purification is to convert the liquid base into a stable, solid salt. The hydrochloride salt is an ideal candidate due to its ease of formation, stability, and well-defined crystalline properties. Crystallization is an exceptionally powerful purification technique because the highly ordered structure of a crystal lattice tends to exclude molecules that do not fit perfectly, i.e., impurities.[3][4] This guide provides the theoretical basis and practical, step-by-step protocols for achieving high-purity 2-(4-Chlorophenyl)ethylamine HCl.
Foundational Principles of Crystallization
Crystallization is a thermodynamic process driven by the reduction of a compound's solubility in a solvent system. This is achieved by creating a state of supersaturation , where the concentration of the solute exceeds its equilibrium solubility.[5] The two primary methods for inducing supersaturation are:
-
Antisolvent Addition: This involves dissolving the compound in a "good" solvent in which it is highly soluble, and then introducing a miscible "antisolvent" in which the compound is poorly soluble. This change in the bulk solvent composition reduces the compound's overall solubility, inducing crystallization.[8]
The rate at which supersaturation is achieved is critical. Slow, controlled cooling or antisolvent addition promotes the growth of large, well-ordered crystals, which are easier to filter and typically have higher purity.[5] Rapid "crashing out" of the solid can lead to the formation of small, impure particles or an amorphous precipitate.
Physicochemical Data & Solvent Selection
A successful crystallization protocol begins with an understanding of the compound's properties and its interaction with various solvents.
Table 1: Physicochemical Properties of 2-(4-Chlorophenyl)ethylamine and its HCl Salt
| Property | 2-(4-Chlorophenyl)ethylamine (Free Base) | 2-(4-Chlorophenyl)ethylamine HCl (Salt) | Rationale & Significance |
| Appearance | Colorless to light-colored liquid[1] | Expected to be a white to off-white crystalline solid | The solid form of the salt is essential for purification by crystallization. |
| Boiling Point | ~240 - 245 °C[1] | Not Applicable (Decomposes at high temp.) | Highlights the impracticality of distillation for high-purity applications. |
| Solubility | Soluble in ethanol, diethyl ether; slightly soluble in water[1] | Expected to be soluble in polar protic solvents (e.g., methanol, ethanol, water) and insoluble in non-polar aprotic solvents (e.g., diethyl ether, hexane, toluene). | This solubility differential is the basis for selecting appropriate solvent/antisolvent systems.[9] |
Solvent Selection Strategy
The ideal solvent for crystallization should exhibit a steep solubility curve with respect to temperature—high solubility at elevated temperatures and low solubility at low temperatures. For antisolvent crystallization, the two solvents must be fully miscible.[4]
Table 2: Recommended Solvent Systems for Crystallization of 2-(4-Chlorophenyl)ethylamine HCl
| Method | Primary Solvent (Good Solvent) | Antisolvent (Poor Solvent) | Justification |
| Cooling Crystallization | Isopropanol, Ethanol, Methanol | N/A | These alcohols often provide a good solubility gradient with temperature for amine hydrochlorides. 2-Propanol is frequently a preferred choice.[9] |
| Antisolvent Crystallization | Methanol or Ethanol | Diethyl Ether, Methyl tert-Butyl Ether (MTBE), Toluene | The salt dissolves well in the polar alcohol, while the addition of a non-polar, miscible ether or hydrocarbon drastically reduces its solubility, forcing crystallization.[9][10] |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Hydrochloric acid is corrosive.
Protocol 1: Reactive Crystallization of 2-(4-Chlorophenyl)ethylamine HCl
This method combines the salt formation reaction with crystallization, providing a rapid route to a purified solid product directly from the crude liquid free base.
Methodology:
-
Dissolution: In a clean Erlenmeyer flask equipped with a magnetic stir bar, dissolve the crude 2-(4-Chlorophenyl)ethylamine (1.0 eq) in isopropanol (IPA) (approx. 5-10 mL per gram of amine). Stir until a homogenous solution is formed.
-
Acidification: While stirring at room temperature, slowly add a solution of 2M HCl in diethyl ether or isopropanol dropwise.
-
Nucleation & Precipitation: A white precipitate of the HCl salt should begin to form almost immediately. Continue adding the HCl solution until no further precipitation is observed (typically ~1.05 equivalents).
-
Maturation: Allow the resulting slurry to stir at room temperature for 30-60 minutes to ensure complete salt formation and allow the initial crystals to mature.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the filter cake with a small amount of cold isopropanol, followed by a wash with diethyl ether to help remove residual IPA and accelerate drying.[12]
-
Drying: Dry the purified crystals under vacuum at a temperature not exceeding 50°C to yield 2-(4-Chlorophenyl)ethylamine HCl as a white solid.
Causality & Rationale:
-
The slow, dropwise addition of HCl controls the rate of salt formation, preventing a rapid, uncontrolled precipitation that could trap impurities.
-
Stirring during the "maturation" phase allows for a dynamic equilibrium where smaller, less perfect crystals can redissolve and re-form into larger, more stable, and purer crystals.
-
Washing with cold solvent is crucial to rinse away soluble impurities without dissolving a significant amount of the desired product.[11]
Protocol 2: Single-Solvent Cooling Recrystallization
This is the classic method for purifying an existing crude solid. It relies on the differential solubility of the compound in a single solvent at different temperatures.
Workflow Diagram: Cooling Recrystallization
Caption: Workflow for the single-solvent cooling recrystallization method.
Methodology:
-
Solvent Preparation: Place the chosen solvent (e.g., isopropanol) in a flask on a hot plate and bring it to a gentle boil.
-
Dissolution: Place the crude 2-(4-Chlorophenyl)ethylamine HCl in a separate Erlenmeyer flask. Add the hot solvent in small portions, swirling and heating, until the solid has just completely dissolved.[12] Using the absolute minimum amount of hot solvent is critical for obtaining a good yield.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and proceed to the next step.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing in the funnel.[3]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5]
-
Yield Maximization: Once the solution has reached room temperature and crystal growth has ceased, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[6]
-
Isolation & Washing: Isolate the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold isopropanol.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Antisolvent Crystallization
This method is highly effective when a compound has very high solubility in one solvent and very low solubility in another. It is often faster than cooling crystallization.
Sources
- 1. 2-(4-Chlorophenyl)Ethylamine | Chemical Properties, Safety Data, Uses & Synthesis | Buy from China Supplier [nj-finechem.com]
- 2. 2-(4-Chlorophenyl)ethylamine 98 156-41-2 [sigmaaldrich.com]
- 3. Home Page [chem.ualberta.ca]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. LabXchange [labxchange.org]
- 7. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 8. ijcea.org [ijcea.org]
- 9. researchgate.net [researchgate.net]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
Storage and handling requirements for 2-(4-Chlorophenyl)ethylamine
Executive Summary
2-(4-Chlorophenyl)ethylamine (CAS 156-41-2), also known as 4-chlorophenethylamine, is a critical primary amine building block in medicinal chemistry. It serves as a scaffold for dopamine receptor ligands, isoalloxazine derivatives for Alzheimer’s therapy, and various psychotropic agents. Despite its structural simplicity, this compound exhibits significant sensitivity to atmospheric carbon dioxide and moisture. Improper storage leads to the formation of insoluble carbamate salts, compromising stoichiometric accuracy in sensitive catalytic cross-couplings. This guide outlines a rigorous protocol for the inert storage and handling of 2-(4-Chlorophenyl)ethylamine to ensure high-fidelity experimental results in drug discovery workflows.
Physicochemical Profile & Safety Assessment
2.1 Chemical Identity & Properties
| Property | Specification |
|---|---|
| CAS Number | 156-41-2 |
| Molecular Formula | C₈H₁₀ClN |
| Molecular Weight | 155.62 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Density | 1.112 g/mL at 25 °C |
| Boiling Point | 240–245 °C (atm); 60–65 °C (0.1 mmHg) |
| pKa | ~9.5 (Conjugate acid) |
| Solubility | Soluble in DCM, MeOH, DMSO; Slightly soluble in water |[1]
2.2 Hazard Classification (GHS) Note: While some vendors classify this as an Irritant (Category 2), primary amines of this weight often exhibit corrosive properties upon prolonged contact. This protocol mandates handling standards for Corrosive substances to ensure maximum safety.
-
Skin Corrosion/Irritation: Category 1B (Treat as Corrosive)
-
Serious Eye Damage: Category 1
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation)
-
Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life)
Critical Storage Protocol: The Inert Atmosphere Imperative
3.1 The Degradation Mechanism: "The Carbonate Trap" The primary failure mode for 2-(4-Chlorophenyl)ethylamine storage is aerial oxidation and carbamate formation . Primary amines are nucleophilic; they react rapidly with atmospheric CO₂ to form carbamic acid, which immediately reacts with another equivalent of amine to form a stable, solid ammonium carbamate salt.
-
Observation: Clear liquid turns cloudy or develops a white crust around the cap.
-
Consequence: The effective molarity of the liquid decreases, leading to under-loading of reagents in synthesis and failed stoichiometry.
Figure 1: Mechanism of amine degradation upon exposure to air. The formation of the carbamate salt is the primary cause of purity loss.
3.2 Storage Specifications
-
Atmosphere: Strictly Inert (Argon or Nitrogen). Argon is preferred due to its higher density, forming a "blanket" over the liquid surface.
-
Temperature: 2°C to 8°C. Refrigeration slows the kinetics of oxidation and side-reactions.
-
Container: Amber glass vials with Teflon-lined (PTFE) septa caps. Avoid standard polyethylene caps which are permeable to CO₂ over time.
-
Secondary Containment: Store the vial inside a desiccator or a sealed jar containing desiccant (e.g., Drierite) and an oxygen scavenger sachet.
Handling & Transfer Protocol
Objective: Transfer the liquid reagent from the stock bottle to the reaction vessel without breaking the inert atmosphere chain.
4.1 Required Equipment
-
Schlenk line or Nitrogen balloon setup.
-
Oven-dried glass syringe with a long stainless steel needle (deflected tip preferred).
-
Septum-sealed reaction vessel (purged).
4.2 Step-by-Step Syringe Transfer Technique
-
Purge: Ensure the stock bottle of 2-(4-Chlorophenyl)ethylamine is sealed with a septum and under positive inert gas pressure.
-
Prepare Syringe: Flush the syringe 3 times with dry Nitrogen/Argon.
-
Penetrate: Insert the needle through the stock bottle septum.
-
Pressure Equalization: If not using a Schlenk line, inject a volume of inert gas equal to the volume of liquid you intend to withdraw to prevent creating a vacuum.
-
Withdraw: Tilt the bottle and withdraw the required volume. Tip: Draw slightly more than needed, then push back the excess to remove bubbles.
-
Transfer: Immediately transfer the needle to the pre-purged reaction vessel septum and inject.
-
Seal: Parafilm the stock bottle cap immediately after use.
Figure 2: Lifecycle workflow for maintaining reagent integrity from receipt to reaction.
Emergency & Disposal Procedures
5.1 Spill Management
-
Small Spills (<10 mL): Absorb with vermiculite or dry sand. Do not use sawdust (combustible). Neutralize the area with a dilute weak acid (e.g., 5% acetic acid) to convert the amine to a non-volatile salt, then clean with soap and water.
-
Large Spills: Evacuate the area. Personnel must wear full-face respirators with amine-specific cartridges (Type K).
5.2 Exposure Response
-
Skin Contact: Immediate wash with polyethylene glycol 400 (if available) or copious water for 15 minutes. Amines adhere strongly to skin; water alone may not suffice immediately.
-
Eye Contact: Rinse for 15 minutes, lifting eyelids. Do not neutralize with acid; this causes exothermic damage.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67430, 2-(4-Chlorophenyl)ethylamine. Retrieved from [Link]
-
Salvatore, R. N., et al. (2001). "Efficient Carbamate Synthesis via a Three-Component Coupling of Amines, CO2, and Alkyl Halides." Journal of Organic Chemistry, 66(3), 1035–1037.[2] (Cited for mechanism of amine-CO2 interaction).
Sources
Application Notes and Protocols: Formulation Strategies for 2-(4-Chlorophenyl)ethylamine Delivery
Abstract
2-(4-Chlorophenyl)ethylamine is a primary amine of interest in medicinal chemistry and neuropharmacology research.[1] Like many small molecules containing a primary amine, its development into a viable therapeutic agent is often hindered by physicochemical and pharmacokinetic challenges. These can include limited aqueous solubility, potential for first-pass metabolism targeting the amine group, and poor membrane permeability under physiological conditions.[2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on strategic formulation approaches to overcome these delivery barriers. We will explore the rationale and provide step-by-step protocols for developing advanced delivery systems, with a focus on lipid-based nanocarriers such as Solid Lipid Nanoparticles (SLNs) and Liposomes. The methodologies are designed to be self-validating, incorporating critical characterization steps to ensure formulation quality and reproducibility.
Physicochemical Profile of 2-(4-Chlorophenyl)ethylamine
A thorough understanding of the active pharmaceutical ingredient's (API) properties is the foundation of rational formulation design. 2-(4-Chlorophenyl)ethylamine is a lipophilic small molecule with a basic amine group, characteristics that dictate its formulation requirements.
Rationale for Formulation: The slight water solubility and basic pKa suggest that at the acidic pH of the stomach, the compound will be protonated and soluble, but upon entering the higher pH of the small intestine, it may become less soluble, potentially leading to precipitation and poor absorption.[4][5] Its amine group is also a potential site for metabolic degradation.[2] Encapsulation within a nanocarrier can protect the API from pH fluctuations and enzymatic degradation in the gastrointestinal tract, improve its solubility, and facilitate its transport across the intestinal epithelium.[6][7][8]
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClN | [4][9][10][11] |
| Molecular Weight | 155.62 g/mol | [4][9][10][11][12] |
| Appearance | Colorless to light-colored liquid | [4][12] |
| Boiling Point | Approx. 240-245 °C | [4] |
| Density | ~1.112 g/mL at 25 °C | [12][13] |
| Solubility in Water | Slightly soluble | [4] |
| Solubility in Organic Solvents | Soluble in ethanol, diethyl ether | [4] |
| pKa | ~9-10 (for the amino group) | [4] |
Formulation Strategy I: Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers that utilize a solid lipid matrix for drug encapsulation, offering advantages like high stability, controlled release, and the ability to incorporate lipophilic drugs.[14][15][16] They are a compelling choice for 2-(4-Chlorophenyl)ethylamine due to the drug's lipophilicity, which promotes efficient loading into the lipid core.
Causality of Experimental Choices:
-
Lipid Selection: Glyceryl monostearate (GMS) is chosen as the lipid matrix. It is a biocompatible, biodegradable lipid that is solid at room temperature and has a high melting point, which helps to prevent drug expulsion during storage.[15][17]
-
Surfactant Selection: Pluronic® F68 (Poloxamer 188) is selected as a non-ionic surfactant. It acts as a steric stabilizer, adsorbing to the nanoparticle surface to prevent aggregation, which is critical for maintaining a stable nanosuspension.[14][17] Non-ionic surfactants are generally preferred for their lower toxicity potential.[14]
Workflow for SLN Preparation and Characterization
Protocol 1: Preparation of 2-(4-Chlorophenyl)ethylamine-Loaded SLNs
Materials:
-
2-(4-Chlorophenyl)ethylamine
-
Glyceryl monostearate (GMS)
-
Pluronic® F68 (Poloxamer 188)
-
Deionized water
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
High-pressure homogenizer (e.g., EmulsiFlex or similar)
-
Water bath, Magnetic stirrer with heating
-
Ice bath
Methodology:
-
Lipid Phase Preparation: Weigh 500 mg of GMS and 50 mg of 2-(4-Chlorophenyl)ethylamine. Place them in a glass beaker and heat to 75°C (approximately 10°C above the lipid's melting point) in a water bath until a clear, homogenous lipid melt is formed.
-
Aqueous Phase Preparation: In a separate beaker, dissolve 250 mg of Pluronic® F68 in 50 mL of deionized water. Heat this aqueous phase to 75°C while stirring.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise while homogenizing with a high-shear homogenizer at 10,000 rpm for 10 minutes. This forms a coarse oil-in-water (o/w) emulsion. The temperature must be maintained at 75°C to prevent premature lipid solidification.
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to 75°C. Homogenize the emulsion for 5 cycles at 800 bar. This step is critical for reducing the droplet size to the nanometer range.
-
Nanoparticle Formation: Transfer the resulting hot nanoemulsion into a beaker placed in an ice bath and stir gently for 20 minutes. The rapid cooling causes the lipid to recrystallize, forming solid nanoparticles that entrap the drug.
-
Storage: Store the final SLN dispersion at 4°C for further analysis.
Protocol 2: Characterization of SLNs
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the SLN dispersion (e.g., 1:100) with deionized water to obtain an appropriate particle concentration for analysis.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Record the Z-average diameter (particle size), PDI, and Zeta potential. A PDI value below 0.3 indicates a homogenous and narrow size distribution, which is desirable for stability and predictable in vivo performance.[18] A zeta potential above |30| mV suggests good colloidal stability due to electrostatic repulsion between particles.[18]
B. Entrapment Efficiency (EE) and Drug Loading (DL):
-
Transfer 1 mL of the SLN dispersion into a centrifugal filter unit (e.g., Amicon® Ultra, 10 kDa MWCO).
-
Centrifuge at 5,000 x g for 30 minutes to separate the SLNs from the aqueous phase containing the free, unencapsulated drug.
-
Collect the filtrate (aqueous phase) and quantify the amount of free drug using a validated HPLC-UV method.
-
Calculate EE and DL using the following equations:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Weight of Lipid and Drug] x 100
-
Formulation Strategy II: Liposomal Encapsulation
Liposomes are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core.[19] They are highly versatile, capable of encapsulating both hydrophobic drugs within the lipid bilayer and hydrophilic drugs in the aqueous core.[19][20] For 2-(4-Chlorophenyl)ethylamine, which has an intermediate solubility profile, it can partition into both compartments.
Causality of Experimental Choices:
-
Lipid Composition: A combination of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and Cholesterol is used. DPPC is a phospholipid that forms the main bilayer structure. Cholesterol is incorporated to modulate bilayer fluidity and stability, reducing the permeability of the membrane to the encapsulated drug.[19]
-
Encapsulation Method: The thin-film hydration method is a robust and widely used technique for preparing liposomes.[19] It allows for the passive entrapment of the drug during the vesicle formation process.
Diagram of a Drug-Loaded Liposome
Protocol 3: Preparation of 2-(4-Chlorophenyl)ethylamine-Loaded Liposomes
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
2-(4-Chlorophenyl)ethylamine
-
Chloroform, Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Methodology:
-
Lipid Film Formation: Weigh 100 mg of DPPC, 30 mg of Cholesterol, and 15 mg of 2-(4-Chlorophenyl)ethylamine. Dissolve them in a 10 mL solution of chloroform:methanol (2:1 v/v) in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at 40°C. Rotate the flask to ensure the formation of a thin, uniform lipid film on the inner wall. Continue evaporation for at least 1 hour after the film appears dry to remove all residual solvent.
-
Hydration: Add 10 mL of PBS (pH 7.4) to the flask containing the lipid film. Hydrate the film by rotating the flask in the water bath at 50°C (above the phase transition temperature of DPPC) for 1 hour. This will cause the lipid film to swell and detach, forming multilamellar vesicles (MLVs).
-
Size Reduction (Sonication): Place the flask in a bath sonicator and sonicate for 15 minutes to break down the large MLVs into smaller vesicles.
-
Size Reduction (Extrusion): For a more uniform size distribution, load the liposomal suspension into a pre-heated (50°C) extruder. Extrude the suspension 11 times through a 100 nm polycarbonate membrane. This process forces the vesicles through defined pores, resulting in unilamellar vesicles of a specific size.
-
Purification: Remove the unencapsulated drug by dialyzing the liposome suspension against PBS (pH 7.4) overnight at 4°C using a dialysis membrane (12-14 kDa MWCO).
-
Storage: Store the final liposome formulation at 4°C.
Protocol 4: Characterization of Liposomes
The characterization of liposomes for particle size, PDI, and zeta potential follows the same methodology as described in Protocol 2A . The determination of entrapment efficiency is similar but may require an additional step to lyse the liposomes to measure the total drug content.
B. Entrapment Efficiency (EE):
-
Separate the unencapsulated drug from the liposomes using dialysis or centrifugal filter units as described in Protocol 2B . Quantify the free drug in the external medium.
-
To determine the total drug amount, take a known volume of the liposome suspension (before purification) and add a lysing agent (e.g., 1% Triton X-100) to disrupt the vesicles and release the encapsulated drug.
-
Quantify the total drug concentration using HPLC.
-
Calculate EE using the formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100 .
Summary of Formulation Parameters
The table below summarizes the key parameters and expected outcomes for the described formulations. These values serve as a target for successful formulation development.
| Parameter | SLN Formulation | Liposome Formulation |
| API | 2-(4-Chlorophenyl)ethylamine | 2-(4-Chlorophenyl)ethylamine |
| Core Matrix/Lipids | Glyceryl monostearate | DPPC, Cholesterol |
| Stabilizer/Surfactant | Pluronic® F68 | N/A |
| Target Particle Size | 100 - 300 nm | 80 - 150 nm |
| Target PDI | < 0.3 | < 0.2 |
| Target Zeta Potential | > |20| mV | -5 to -20 mV |
| Target EE (%) | > 70% | > 50% |
References
- Arif, I., et al. (2025). Excipients used in solid lipid nanoparticle (SLN) drug delivery systems.
- Nanjing Finechem Holding Co.,Limited. 2-(4-Chlorophenyl)Ethylamine. Methylamine Supplier.
- Nanjing Finechem Holding Co.,Limited. 2-(4-Chlorophenyl)Ethylamine HCl. Methylamine Supplier.
- Jans H, et al. (2013). Co-delivery of a hydrophobic small molecule and a hydrophilic peptide by porous silicon nanoparticles. PubMed.
- Patel, S. (2015). Drug-Excipient Compatibility for the Formulation Development of Solid Lipid Nanoparticles. AAPS PharmSciTech.
- Mohanraj, V. J., & Chen, Y. (2006). Formulations, Characterization and Applications of Nanoparticle in Drug Delivery: Review. Journal of Nanoscience and Nanotechnology.
- Manaia, E. B., et al. (2017). Physicochemical characterization of drug nanocarriers.
- Pandya, J. B., et al. (2013). Solid Lipid Nanoparticles: Overview on Excipients.
- Sigma-Aldrich. 2-(4-Chlorophenyl)ethylamine 98 156-41-2.
- PubChem. 2-(4-Chlorophenyl)ethylamine.
- Diplomata Comercial. What are the Applications of Amines in the Pharmaceutical Industry?.
- BenchChem. Technical Support Center: Enhancing In Vivo Delivery of Hydrophobic Small Molecule Drugs.
- Manaia, E. B., et al. (2017). Physicochemical characterization of drug nanocarriers. Dove Medical Press.
- Ensminger, P. A., & Nivaggioli, T. (2018). Nanodelivery systems and stabilized solid-drug nanoparticles for oral. Dove Medical Press.
- Daves, R. (2023). Nanoparticle Formulations for Oral Drug Delivery: Challenges and Advantages. Research & Reviews: Journal of Pharmaceutics and Nanotechnology.
- Ensign, L. M., et al. (2012).
- Soares, S., et al. (2022). Prodrugs for Amines. PMC.
- University of Illinois. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs.
- Lee, M. K. (2023). Nanoparticle tools for maximizing oral drug delivery. PMC.
- Santa Cruz Biotechnology. 2-(4-Chlorophenyl)ethylamine.
- Sigma-Aldrich. 2-(4-Chlorophenyl)ethylamine 98 156-41-2.
- Thermo Fisher Scientific. 2-(4-Chlorophenyl)ethylamine, 97% 25 g.
- Cullis, P. R., & Bally, M. B. (1986). Techniques for encapsulating bioactive agents into liposomes. Chemistry and Physics of Lipids.
- Val-Natal, M., et al. (2021). Liposomal Nanovesicles for Efficient Encapsulation of Staphylococcal Antibiotics. PMC.
- Chem-Impex. 2-(4-Fluorophenyl)ethylamine.
- Moghaddam, F. A., et al. (2018). An overview on oral drug delivery via nano-based formulations. Pharmaceutical and Biomedical Research.
- Soares, S., et al. (2007). Prodrugs for Amines.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-(4-Chlorophenyl)Ethylamine | Chemical Properties, Safety Data, Uses & Synthesis | Buy from China Supplier [nj-finechem.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. Nanoparticle tools for maximizing oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(4-Chlorophenyl)ethylamine | C8H10ClN | CID 67430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-(4-Chlorophenyl)ethylamine | CAS 156-41-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. 2-(4-クロロフェニル)エチルアミン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 2-(4-氯苯基)乙胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. 2-(4-Chlorophenyl)ethylamine, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. asianpharmtech.com [asianpharmtech.com]
- 16. dovepress.com [dovepress.com]
- 17. researchgate.net [researchgate.net]
- 18. rroij.com [rroij.com]
- 19. Liposomal Nanovesicles for Efficient Encapsulation of Staphylococcal Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. liposomes.ca [liposomes.ca]
Application Note: A Comprehensive Guide to the Synthesis of 2-(4-Chlorophenyl)ethylamine Hydrochloride
Abstract
This application note provides a detailed, scientifically-grounded protocol for the synthesis of 2-(4-Chlorophenyl)ethylamine hydrochloride, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route detailed herein involves the reduction of 4-chlorophenylacetonitrile using lithium aluminum hydride (LAH), followed by conversion to its stable hydrochloride salt. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, procedural justifications, and critical safety considerations to ensure a reliable and safe synthesis.
Introduction and Strategic Overview
2-(4-Chlorophenyl)ethylamine is a primary amine of significant interest in medicinal chemistry. It serves as a crucial building block for a range of pharmacologically active molecules, most notably as a precursor in the synthesis of lorcaserin, a serotonin 2C receptor agonist developed for weight management.[1] The reliable and efficient synthesis of this intermediate is therefore of paramount importance.
The most direct and common laboratory-scale approach to synthesizing 2-(4-Chlorophenyl)ethylamine is through the reduction of the nitrile group of 4-chlorophenylacetonitrile.[1] While several reduction methods exist, including catalytic hydrogenation[2][3], this guide focuses on the use of lithium aluminum hydride (LiAlH₄ or LAH). LAH is a potent and versatile reducing agent, highly effective for the complete reduction of nitriles to primary amines.[4][5]
The resulting free amine is typically an oil that can be prone to air oxidation and difficult to handle. Therefore, the final step involves its conversion to the hydrochloride salt. This process yields a stable, crystalline solid that is easier to purify, weigh, and store, making it ideal for subsequent synthetic applications.
Chosen Synthetic Pathway
The selected two-step pathway is outlined below. It is chosen for its high yield, reliability, and applicability to standard laboratory settings.
Caption: Overall workflow for the synthesis of 2-(4-Chlorophenyl)ethylamine HCl.
Reaction Mechanism: Nitrile Reduction with LiAlH₄
The reduction of a nitrile to a primary amine using lithium aluminum hydride is a robust transformation that proceeds via two successive nucleophilic additions of a hydride ion (H⁻).
The mechanism involves the following key stages:
-
First Hydride Attack: The reaction begins with the nucleophilic attack of a hydride ion, delivered from the [AlH₄]⁻ complex, on the electrophilic carbon atom of the nitrile's cyano group (C≡N).[6] This breaks the pi bond and forms a negatively charged imine-aluminum complex.
-
Second Hydride Attack: A second equivalent of hydride attacks the imine carbon, reducing the C=N double bond.[7] This results in a highly polar dianion intermediate, where the nitrogen atom is coordinated to both lithium and aluminum species.
-
Hydrolysis (Work-up): The final step is the protonation of the dianion intermediate during a careful aqueous work-up.[6] The addition of water hydrolyzes the N-Al and N-Li bonds, liberating the primary amine and forming stable inorganic aluminum and lithium salts, typically LiOH and Al(OH)₃.
Caption: Simplified mechanism of LiAlH₄ reduction of a nitrile to a primary amine.
Detailed Experimental Protocol
Safety Precaution: This procedure involves highly reactive, flammable, and toxic substances. Lithium aluminum hydride reacts violently with water. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
Materials and Equipment
| Reagent / Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) | Notes |
| 4-Chlorophenylacetonitrile | 151.59 | 15.16 g | 0.10 | Starting material. Toxic.[1] |
| Lithium Aluminum Hydride (LAH) | 37.95 | 5.70 g | 0.15 | 1.5 equivalents. Pyrophoric, water-reactive. |
| Tetrahydrofuran (THF), Anhydrous | 72.11 | 250 mL | - | Reaction solvent. Must be dry. |
| Hydrochloric Acid (HCl), conc. | 36.46 | ~10 mL | ~0.12 | For salt formation. Corrosive. |
| Diethyl Ether or Isopropanol | - | 200 mL | - | Solvent for salt formation and washing. Flammable. |
| Sodium Sulfate (Na₂SO₄), Anhyd. | 142.04 | As needed | - | Drying agent. |
| Water (Deionized) | 18.02 | ~35 mL | - | For work-up. |
| 15% Sodium Hydroxide (aq.) | 40.00 | ~6 mL | - | For work-up. Corrosive. |
Equipment:
-
Three-neck round-bottom flask (500 mL) with magnetic stir bar
-
Reflux condenser and nitrogen/argon inlet adapter
-
Dropping funnel (125 mL)
-
Ice-water bath
-
Heating mantle
-
Büchner funnel and filter flask assembly
-
Rotary evaporator
Step-by-Step Procedure
Part A: Reduction of 4-Chlorophenylacetonitrile
-
Setup: Assemble the 500 mL three-neck flask with the stir bar, reflux condenser (with a gas outlet to a bubbler), and the dropping funnel. Flame-dry the entire apparatus under a vacuum and allow it to cool to room temperature under a steady stream of dry nitrogen or argon. An inert atmosphere is crucial to prevent the deactivation of LAH.
-
LAH Suspension: Carefully weigh 5.70 g (0.15 mol) of lithium aluminum hydride in a dry environment and quickly transfer it to the reaction flask. Add 150 mL of anhydrous THF to the flask to create a gray suspension.
-
Cooling: Cool the LAH suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve 15.16 g (0.10 mol) of 4-chlorophenylacetonitrile in 100 mL of anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LAH suspension over approximately 60-90 minutes. The rate of addition should be controlled to maintain the internal reaction temperature below 10 °C. The reaction is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for an additional 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting nitrile spot has disappeared.
Part B: Reaction Work-up and Amine Isolation
-
Cooling: Once the reaction is complete, cool the flask back down to 0 °C in an ice-water bath.
-
Quenching (Caution!): This step is highly exothermic and generates hydrogen gas. Ensure adequate ventilation and perform the additions very slowly and carefully. Sequentially add the following reagents dropwise while stirring vigorously[8]:
-
5.7 mL of deionized water. (Add extremely slowly, one drop at a time initially).
-
5.7 mL of 15% aqueous sodium hydroxide solution.
-
17.1 mL of deionized water.
-
-
Precipitation: After the final addition, remove the ice bath and stir the mixture vigorously for 30 minutes. A granular white precipitate of aluminum and lithium salts should form, which is easily filterable.
-
Filtration: Filter the mixture through a Büchner funnel. Wash the white solid thoroughly with two 50 mL portions of THF or ethyl acetate to ensure all the product is collected in the filtrate.
-
Solvent Removal: Combine the filtrate and washes. Dry the organic solution over anhydrous sodium sulfate, filter off the drying agent, and concentrate the solution using a rotary evaporator to yield the crude 2-(4-Chlorophenyl)ethylamine as a pale yellow oil.
Part C: Hydrochloride Salt Formation and Purification
-
Dissolution: Dissolve the crude amine oil in 150 mL of diethyl ether or isopropanol.
-
Precipitation: While stirring, slowly add concentrated hydrochloric acid dropwise. A white precipitate of the hydrochloride salt will begin to form immediately. Continue adding HCl until the solution becomes acidic (test with pH paper) and no further precipitation is observed.
-
Crystallization: Cool the suspension in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the white solid by vacuum filtration. Wash the filter cake with two 25 mL portions of cold diethyl ether to remove any remaining impurities. Dry the product in a vacuum oven at 40-50 °C to a constant weight.
Expected Yield: 75-85%. The final product should be a white to off-white crystalline solid.
Safety and Handling
-
Lithium Aluminum Hydride (LAH): Highly flammable and pyrophoric solid. Reacts violently with water, alcohols, and other protic sources to produce flammable hydrogen gas. Must be handled under an inert atmosphere.
-
4-Chlorophenylacetonitrile: Toxic upon ingestion, inhalation, or skin contact. Handle with care.[1]
-
2-(4-Chlorophenyl)ethylamine: Classified as corrosive and can cause severe skin and eye burns. Avoid inhalation of vapors.
-
Solvents (THF, Diethyl Ether): Are highly flammable and can form explosive peroxides. Use in a well-ventilated area away from ignition sources.
-
Acids/Bases (HCl, NaOH): Are corrosive and can cause severe burns. Handle with appropriate care and PPE.[9]
All waste materials, especially those containing residual LAH, must be quenched and disposed of according to institutional and local environmental regulations.
References
-
Nitrile reduction - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]
-
Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing). (n.d.). Retrieved February 14, 2026, from [Link]
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). Retrieved February 14, 2026, from [Link]
-
Video: Nitriles to Amines: LiAlH4 Reduction - JoVE. (2025-05-22). Retrieved February 14, 2026, from [Link]
-
Electrocatalytic hydrogenation of nitriles: A step toward electrification of amine production. (n.d.). Retrieved February 14, 2026, from [Link]
-
Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. - ResearchGate. (n.d.). Retrieved February 14, 2026, from [Link]
-
Conversion of nitriles to 1° amines using LiAlH4 - Chemistry LibreTexts. (2023-01-22). Retrieved February 14, 2026, from [Link]
-
Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines | The Journal of Organic Chemistry - ACS Publications. (2017-09-21). Retrieved February 14, 2026, from [Link]
-
Nitrile to Amine (LiAlH4 or LAH reduction) - Organic Synthesis. (n.d.). Retrieved February 14, 2026, from [Link]
-
Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride 1 - Scite.ai. (n.d.). Retrieved February 14, 2026, from [Link]
-
4-Chlorophenylacetonitrile - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]
Sources
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- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 5. scite.ai [scite.ai]
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- 7. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
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- 9. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Reaction Yield in 2-(4-Chlorophenyl)ethylamine Synthesis
Welcome to the technical support center for the synthesis of 2-(4-Chlorophenyl)ethylamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common synthetic challenges. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently navigate the synthesis of this important chemical intermediate.
Introduction to the Synthesis of 2-(4-Chlorophenyl)ethylamine
2-(4-Chlorophenyl)ethylamine is a valuable building block in the synthesis of various pharmaceuticals. Achieving a high yield of this primary amine is crucial for the efficiency and cost-effectiveness of subsequent synthetic steps. The most common and industrially scalable route to this compound is the reduction of 4-chlorophenylacetonitrile. This guide will primarily focus on this pathway, while also addressing other potential synthetic strategies such as the Gabriel synthesis.
Below, we present a troubleshooting guide in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guide: Common Issues and Solutions
Q1: My reaction yield for the reduction of 4-chlorophenylacetonitrile is consistently low. What are the likely causes and how can I improve it?
Low yields in the reduction of 4-chlorophenylacetonitrile can stem from several factors, primarily related to the choice of reducing agent, reaction conditions, and the purity of starting materials.
-
Choice of Reducing Agent: The reducing agent plays a critical role in the outcome of the reaction.
-
Lithium Aluminum Hydride (LiAlH₄): While a powerful and effective reducing agent for nitriles, improper handling can lead to reduced yields.[1][2] LiAlH₄ reacts violently with water, so strictly anhydrous conditions are essential.[1] Ensure your solvent (e.g., THF, diethyl ether) is freshly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Over-reduction is generally not an issue for this substrate, but incomplete reaction can occur if the LiAlH₄ has degraded due to exposure to moisture.
-
Sodium Borohydride (NaBH₄): NaBH₄ alone is generally not strong enough to reduce nitriles efficiently.[3] However, its reactivity can be enhanced by the addition of a Lewis acid or a transition metal salt. A common and effective system is the use of NaBH₄ in combination with copper(II) chloride (CuCl₂).[4] This system offers a milder alternative to LiAlH₄.
-
Catalytic Hydrogenation: This is a clean and efficient method, often providing high yields of the primary amine.[5][6][7] Common catalysts include Palladium on carbon (Pd/C) and Raney Nickel. The success of this method is highly dependent on catalyst activity, hydrogen pressure, and the absence of catalyst poisons.
-
-
Reaction Conditions:
-
Temperature: For LiAlH₄ reductions, the reaction is typically started at a low temperature (e.g., 0 °C) during the addition of the nitrile to control the initial exotherm and then allowed to warm to room temperature or gently refluxed to ensure completion.[8] For catalytic hydrogenation, the optimal temperature will depend on the catalyst and substrate, but reactions are often run at slightly elevated temperatures (e.g., 60-120 °C) and pressures (e.g., 10 bar H₂).[6]
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion. It is crucial to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the point of completion.
-
-
Starting Material Purity: The purity of 4-chlorophenylacetonitrile is important. Impurities can interfere with the reaction, particularly in catalytic hydrogenations where they can poison the catalyst.
Q2: I am observing the formation of significant side products during the reduction. What are these side products and how can I minimize their formation?
The primary side products in the reduction of nitriles to primary amines are secondary and tertiary amines.[9] These are formed through the reaction of the initially formed primary amine with the intermediate imine, followed by further reduction.
-
Minimizing Secondary and Tertiary Amine Formation:
-
Catalytic Hydrogenation: The formation of secondary and tertiary amines can be suppressed by conducting the hydrogenation in the presence of ammonia or by using an acidic solvent, which protonates the primary amine, reducing its nucleophilicity.[9] A continuous-flow reaction setup has also been shown to improve selectivity for the primary amine by minimizing contact time between the product and intermediates.[5]
-
LiAlH₄ Reduction: While generally providing good selectivity for the primary amine, slow addition of the nitrile to an excess of LiAlH₄ can help minimize the formation of byproducts. The inverse addition (adding LiAlH₄ to the nitrile) is not recommended as it can lead to the formation of aldehydes.[1]
-
Q3: I am attempting a Gabriel synthesis of 2-(4-Chlorophenyl)ethylamine from 4-chlorobenzyl chloride, but the yield is poor. What are the critical parameters for this reaction?
The Gabriel synthesis is a reliable method for preparing primary amines and avoiding the over-alkylation issues seen with direct alkylation of ammonia.[10][11][12] However, several factors can impact the yield:
-
Reaction Conditions for N-Alkylation: The first step, the SN2 reaction between potassium phthalimide and 4-chlorobenzyl chloride, is crucial.
-
Solvent: A polar aprotic solvent such as DMF (N,N-dimethylformamide) is often the solvent of choice as it can accelerate the reaction.[13][14]
-
Temperature: The reaction may require heating to proceed at a reasonable rate. Monitoring the reaction by TLC is essential to determine the optimal reaction time and temperature.
-
-
Cleavage of the Phthalimide: The second step involves the liberation of the primary amine.
-
Hydrazinolysis: The most common method is the Ing-Manske procedure, which uses hydrazine hydrate in a solvent like ethanol to cleave the N-alkylphthalimide.[15] This method is generally effective but can sometimes be slow.
-
Acidic or Basic Hydrolysis: While possible, these methods often require harsh conditions (strong acid or base and high temperatures), which can lead to the degradation of the product and lower yields.[10][16]
-
Q4: My final product is difficult to purify. What are the common impurities and what are the best purification methods?
Common impurities include unreacted starting materials, side products (secondary and tertiary amines), and byproducts from the work-up procedure.
-
Purification Strategies:
-
Acid-Base Extraction: As an amine, 2-(4-Chlorophenyl)ethylamine is basic and can be separated from neutral or acidic impurities. The crude reaction mixture can be dissolved in an organic solvent and washed with an acidic solution (e.g., dilute HCl) to extract the amine into the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH) to liberate the free amine, which can be extracted back into an organic solvent.[17]
-
Distillation: 2-(4-Chlorophenyl)ethylamine is a liquid and can be purified by vacuum distillation.[18] This is an effective method for removing non-volatile impurities.
-
Chromatography: Column chromatography on silica gel can be used for purification, particularly for removing closely related amine impurities.[19] A suitable eluent system would typically be a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), often with a small amount of a basic modifier like triethylamine to prevent tailing of the amine on the silica gel.
-
Frequently Asked Questions (FAQs)
Q: What is the most recommended synthetic route for a high-yield synthesis of 2-(4-Chlorophenyl)ethylamine on a laboratory scale?
A: For laboratory-scale synthesis, the reduction of 4-chlorophenylacetonitrile is highly recommended due to the ready availability of the starting material and the generally high yields achievable. Catalytic hydrogenation using a catalyst like Pd/C is often preferred for its clean reaction profile and ease of product isolation. If catalytic hydrogenation equipment is not available, reduction with LiAlH₄ under strictly anhydrous conditions is a robust alternative.
Q: Can I use sodium borohydride directly to reduce 4-chlorophenylacetonitrile?
A: No, sodium borohydride (NaBH₄) on its own is not a sufficiently strong reducing agent to reduce nitriles to amines.[3] To achieve this transformation with a borohydride-based reagent, a co-reagent such as copper(II) chloride (CuCl₂) is necessary to enhance the reducing power of the system.[20]
Q: What are the safety precautions I should take when working with LiAlH₄?
A: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents to release flammable hydrogen gas.[1] It should only be handled under an inert atmosphere (nitrogen or argon) in a fume hood. All glassware and solvents must be scrupulously dried before use. During the work-up, the quenching of excess LiAlH₄ must be done carefully and at low temperatures by the slow, dropwise addition of a quenching agent (e.g., ethyl acetate, followed by water and then aqueous NaOH).[8] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
Q: How can I confirm the identity and purity of my final product?
A: The identity and purity of 2-(4-Chlorophenyl)ethylamine can be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The presence of N-H stretching bands will indicate the presence of the primary amine.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to assess the purity of the final product.
Optimized Experimental Protocols
Here we provide detailed, step-by-step methodologies for the synthesis of 2-(4-Chlorophenyl)ethylamine via two common routes.
Protocol 1: Reduction of 4-Chlorophenylacetonitrile via Catalytic Hydrogenation
This protocol is adapted from general procedures for the catalytic hydrogenation of nitriles.[5][9]
Materials:
-
4-Chlorophenylacetonitrile
-
10% Palladium on Carbon (Pd/C) catalyst (5 mol%)
-
Ethanol (or Methanol)
-
Concentrated Hydrochloric Acid (HCl) (optional, for salt formation)
-
Hydrogen gas (H₂)
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)
-
Magnetic stirrer and stir bar
-
Filter apparatus (e.g., Celite pad)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 4-chlorophenylacetonitrile (1.0 eq) in ethanol (10-20 volumes).
-
Carefully add the 10% Pd/C catalyst (5 mol%) to the solution.
-
Seal the vessel and purge with hydrogen gas several times to remove air.
-
Pressurize the vessel with hydrogen gas (typically 1-10 bar) and stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 4-24 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.
-
The filtrate contains the desired product. The solvent can be removed under reduced pressure to yield the crude amine.
-
For purification, the crude amine can be distilled under vacuum or purified by column chromatography.
Protocol 2: Gabriel Synthesis from 4-Chlorobenzyl Chloride
This protocol is based on the general principles of the Gabriel synthesis.[12][13][15]
Step 1: N-Alkylation of Potassium Phthalimide
Materials:
-
Potassium phthalimide
-
4-Chlorobenzyl chloride
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve potassium phthalimide (1.05 eq) in anhydrous DMF.
-
Add 4-chlorobenzyl chloride (1.0 eq) to the solution.
-
Heat the reaction mixture (e.g., to 80-100 °C) and stir until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into a large volume of cold water with stirring.
-
The N-(4-chlorobenzyl)phthalimide will precipitate. Collect the solid by filtration, wash with water, and dry.
Step 2: Hydrazinolysis of N-(4-chlorobenzyl)phthalimide
Materials:
-
N-(4-chlorobenzyl)phthalimide
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
In a round-bottom flask, suspend the N-(4-chlorobenzyl)phthalimide in ethanol.
-
Add hydrazine hydrate (1.5-2.0 eq) to the suspension.
-
Heat the mixture to reflux. A thick precipitate of phthalhydrazide will form. The reaction time can vary (typically 2-6 hours).
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with dilute HCl to dissolve any remaining starting material and the product amine.
-
Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
Basify the filtrate with aqueous NaOH until it is strongly alkaline.
-
Extract the product, 2-(4-Chlorophenyl)ethylamine, with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation or column chromatography.
Data Summary
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Key Advantages | Common Issues |
| Reduction | 4-Chlorophenylacetonitrile | Catalytic Hydrogenation (e.g., Pd/C, H₂) | High (>90%) | Clean reaction, easy work-up | Catalyst poisoning, requires specialized equipment |
| Reduction | 4-Chlorophenylacetonitrile | LiAlH₄ | Good to High (70-90%) | Fast and effective | Requires strictly anhydrous conditions, hazardous reagent |
| Gabriel Synthesis | 4-Chlorobenzyl Chloride | Potassium Phthalimide, Hydrazine | Moderate to Good (60-80%) | Avoids over-alkylation | Two-step process, potentially harsh cleavage conditions |
Visual Diagrams
Reaction Pathway: Reduction of 4-Chlorophenylacetonitrile
Caption: Primary synthetic route to 2-(4-Chlorophenyl)ethylamine.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Experimental Workflow: Catalytic Hydrogenation
Caption: Step-by-step experimental workflow for catalytic hydrogenation.
References
-
T. Mitsudome, et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. ChemCatChem, 9(5), 773-777. [Link]
-
Y. Wang, et al. (2023). Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. RSC Advances, 13(38), 26685-26692. [Link]
-
T. Zell, et al. (2016). Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. Catalysis Science & Technology, 6(18), 6824-6828. [Link]
-
A. L. G. de Souza, et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 459-470. [Link]
- BenchChem. (2025). Strategies for selective reduction of the ketone in 4-(2-Chlorophenyl)-4-oxobutyronitrile. BenchChem Technical Support.
-
Weizmann Institute of Science. (n.d.). Selective hydrogenation of nitriles to primary amines catalyzed by a novel iron complex. WIS Works.[Link]
-
Chemistry Steps. (n.d.). The Gabriel Synthesis. Chemistry Steps.[Link]
-
Oreate AI. (2026, January 19). Understanding the Gabriel Reaction: A Key to Primary Amine Synthesis. Oreate AI Blog.[Link]
-
Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Organic Chemistry Tutor.[Link]
- Cambridge University Press. (n.d.). Gabriel Synthesis. Cambridge University Press.
- Asian Journal of Chemistry. (2015). Reduction of Nitriles with Potassium Borohydride and CuCl₂. Asian Journal of Chemistry, 27(8), 2885-2887.
-
Green Chemistry Teaching and Learning Community. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. GCTLC.[Link]
-
Master Organic Chemistry. (2018, January 31). The Gabriel Synthesis. Master Organic Chemistry.[Link]
-
Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Chemistry LibreTexts.[Link]
-
NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. NROChemistry.[Link]
-
S. Zhang, et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(34), 7122-7127. [Link]
-
Designer-Drug.com. (n.d.). Reductive Amination of Ketones to Primary Amines with Ammonium Chloride/Titanium(IV)Isopropoxide/Sodium Borohydride. Designer-Drug.com.[Link]
-
G. Deepa. (n.d.). Hofmann Rearrangement [PPTX]. Slideshare.[Link]
- University of the West Indies at Mona. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Department of Chemistry.
-
S. Senthamarai, et al. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(48), 15838-15842. [Link]
-
K. M. Touchette. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]
- G. Deepa. (n.d.). CHAPTER 13 Hofmann Rearrangement.
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis.[Link]
- K. Basu. (n.d.). Rearrangements in Organic Chemistry.
-
OUCI. (n.d.). Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis. OUCI.[Link]
-
BYJU'S. (2019, October 16). Methods of purification of organic compounds. BYJU'S.[Link]
- Organic Syntheses. (n.d.). L-VALINOL. Organic Syntheses, 64, 182.
- BenchChem. (n.d.). Application Note: Synthesis of 2-(4-Chlorophenyl)
-
CK-12 Foundation. (2025, November 18). Methods of Purification of Organic Compounds. CK-12 Foundation.[Link]
- Organic Syntheses. (n.d.). α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. Organic Syntheses, 35, 30.
-
ResearchGate. (n.d.). Control catalytic experiments. (a) Catalytic hydrogenation of... [Link]
-
Chemistry Steps. (n.d.). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Chemistry Steps.[Link]
-
The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. The Royal Society of Chemistry.[Link]
-
Visual Learners. (2025, May 1). Reduction of nitriles to amines using LiAlH4 [Video]. YouTube.[Link]
-
Dr. P. (2023, August 29). Reduction of Imines and Nitriles with LiAlH4 [Video]. YouTube.[Link]
-
X. Wang, et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications, 12(1), 6172. [Link]
-
University of Rochester. (n.d.). How To: Purify by Distillation. Department of Chemistry.[Link]
- OrgChem.by. (2015). A Quick Guide to Reductions in Organic Chemistry.
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry.[Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry.[Link]
- A. Fatima. (2023). Purification of Organic Compounds: from Crude Product to Purity. PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.
-
Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts.[Link]
-
Reddit. (n.d.). NaBH4 reduction of ester. r/Chempros.[Link]
-
Dr. P. (2023, November 3). Reduction of Acid Chlorides with LiAlH4 [Video]. YouTube.[Link]
-
eScholarship.org. (n.d.). Electrocatalytic hydrogenation of acetonitrile to ethylamine in acid. eScholarship.org.[Link]
-
L. D'Andrea & S. Jademyr. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 21, 39-46. [Link]
Sources
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. pp.bme.hu [pp.bme.hu]
- 10. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. Understanding the Gabriel Reaction: A Key to Primary Amine Synthesis - Oreate AI Blog [oreateai.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. rsc.org [rsc.org]
- 18. How To [chem.rochester.edu]
- 19. byjus.com [byjus.com]
- 20. asianpubs.org [asianpubs.org]
Troubleshooting solubility issues with 2-(4-Chlorophenyl)ethylamine
Technical Support Center: Troubleshooting Solubility for 2-(4-Chlorophenyl)ethylamine
Executive Summary
Compound: 2-(4-Chlorophenyl)ethylamine CAS: 156-41-2 Synonyms: 4-Chlorophenethylamine; 1-Amino-2-(4-chlorophenyl)ethane.[1][2][3]
The Solubility Paradox: The most frequent technical inquiries regarding 2-(4-Chlorophenyl)ethylamine stem from a fundamental misunderstanding of its two distinct states: the lipophilic free base (a liquid) and the hydrophilic hydrochloride salt (a solid).
This guide provides a definitive troubleshooting framework to resolve solubility failures, precipitation issues, and phase separation challenges.
Part 1: Fundamental Solubility Profiles
Before troubleshooting, verify which form of the compound you possess.[4] The physical state is the primary indicator of solubility behavior.
| Feature | Free Base Form | Hydrochloride (HCl) Salt |
| Physical State (RT) | Liquid (Colorless to pale yellow oil) | Solid (White crystalline powder) |
| Primary Solubility | Organic Solvents (DCM, EtOAc, Ether) | Water, Methanol, Ethanol, DMSO |
| Water Solubility | Very Low (Hydrophobic) | High (Hydrophilic) |
| Ether Solubility | High | Insoluble (Precipitates) |
| pH Stability | Stable at pH > 10 | Stable at pH < 7 |
| CAS Registry | 156-41-2 | 17794-89-9 (typical for HCl) |
Technical Note: The 4-chlorine substituent on the phenyl ring significantly increases the lipophilicity (LogP) of the free base compared to unsubstituted phenethylamine, making it even less soluble in water and more prone to "oiling out" in aqueous reaction mixtures.
Part 2: Troubleshooting Guide (Q&A)
Scenario A: Aqueous Solubility Failures
Q: "I purchased the 'free base' liquid, but it forms an oily layer on top of my aqueous buffer. How do I dissolve it?"
-
Diagnosis: The free base is non-polar. It will not dissolve in neutral water.
-
The Fix: You must protonate the amine to convert it into a water-soluble salt.
-
Acidification: Slowly add 1M HCl or Acetic Acid to your aqueous mixture while stirring.
-
Target pH: Adjust pH to < 4.0.
-
Mechanism: The amine group (-NH₂) gains a proton to become ammonium (-NH₃⁺), breaking the hydrophobic aggregation.
-
Q: "I dissolved the HCl salt in water, but it precipitated when I adjusted the pH to 7.4 (physiological)."
-
Diagnosis: You likely crossed the pHmax threshold. While the pKa of this amine is approximately ~9.6, the intrinsic solubility of the free base is so low that precipitation (disproportionation) can begin occurring at pH values lower than the pKa, often visible as cloudiness or oil droplets around pH 7.5–8.0 depending on concentration.[4]
-
The Fix:
-
Option 1 (Maintain Solubility): Keep the pH below 6.0.
-
Option 2 (Cosolvents): If physiological pH is required, pre-dissolve the compound in DMSO (10-20 mM stock) before diluting into the buffer. Keep final DMSO concentration < 1% to avoid toxicity, but ensure it's sufficient to solubilize the small fraction of free base formed.[4]
-
Scenario B: Organic Solvent Issues
Q: "My sample (HCl salt) is not dissolving in Dichloromethane (DCM) or Diethyl Ether."
-
Diagnosis: Amine salts are ionic lattices. They are generally insoluble in non-polar or moderately polar organic solvents like ether, hexane, or pure DCM.[4]
-
The Fix:
-
Method A (Free Basing): Perform a "free base extraction" (see Protocol 1 below) to convert the salt to the oil form, which is fully soluble in DCM/Ether.
-
Method B (Polar Switch): Switch to Methanol (MeOH) or Ethanol (EtOH). If DCM is mandatory, add 5-10% Methanol to the DCM to disrupt the crystal lattice.
-
Scenario C: Reaction Workup (Oiling Out)
Q: "During extraction, I see a third 'rag' layer or emulsion."
-
Diagnosis: This is common with 4-chlorophenethylamine. The free base density (~1.11 g/mL) is very close to that of water/brine, preventing clear phase separation.[4]
-
The Fix:
-
Density Modification: Add solid NaCl to saturate the aqueous layer (increasing its density).
-
Solvent Switch: Use Chloroform (density ~1.49 g/mL) instead of Ethyl Acetate or Ether to force the organic layer to the bottom, ensuring a sharper interface.
-
Part 3: Validated Protocols
Protocol 1: Converting HCl Salt to Free Base (For Organic Solubility)
Use this when you need the compound to dissolve in Ether, DCM, or Toluene.[4]
-
Dissolution: Dissolve 1.0 g of 2-(4-Chlorophenyl)ethylamine HCl in 10 mL of distilled water.
-
Basification: Place the beaker in an ice bath. Slowly add 10% NaOH (aq) or saturated NaHCO₃ while monitoring pH.
-
Endpoint: Continue until pH > 12. The solution will turn cloudy as the free base oil separates.
-
Extraction: Transfer to a separatory funnel. Extract 3x with Dichloromethane (DCM).
-
Drying: Combine organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent.
-
Result: Clear, colorless to pale yellow oil (Free Base).[4]
Protocol 2: Converting Free Base to HCl Salt (For Water Solubility/Storage)
Use this to stabilize the liquid free base into a solid form.
-
Dilution: Dissolve the Free Base oil in a minimal amount of dry Diethyl Ether or Isopropanol.
-
Acidification: Dropwise, add 2M HCl in Diethyl Ether (commercial reagent) or concentrated HCl.
-
Crystallization: A white precipitate will form immediately.
-
Collection: Cool on ice for 30 minutes. Filter the solid using a Buchner funnel.
-
Washing: Wash the cake with cold ether to remove impurities.
-
Result: White crystalline solid (HCl Salt).
Part 4: Solubility Decision Logic
The following diagram illustrates the critical decision pathways for solvent selection based on the form of the starting material.
Figure 1: Decision matrix for solvent selection. Green paths indicate direct solubility; Red paths require chemical modification (Protocol 1 or 2).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 67430, 2-(4-Chlorophenyl)ethylamine. Retrieved from [Link]
-
Serjeant, E.P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution.[4] IUPAC Chemical Data Series No.[5] 23. (General reference for primary amine pKa values).
Sources
Technical Support Center: 2-(4-Chlorophenyl)ethylamine Purification
Topic: Optimization of Isolation & Purification Protocols Ticket ID: CHEM-SUP-4Cl-PEA-001 Status: Open Analyst: Senior Application Scientist, Separation Sciences Division
Executive Summary
This guide addresses the purification of 2-(4-Chlorophenyl)ethylamine (CAS: 156-41-2), a primary amine intermediate critical in drug development. Users frequently encounter three specific failure modes with this compound:
-
Dechlorination: Loss of the aromatic chlorine atom during synthesis (hydrogenolysis).
-
Emulsion/Yield Loss: Inefficient phase separation during acid-base extraction.
-
"Oiling Out": Difficulty crystallizing the hydrochloride salt.
This document provides self-validating protocols to resolve these issues, grounded in pKa-based solubility logic and chemo-selective constraints.
Module 1: Liquid-Liquid Extraction (LLE) Optimization
The Issue: Low recovery yields or persistent neutral impurities (unreacted nitrile/starting material).
The Science: pKa-Driven Partitioning
The pKa of the conjugate acid of 2-(4-Chlorophenyl)ethylamine is approximately 9.8 .
-
At pH < 7.8 (pKa - 2): >99% of the molecule is protonated (
). It is water-soluble and lipid-insoluble. -
At pH > 11.8 (pKa + 2): >99% of the molecule is the free base (
). It is lipophilic and water-insoluble.
Many protocols fail because they do not reach a high enough pH during the "basify" step, leaving a significant portion of the amine in the aqueous layer as a salt.
Protocol: The "Double-Swing" Extraction
This method uses pH swings to filter out impurities based on their chemical nature.
-
Acidification (Target pH 2.0): Dissolve crude mixture in Dichloromethane (DCM). Add 1M HCl until aqueous pH is < 2.
-
Mechanism:[1] The amine becomes
and migrates to the water. Neutral impurities (starting nitrile) remain in DCM.
-
-
Wash: Separate layers. Keep the Aqueous layer. Discard the Organic layer (contains neutrals).
-
Basification (Target pH > 12.5): Cool the aqueous layer on ice. Slowly add 5M NaOH or KOH.
-
Critical Check: Use a calibrated pH meter. Paper strips are often unreliable in high-salt emulsions. You must exceed pH 12 to drive the equilibrium fully to the free base.
-
-
Extraction: Extract the cloudy aqueous mixture with DCM (
volumes). -
Drying: Dry combined organics over anhydrous
(Sodium Sulfate).
Visualization: LLE Workflow
Caption: Logic flow for removing neutral impurities via pH-swing extraction.
Module 2: Preventing Hydrogenolysis (The "Des-Chloro" Impurity)
The Issue: Mass spectrometry shows a peak at M-34 (Loss of Cl), indicating the formation of Phenethylamine (non-chlorinated).
The Science: Catalytic Selectivity
If you synthesize this via reduction of 4-chlorobenzyl cyanide (or 4-chloronitrostyrene), standard Palladium on Carbon (Pd/C) is too active . It will readily cleave the Ar-Cl bond via oxidative addition, replacing the chlorine with hydrogen.
Troubleshooting Guide
| Current Catalyst | Risk Level | Corrective Action |
| Pd/C (Standard) | HIGH | STOP. Switch catalyst immediately. |
| Raney Nickel | Low | Recommended.[2] Requires high pressure (50-100 psi) and Ammonia to suppress secondary amines. |
| PtO2 (Adams) | Medium | Can be used, but often requires an inhibitor (e.g., thiophene) to poison the catalyst against dehalogenation. |
| Borane (BH3) | Zero | Chemical reduction (non-catalytic) preserves the halogen perfectly. |
Expert Tip: If using catalytic hydrogenation, add vapor-phase ammonia or dissolve the substrate in methanolic ammonia. This not only suppresses dimer formation (secondary amines) but often moderates catalyst activity regarding dehalogenation.
Module 3: Salt Formation & Crystallization
The Issue: The product turns into a sticky oil instead of a white solid upon adding acid.
The Science: Lattice Energy vs. Solvation
The hydrochloride salt of 2-(4-Chlorophenyl)ethylamine is highly soluble in water and alcohols. "Oiling out" occurs when the salt precipitates too fast trapping solvent, or when the solvent system is too polar to force a lattice structure.
Protocol: Controlled Crystallization
-
Solvent Choice: Dissolve the free base oil in a minimal amount of dry Isopropanol (IPA) or Ethyl Acetate . Do not use Methanol (solubility is too high).
-
Acid Addition: Use HCl in Dioxane (4M) or HCl in Ether (2M) . Do not use aqueous concentrated HCl. Water is the enemy of crystallization here.
-
Seeding: If oil forms, scratch the glass side of the flask.
-
Anti-Solvent: Dropwise addition of Diethyl Ether or Hexane to the IPA solution will lower solubility gradually, encouraging crystal growth over oil formation.
Visualization: Salt Selection Decision Tree
Caption: Workflow for converting free base oil into a crystalline hydrochloride salt.
Frequently Asked Questions (FAQs)
Q: I see a "tailing" peak in my HPLC analysis. Is my column broken? A: Likely not. Primary amines interact strongly with residual silanol groups on silica columns.
-
Fix: Add 0.1% Trifluoroacetic acid (TFA) or 0.1% Triethylamine (TEA) to your mobile phase. This masks the silanols. Alternatively, use a high-pH stable column (like Waters XBridge) and run at pH 10.
Q: My product turned yellow/brown after sitting on the bench for a week.
A: Primary amines react with atmospheric
-
Fix: Always store the Free Base under Nitrogen/Argon at -20°C. For long-term storage, convert it to the Hydrochloride Salt , which is shelf-stable at room temperature.
Q: Can I use column chromatography to purify the free base? A: Yes, but standard Silica/DCM/MeOH is often insufficient.
-
Recipe: Use DCM:Methanol:Ammonium Hydroxide (90:9:1). The ammonia competes with your amine for binding sites on the silica, sharpening the bands.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67430, 2-(4-Chlorophenyl)ethylamine. Retrieved from [Link]
-
Organic Syntheses. (1943). beta-Phenylethylamine.[2] Org. Synth. 23, 71. (Foundational method for nitrile reduction). Retrieved from [Link]
-
RSC Catalysis Science & Technology. (2014). Catalytic hydrogenative dechlorination reaction. (Discussion on preventing Cl loss). Retrieved from [Link]
Sources
Resolving peak tailing in HPLC analysis of 2-(4-Chlorophenyl)ethylamine
Topic: Resolving Peak Tailing in HPLC Analysis of 2-(4-Chlorophenyl)ethylamine Ticket Status: Open Assigned Specialist: Dr. A. Voss, Senior Application Scientist
Executive Summary
You are experiencing peak tailing with 2-(4-Chlorophenyl)ethylamine (4-CPEA). This is a textbook challenge in chromatography caused by the mismatch between the analyte’s basicity and the stationary phase’s surface chemistry.
4-CPEA is a primary amine with an approximate
This guide provides three validated protocols to resolve this, ranked from "Standard Practice" to "Advanced Intervention."
Module 1: The Mechanism of Failure
To fix the tailing, you must visualize the microscopic interaction occurring inside your column.
The "Silanol Trap":
Standard silica columns possess residual silanol groups (
Figure 1: Mechanism of amine peak tailing. The lower pathway (Ionic Binding) causes the kinetic lag responsible for the peak tail.
Module 2: The Chemical Fix (Mobile Phase Optimization)
We do not rely on luck; we rely on thermodynamics. You must choose one of the following strategies to break the interaction described above.
Protocol A: The "Suppression" Strategy (Low pH)
Best for: Standard C18 columns (e.g., Zorbax Eclipse, Luna C18).
Logic: By lowering the pH below 3.0, you force the surface silanols to protonate (
-
Reagent: Formic Acid (0.1%) or Trifluoroacetic Acid (TFA, 0.05–0.1%).
-
Why TFA? TFA is an ion-pairing agent. The Trifluoroacetate anion pairs with the 4-CPEA cation, neutralizing its charge and increasing retention while sharpening the peak.
-
Procedure:
-
Solvent A: Water + 0.1% TFA (
). -
Solvent B: Acetonitrile + 0.1% TFA (
). -
Warning: TFA absorbs UV at 210 nm. If detection is required at low wavelengths, switch to Formic Acid or Phosphate Buffer (pH 2.5).
-
Protocol B: The "Sacrificial Base" Strategy
Best for: Older "Type A" silica columns or when low pH is impossible.
Logic: Add a competitive base, such as Triethylamine (TEA), to the mobile phase.[1][2][3][4] The TEA saturates the active silanol sites, effectively "capping" them so your analyte cannot interact.
-
Reagent: Triethylamine (TEA).[1]
-
Concentration: 5 mM to 10 mM.
-
Procedure:
-
Add 1.0 mL of TEA to 1 L of aqueous buffer.
-
CRITICAL: Adjust pH to ~3.0 or ~7.0 after adding TEA. TEA is basic; failing to adjust pH will alter retention times drastically.
-
Note: This is considered a "legacy" technique but is highly effective for stubborn amines [1][5].
-
Protocol C: The "Neutral State" Strategy (High pH)
Best for: Hybrid columns (Waters XBridge, Agilent Poroshell HPH).
Logic: If you raise the pH > 11.5 (2 units above the
-
Reagent: 10 mM Ammonium Hydroxide or Ammonium Bicarbonate.
-
Constraint: You MUST use a column rated for High pH (Hybrid Particle Technology). Standard silica dissolves above pH 8.0.
Module 3: The Hardware Fix (Stationary Phase)
If mobile phase adjustments do not resolve the issue, your column technology is likely the bottleneck.[5]
| Column Generation | Silica Type | Suitability for 4-CPEA | Why? |
| Type A (Traditional) | Acidic, high metal content | Poor | High silanol activity guarantees tailing. Requires TEA. |
| Type B (Modern) | High purity, low acidity | Good | "End-capping" processes chemically block silanols. |
| Hybrid (HILIC/XBridge) | Organo-silica composite | Excellent | Can withstand High pH; surface is chemically inert to amines. |
Recommendation: Switch to a Charged Surface Hybrid (CSH) or a heavily End-Capped column (e.g., Agilent Zorbax Eclipse Plus or Waters XSelect) [2][4].
Module 4: Diagnostic Workflow
Follow this logic gate to troubleshoot your specific experiment.
Figure 2: Decision matrix for resolving amine peak tailing.
Frequently Asked Questions (FAQ)
Q: Can I just increase the temperature to fix tailing?
A: Higher temperature (
Q: Why does my peak tail increase as the column gets older? A: Acid hydrolysis strips the bonded phase (C18) off the silica over time, exposing more raw silanols. If a previously good method starts tailing, your column protection has failed. Replace the column.
Q: I am using TFA but the baseline is drifting. Why? A: TFA is volatile and absorbs UV. At low wavelengths (<215 nm), slight evaporation changes the refractive index and absorbance background. Ensure your reference wavelength is set correctly, or switch to a Phosphate buffer (non-volatile) if you are not using Mass Spectrometry (LC-MS).
References
-
Restek Corporation. (2025). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from
-
Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert. Retrieved from
-
Chrom Tech, Inc. (2025).[6] What Causes Peak Tailing in HPLC? Retrieved from
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from
Sources
- 1. welch-us.com [welch-us.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. hplc.today [hplc.today]
- 4. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromtech.com [chromtech.com]
Technical Support Center: Purification of 2-(4-Chlorophenyl)ethylamine
Welcome to the technical support center for the purification of 2-(4-Chlorophenyl)ethylamine (4-CAPE). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical methodologies to confidently address purification challenges.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 2-(4-Chlorophenyl)ethylamine. Each problem is followed by an analysis of potential causes and detailed, step-by-step solutions.
Issue 1: Persistent Impurities After a Single Purification Method
Symptom: You've performed a primary purification step (e.g., distillation), but analytical analysis (GC, HPLC, NMR) still shows the presence of impurities.
Causality Analysis: 2-(4-Chlorophenyl)ethylamine is a primary amine, making it basic and polar.[1][2] Impurities with similar physicochemical properties (boiling point, polarity) may co-elute or co-distill. Common impurities can include starting materials from the synthesis, such as 4-chlorobenzaldehyde or 1-chloro-4-(2-nitroethyl)benzene, or side-products from the reduction step.[3] A single purification technique may not have the resolving power to separate these closely related compounds.
Step-by-Step Resolution Protocol:
-
Characterize the Impurity: Before attempting further purification, identify the nature of the persistent impurity. LC-MS is an excellent tool for this, providing both retention time and mass-to-charge ratio to help propose a structure.[2][4]
-
Employ an Orthogonal Purification Method: Select a second purification technique that relies on a different separation principle.
-
If you initially used distillation (separation by boiling point), consider column chromatography (separation by polarity).
-
If you used normal-phase chromatography, consider reversed-phase chromatography or an acid-base extraction.
-
-
Acid-Base Extraction Workflow: This classical chemical method is highly effective for separating basic amines from neutral or acidic impurities.
-
Dissolve the impure sample in a suitable organic solvent like diethyl ether or dichloromethane.
-
Extract the organic solution with an aqueous acid solution (e.g., 5-10% HCl). The basic 2-(4-Chlorophenyl)ethylamine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Make the aqueous layer basic (pH > 10) by adding a base like sodium hydroxide. This will deprotonate the amine, causing it to separate from the aqueous layer.
-
Extract the aqueous layer with a fresh organic solvent to recover the purified amine.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.
-
dot
Caption: Acid-Base Extraction Workflow for Amine Purification.
Issue 2: Poor Separation and Tailing Peaks in Silica Gel Chromatography
Symptom: When using standard silica gel chromatography, your 2-(4-Chlorophenyl)ethylamine either streaks, shows significant peak tailing, or does not elute from the column.
Causality Analysis: This is a classic problem when purifying basic compounds like amines on acidic stationary phases.[1] The lone pair of electrons on the nitrogen atom of the amine interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong acid-base interaction leads to irreversible adsorption or slow desorption, resulting in poor chromatographic performance.
Step-by-Step Resolution Protocol:
-
Mobile Phase Modification: The most straightforward solution is to add a small amount of a basic modifier to your mobile phase to compete with your compound for the acidic sites on the silica.
-
Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase.
-
Amine-Functionalized Silica: These columns have an amine-based stationary phase that masks the acidic silanols, minimizing the strong interactions with basic analytes.[1]
-
Basic Alumina: Alumina is generally more basic than silica and can be a good alternative for the purification of basic compounds.[5]
-
-
Reversed-Phase Chromatography: For polar amines, reversed-phase chromatography (e.g., using a C18 column) can be a powerful alternative.[2][5]
-
Mobile Phase: A typical mobile phase would be a mixture of water and acetonitrile or methanol.
-
pH Adjustment: To ensure the amine is in its less polar, free-base form, it is beneficial to make the mobile phase alkaline by adding a small amount of an amine modifier like triethylamine.[5]
-
dot
Caption: Overcoming Amine-Silica Interactions in Chromatography.
Issue 3: Sample Degradation or Discoloration During Purification
Symptom: Your sample of 2-(4-Chlorophenyl)ethylamine, which may have started as a colorless to light-colored liquid, turns yellow or brown during distillation or prolonged storage.[7]
Causality Analysis: Primary amines, particularly those with an aromatic ring, can be susceptible to oxidation. The presence of air (oxygen) and exposure to heat or light can accelerate this process, leading to the formation of colored impurities. The boiling point of 2-(4-Chlorophenyl)ethylamine is relatively high, approximately 240-245 °C at atmospheric pressure, which can promote thermal degradation if not handled correctly.[7]
Step-by-Step Resolution Protocol:
-
Vacuum Distillation: To avoid thermal decomposition, always distill 2-(4-Chlorophenyl)ethylamine under reduced pressure. This significantly lowers the boiling point. For example, the boiling point is 60-65 °C at 0.1 mmHg.[3][8]
-
Inert Atmosphere: During all purification and handling steps, maintain an inert atmosphere using nitrogen or argon gas. This will minimize contact with oxygen.
-
Storage Conditions: Store purified 2-(4-Chlorophenyl)ethylamine in a tightly sealed container under an inert gas.[7][9] It should be kept in a cool, dry, and dark place, away from oxidizing agents.[7]
-
Antioxidant Addition: For long-term storage, consider adding a small amount of an antioxidant, although this will need to be removed before subsequent use.
| Parameter | Atmospheric Pressure | Vacuum (0.1 mmHg) |
| Boiling Point | ~240-245 °C[7] | 60-65 °C[3][8] |
| Risk of Degradation | High | Low |
| Table 1: Comparison of Distillation Conditions for 2-(4-Chlorophenyl)ethylamine. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for purifying 2-(4-Chlorophenyl)ethylamine?
For general-purpose purification to remove a range of potential impurities, a combination of acid-base extraction followed by vacuum distillation is highly effective. The acid-base extraction removes non-basic impurities, and the vacuum distillation then separates the target amine from impurities with different boiling points.
Q2: How can I assess the purity of my 2-(4-Chlorophenyl)ethylamine sample?
A multi-technique approach is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): A cornerstone for purity analysis, offering excellent separation and quantification. A reversed-phase C18 column with a water/acetonitrile mobile phase (potentially with a formic acid or amine modifier) is a good starting point.[4][10][11]
-
Gas Chromatography (GC): Given the volatility of the compound, GC is also a suitable method for purity assessment, often providing high resolution.[9][12]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and can be used for quantitative analysis (qNMR) to determine purity without the need for a reference standard of the analyte.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying unknown impurities, even at trace levels.[4]
Q3: My sample is a solid at room temperature. Is this normal?
2-(4-Chlorophenyl)ethylamine is typically a colorless to light-colored liquid at room temperature.[7] If your sample is a solid, it could be a salt form (e.g., the hydrochloride salt) or contain impurities that raise its freezing point. Check the pH of a small aqueous suspension of your sample; if it is acidic, it is likely a salt. The free base can be regenerated by dissolving the salt in water and adding a base to increase the pH above 10, followed by extraction with an organic solvent.
Q4: Can I use recrystallization to purify 2-(4-Chlorophenyl)ethylamine?
Recrystallization is generally used for purifying solids. Since 2-(4-Chlorophenyl)ethylamine is a liquid at room temperature, direct recrystallization is not feasible. However, you can convert the amine to a solid salt derivative, such as the hydrochloride or oxalate salt, which can then be purified by recrystallization.[13][14] After recrystallization, the pure salt can be converted back to the free base amine as described in the previous question. This is a very effective method for achieving high purity.
Step-by-Step Salt Formation and Recrystallization:
-
Dissolve the impure amine in a suitable solvent (e.g., diethyl ether, isopropanol).
-
Slowly add a solution of the desired acid (e.g., HCl in ether, or oxalic acid in ethanol) until precipitation is complete.
-
Collect the solid salt by vacuum filtration and wash with cold solvent.
-
Recrystallize the salt from a suitable solvent system, which must be determined experimentally.[13][14][15]
-
Once you have the pure, dry salt, regenerate the free base as needed.
References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. [Link]
-
Nanjing Finechem Holding Co.,Limited. 2-(4-Chlorophenyl)Ethylamine. Methylamine Supplier. [Link]
-
PureSynth. 2-(4-Chlorophenyl)Ethylamine 98.0%(GC). [Link]
-
Yang, Q., et al. Organic Syntheses Procedure. [Link]
-
University of Toronto. Experiment 2: Recrystallization. [Link]
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
-
Helda - University of Helsinki. (2018). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
-
Ultra Pure Lab Chem Industries (LLP). 2-(4-CHLOROPHENYL) ETHYLAMINE Assay. [Link]
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]
-
University of California, Los Angeles. Recrystallization I. [Link]
-
ResearchGate. (2025, August 7). Chirality Switching in the Crystallization of 1‐(4‐Chlorophenyl)ethylamine with Binaphthoic Acid by Ketimine Formation. [Link]
-
Patsnap Eureka. (2014, July 16). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. [Link]
-
Ultra Pure Lab Chem Industries LLP. 2-(4-chlorophenyl) Ethylamine. [Link]
-
MDPI. (2022, July 4). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. [Link]
-
ResearchGate. (2018, August 23). (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. [Link]
-
PubChem. 2-(4-Chlorophenyl)ethylamine. [Link]
-
Academia.edu. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
-
ResearchGate. (2022, April 5). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
-
INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2020, June 1). SYNTHESIS, CHARACTERISATION OF IMPURITY PRESENT IN THE MANUFACTURE OF LOPRAZOLAM AND STUDY OF IMPURITY PROFILE BY HPLC. [Link]
-
Nitrosamines Exchange. (2025, January 23). Synthesis Attempts and Failure Report - Confirmatory Testing & Analytical Challenges. [Link]
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- 2. teledyneisco.com [teledyneisco.com]
- 3. 4-Chlorophenethylamine | 156-41-2 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-(4-Chlorophenyl)Ethylamine | Chemical Properties, Safety Data, Uses & Synthesis | Buy from China Supplier [nj-finechem.com]
- 8. 2-(4-氯苯基)乙胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. pure-synth.com [pure-synth.com]
- 10. (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [academia.edu]
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- 12. 2-(4-Chlorophenyl)ethylamine | 156-41-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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- 15. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Overcoming Low Bioavailability of 2-(4-Chlorophenyl)ethylamine
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to addressing the significant, yet surmountable, challenge of low oral bioavailability in your research involving 2-(4-Chlorophenyl)ethylamine. As a phenethylamine derivative, this compound holds potential in various research contexts but is notoriously hindered by physiological barriers that limit its systemic exposure.[1] This guide is structured to provide not just protocols, but a foundational understanding of the underlying issues, empowering you to make informed decisions in your experimental design. We will explore the causative factors behind its poor bioavailability and provide actionable, field-proven strategies to enhance its therapeutic and research potential.
Section 1: Foundational FAQs - Understanding the Core Problem
This section addresses the fundamental questions regarding the bioavailability challenges of 2-(4-Chlorophenyl)ethylamine.
Q1: What are the primary drivers behind the presumed low oral bioavailability of 2-(4-Chlorophenyl)ethylamine?
A1: The molecular structure of 2-(4-Chlorophenyl)ethylamine presents two primary barriers to effective oral bioavailability:
-
Extensive First-Pass Metabolism: The primary aliphatic amine group makes the molecule a prime substrate for monoamine oxidase (MAO) enzymes located in the gut wall and liver.[2] This enzymatic degradation occurs after oral absorption but before the compound can reach systemic circulation, significantly reducing the concentration of the parent molecule. Further metabolism by cytochrome P450 (CYP) enzymes can also contribute to this presystemic clearance.[3][4]
-
Poor Membrane Permeability: The primary amine has a pKa of approximately 9-10, meaning it is predominantly protonated and positively charged at physiological pH in the gastrointestinal tract.[5] This ionized state increases hydrophilicity and hinders passive diffusion across the lipid-rich intestinal epithelial cell membranes.[2]
Q2: What initial in vitro assays are essential to diagnose and quantify the specific bioavailability barriers for my compound?
A2: A targeted in vitro assessment is critical to determine whether metabolism or permeability is the rate-limiting step. We recommend a two-pronged approach:
-
Metabolic Stability Assays: Incubating 2-(4-Chlorophenyl)ethylamine with human liver microsomes (HLM) or hepatocytes will quantify its intrinsic clearance. High clearance in these systems strongly indicates that first-pass metabolism is a major issue.
-
Cell-Based Permeability Assays: The Caco-2 cell monolayer model is the industry standard for predicting intestinal permeability.[6][7] Low apparent permeability (Papp) values in this assay confirm that poor membrane transport is a significant hurdle.
The following workflow diagram illustrates how to interpret the results from these initial assays to guide your strategy.
Caption: Diagnostic workflow for identifying bioavailability barriers.
Section 2: Troubleshooting Guides - Experimental Strategies
This section provides solutions to specific experimental challenges in a question-and-answer format.
Topic A: Mitigating Extensive First-Pass Metabolism
Q: My in vitro metabolic stability assay shows a half-life of less than 15 minutes for 2-(4-Chlorophenyl)ethylamine in human liver microsomes. What is the most direct strategy to address this?
A: A short half-life confirms rapid metabolic breakdown. The most effective countermeasure is a prodrug strategy . A prodrug is a bioreversible, inactive derivative of a parent molecule that undergoes enzymatic or chemical conversion in the body to release the active drug.[8] By temporarily masking the primary amine, you can protect the compound from MAO and other metabolic enzymes, allowing it to bypass the first-pass effect.[2][9]
Q: What are the most viable prodrug approaches for a primary amine?
A: For primary amines, two carrier-linked prodrug strategies are particularly effective:
-
Amino Acid Conjugates: Attaching an amino acid to the primary amine can create a substrate for endogenous nutrient transporters, such as peptide transporters (e.g., PEPT1) in the intestine.[10] This can facilitate active transport across the gut wall, improving both absorption and metabolic stability.
-
(Acyloxy)alkyl Carbamates: This approach creates a carbamate linkage that is designed to be cleaved by ubiquitous esterase enzymes in the plasma, releasing the parent amine after absorption.[2] This strategy is well-established but requires careful design to avoid premature cleavage in the gut.[11]
The following diagram provides a decision-making framework for selecting a prodrug strategy.
Caption: Decision tree for selecting a suitable prodrug strategy.
Topic B: Enhancing Membrane Permeability
Q: My Caco-2 assay results show a low apparent permeability (Papp < 1 x 10⁻⁶ cm/s). How can I improve intestinal absorption?
A: A low Papp value indicates poor passive diffusion across the intestinal epithelium. This can be addressed through advanced formulation strategies designed to increase solubility, dissolution rate, or directly interact with the intestinal membrane.[12]
Q: What are the most promising formulation strategies for a poorly permeable compound like this?
A: Two primary strategies are recommended:
-
Nanoformulations: Reducing the particle size of a drug to the nanometer scale (1-100 nm) dramatically increases its surface area-to-volume ratio.[13][14][15] This enhances the dissolution rate according to the Noyes-Whitney equation and can improve absorption.[13] Common nanoformulations include Solid Lipid Nanoparticles (SLNs), polymeric nanoparticles, and nanoemulsions.[16][17]
-
Permeation Enhancers: These are excipients included in a formulation that reversibly perturb the intestinal epithelium, facilitating drug transport via transcellular or paracellular routes.[18] Examples include medium-chain fatty acids (like sodium caprate) and certain surfactants.[18][19][20] This approach requires careful toxicity and irritation screening.
| Strategy | Mechanism of Action | Key Advantages | Key Disadvantages |
| Solid Lipid Nanoparticles (SLNs) | Increases surface area for dissolution; protects drug from degradation; can utilize lipid absorption pathways.[15] | High biocompatibility; controlled release potential; suitable for lipophilic drugs. | Lower drug loading capacity; potential for polymorphic transitions during storage. |
| Polymeric Nanoparticles | Similar to SLNs but uses biodegradable polymers (e.g., PLGA); offers great versatility in surface modification. | High stability; tunable release profiles; can be targeted to specific tissues. | Potential for polymer-related toxicity; more complex manufacturing process. |
| Permeation Enhancers | Reversibly opens tight junctions between epithelial cells or fluidizes cell membranes to increase drug passage.[18][21] | Can produce a significant increase in permeability for hydrophilic drugs. | Potential for cytotoxicity and intestinal irritation; effect can be transient.[21] |
Section 3: Detailed Experimental Protocols
This section provides high-level, step-by-step methodologies for key experiments. These should be adapted and optimized for your specific laboratory conditions.
Protocol 1: In Vitro Caco-2 Cell Permeability Assay
Objective: To determine the bidirectional permeability of 2-(4-Chlorophenyl)ethylamine across a Caco-2 cell monolayer, a model of the human intestinal epithelium.[22]
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.
-
Monolayer Integrity Test: Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker (e.g., Lucifer Yellow).
-
Permeability Experiment (Apical to Basolateral - A to B):
-
Prepare a dosing solution of 2-(4-Chlorophenyl)ethylamine in transport buffer (e.g., HBSS).
-
Replace the medium in the apical (A) chamber with the dosing solution.
-
Add fresh transport buffer to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer.
-
-
Permeability Experiment (Basolateral to Apical - B to A): Repeat the process in the reverse direction to calculate the efflux ratio. An efflux ratio > 2 suggests the involvement of active efflux transporters.
-
Sample Analysis: Quantify the concentration of the compound in all collected samples using a validated analytical method, such as LC-MS/MS.[23]
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Protocol 2: Preparation of SLNs via High-Pressure Homogenization
Objective: To formulate 2-(4-Chlorophenyl)ethylamine into Solid Lipid Nanoparticles (SLNs) to enhance its oral bioavailability.[15]
Methodology:
-
Lipid Phase Preparation:
-
Select a solid lipid (e.g., glyceryl monostearate) and melt it by heating to 5-10°C above its melting point.
-
Dissolve a specific amount of 2-(4-Chlorophenyl)ethylamine into the molten lipid.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188 or Tween® 80) heated to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., using a high-shear mixer) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
Immediately pass the hot pre-emulsion through a high-pressure homogenizer for several cycles (e.g., 3-5 cycles) at a pressure above 500 bar.
-
-
Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath. The solidification of the lipid droplets leads to the formation of SLNs.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency and drug loading by separating free drug from the SLNs (e.g., via ultracentrifugation) and quantifying the drug in both fractions.
-
Section 4: Analytical Considerations
Q: What are the best analytical methods for quantifying 2-(4-Chlorophenyl)ethylamine in complex biological matrices like plasma or cell culture media?
A: While HPLC-UV can be used for initial formulation and purity analysis, it often lacks the sensitivity and selectivity required for bioanalysis.[24] For quantifying low concentrations of the compound and its metabolites in biological samples, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[25]
Key advantages of LC-MS/MS include:
-
High Sensitivity: Capable of reaching detection limits in the low ng/mL or even pg/mL range.
-
High Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the target analyte even in the presence of complex matrix components.[24]
-
Structural Information: Can be used to identify and quantify metabolites formed during in vitro or in vivo studies.
-
Stable Isotope Dilution: Using a stable isotope-labeled internal standard (e.g., deuterium-labeled 2-(4-Chlorophenyl)ethylamine) can correct for matrix effects and variations in sample preparation, leading to highly accurate and precise quantification.[25][26]
A validated LC-MS/MS method is essential for generating reliable data in pharmacokinetic and bioavailability studies.[23][27][28]
References
-
Penetration enhancer - Wikipedia. Wikipedia. Available at: [Link]
-
Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. ACS Publications. Available at: [Link]
-
Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches, Experimental Evidences and Theory. Bentham Science. Available at: [Link]
-
Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. MDPI. Available at: [Link]
-
Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. PubMed. Available at: [Link]
-
Prodrugs for Amines - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. ACS Publications. Available at: [Link]
-
Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC. National Center for Biotechnology Information. Available at: [Link]
-
nano-delivery systems for enhancing oral bioavailability of drugs. ResearchGate. Available at: [Link]
-
Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Prodrugs for amines. PubMed. Available at: [Link]
-
Video: Bioavailability Enhancement: Drug Permeability Enhancement. JoVE. Available at: [Link]
-
Permeation Enhancers in Novel Drug Delivery System. LinkedIn. Available at: [Link]
-
2-(4-Chlorophenyl)ethylamine | C8H10ClN. PubChem. Available at: [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Available at: [Link]
-
In vitro models for the prediction of in vivo performance of oral dosage forms. PubMed. Available at: [Link]
-
In vitro models for the prediction of in vivo performance of oral dosage forms. Semantic Scholar. Available at: [Link]
-
Prodrugs and their activation mechanisms for brain drug delivery. Royal Society of Chemistry. Available at: [Link]
-
Amino Acids in the Development of Prodrugs - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Available at: [Link]
-
Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Lycopene accumulation induced by 2-(4-chlorophenylthio)-triethylamine hydrochloride. PubMed. Available at: [Link]
-
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. Available at: [Link]
-
ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES. Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. PubMed. Available at: [Link]
-
Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. College of Saint Benedict & Saint John's University. Available at: [Link]
-
Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI. Available at: [Link]
-
Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer. MDPI. Available at: [Link]
-
Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Bioaccumulation, bioavailability and environmental fate of chlorophenol impurities, polychlorinated hydroxydiphenylethers and their methoxy analogues. PubMed. Available at: [Link]
-
Bioanalytical methods. Faculty of Pharmacy - Charles University. Available at: [Link]
-
TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS. National Center for Biotechnology Information. Available at: [Link]
-
Catecholamine metabolism: a contemporary view with implications for physiology and medicine. PubMed. Available at: [Link]
-
Kinetics and metabolism of chlorinated insecticide residues - PMC. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodrugs for Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Catecholamine metabolism: a contemporary view with implications for physiology and medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(4-Chlorophenyl)Ethylamine | Chemical Properties, Safety Data, Uses & Synthesis | Buy from China Supplier [nj-finechem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
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- 10. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prodrugs and their activation mechanisms for brain drug delivery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00788C [pubs.rsc.org]
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- 13. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eurekaselect.com [eurekaselect.com]
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Troubleshooting mass spectrometry ionization for 2-(4-Chlorophenyl)ethylamine
Introduction
Welcome to the technical support hub for 2-(4-Chlorophenyl)ethylamine . This guide addresses the specific challenges researchers encounter when analyzing this primary amine via Liquid Chromatography-Mass Spectrometry (LC-MS).
While a relatively simple molecule (
Quick Reference Data
| Property | Value | MS Implication |
| Formula | Monoisotopic Mass: 155.05 Da | |
| Target Ion (ESI+) | Observed m/z: 156.06 | |
| Isotope Pattern | Expect M+2 peak at 158.06 (~32% intensity) | |
| Major Fragment | m/z 139.03 (Common in-source artifact) | |
| pKa (Amine) | ~9.8 | Requires acidic mobile phase (pH < 4) for ionization |
Module 1: Troubleshooting Signal Loss (No Peak / Low Intensity)
Q: I am injecting 4-Cl-PEA but see no signal at m/z 156. Why?
A: You are likely experiencing "In-Source Fragmentation" or pH suppression.
Unlike tertiary amines, primary phenethylamines like 4-Cl-PEA are thermally labile in the ESI source. They readily eliminate ammonia (
The Diagnostic Check:
-
Scan Lower: Look for a peak at m/z 139.03 .
-
Interpretation:
-
If you see 139 but not 156 : Your source energy (Cone Voltage/Fragmentor) is too high. You are smashing the molecule before it enters the quadrupole.
-
If you see neither : You have an ionization generation issue (likely pH).
-
The Fix (Source Parameters):
-
Capillary Temp: Lower to < 300°C.
-
Cone Voltage: Reduce in 5V increments. Start low (e.g., 10-15V).
-
Mobile Phase: Ensure you are using 0.1% Formic Acid . The amine must be protonated (
) in solution to fly as . Neutral pH leads to poor ionization.
Visual Troubleshooting Logic
Figure 1: Decision tree for diagnosing signal loss. Note the priority check for the m/z 139 fragment.
Module 2: Spectral Anomalies & Validation
Q: I see a "doublet" peak at 156 and 158. Is my sample contaminated?
A: No, this is the definitive chemical signature of your molecule.
Chlorine naturally exists as two isotopes:
Validation Protocol:
-
Extract the ion chromatogram for 156.06 .
-
Extract the ion chromatogram for 158.06 .
-
Overlay them. They must co-elute perfectly (same retention time).
-
Calculate Ratio: Intensity(158) / Intensity(156) should be
.
If the ratio is 1:1, you have a Bromine atom (wrong molecule). If the ratio is < 5%, you have lost the Chlorine (dehalogenation).
Q: I see a peak at m/z 178 or 197. What are these?
A: These are common adducts.
-
m/z 178:
. Sodium adduct (155 + 23). Common if using glass bottles or high-salt buffers. -
m/z 197:
. Acetonitrile adduct (156 + 41). Common in high-organic mobile phases. -
Solution: Increase the declustering potential (Cone Voltage) slightly to break these adducts, but not so much that you cause the ammonia loss described in Module 1.
Module 3: Fragmentation Mechanism
Understanding the specific fragmentation of phenethylamines is crucial for setting up MRM (Multiple Reaction Monitoring) transitions for quantitation.
The Pathway:
-
Protonation: The amine accepts a proton
. -
Neutral Loss: The C-N bond breaks, releasing neutral ammonia (
). -
Cyclization: The remaining carbocation stabilizes, often forming a cyclic chlorotropylium or spiro-cation.
Recommended MRM Transitions:
-
Quantifier:
(Collision Energy: Low, ~10-15 eV). Note: This transition is very sensitive but less specific. -
Qualifier:
(Loss of and HCl). (Collision Energy: High, ~25-30 eV).
Visualizing the Pathway
Figure 2: The dominant fragmentation pathway for 4-Chlorophenethylamine. The loss of ammonia is the primary event.
Module 4: Method Optimization Protocol
Follow this self-validating workflow to establish a robust method.
Step 1: Infusion Check
-
Setup: Syringe pump infusion of 1 µg/mL standard in 50:50 Water:MeOH (+0.1% Formic Acid).
-
Action: Scan m/z 100–200.
-
Success Criteria: Observe m/z 156 (Base) and 158 (33%). If 139 > 156, lower the voltage.
Step 2: Chromatography
-
Column: C18 is standard.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol or Acetonitrile + 0.1% Formic Acid.
-
Note: Do not use Ammonium Acetate/Bicarbonate if you are struggling with sensitivity; the buffering can suppress the signal of this specific amine compared to pure acid.
Step 3: Carryover Check
-
Issue: Chlorinated amines are "sticky" on stainless steel and C18.
-
Test: Inject a blank immediately after a high standard.
-
Fix: If carryover > 0.1%, add 0.1% Trifluoroacetic Acid (TFA) to the needle wash solvent (but NOT the mobile phase, as TFA suppresses MS signal).
References
-
Asakawa, D., et al. "In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry."[1] Analytical Chemistry, vol. 92, no.[1] 17, 2020, pp. 12033-12039.[1]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 67430, 2-(4-Chlorophenyl)ethylamine." PubChem, 2024.
-
Chemistry Steps. "Isotopes in Mass Spectrometry - The Chlorine Signature." Chemistry Steps, 2024.[2][3]
Sources
- 1. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gentechscientific.com [gentechscientific.com]
- 3. Video: Electrospray Ionization (ESI) Mass Spectrometry [jove.com]
Enhancing shelf-life stability of 2-(4-Chlorophenyl)ethylamine
Technical Support Center: 2-(4-Chlorophenyl)ethylamine
Welcome to the technical support guide for 2-(4-Chlorophenyl)ethylamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the shelf-life stability of this compound. Our goal is to provide not only solutions but also the underlying scientific principles to empower you in your experimental design and execution.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common inquiries regarding the handling and storage of 2-(4-Chlorophenyl)ethylamine.
Q1: My solution of 2-(4-Chlorophenyl)ethylamine has turned yellow/brown. What is happening?
A: Discoloration is a classic indicator of degradation, most commonly due to oxidation.[1] Aromatic amines, including 2-(4-Chlorophenyl)ethylamine, are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light and heat.[1][2] This leads to the formation of colored impurities.
Q2: What are the ideal short-term and long-term storage conditions for this compound?
A: Proper storage is the single most effective way to ensure stability. For the neat compound (liquid) or solid salt forms, store in tightly sealed, amber glass containers under an inert atmosphere (argon or nitrogen) and at reduced temperatures.[1][3][4] For solutions, storage as a frozen aliquot at -20°C or -80°C is recommended.[5]
Q3: Is the free base or the hydrochloride salt more stable?
A: The hydrochloride salt form is generally more stable than the free base. Protonating the amine group reduces its susceptibility to oxidation.[5] If you are working with the free base, converting it to a salt for long-term storage is a viable strategy.
Q4: Can I use standard plastic labware for storage?
A: It is highly recommended to use glass containers, specifically amber borosilicate glass.[4] Some plastics may be reactive, can leach impurities, or may not provide adequate protection from air and light. For chlorinated compounds, high-density polyethylene (HDPE) can be an alternative, but glass is preferred.[4]
Q5: What initial signs of degradation should I look for besides color change?
A: Besides discoloration, you should monitor for the appearance of new peaks in your analytical chromatograms (e.g., HPLC, GC), a decrease in the peak area of the parent compound, or changes in pH if it's a buffered solution.
Part 2: In-Depth Troubleshooting Guide
This section addresses specific experimental issues with a focus on identifying the root cause and providing corrective actions.
Issue 1: Rapid Degradation Observed in Solution During Experimental Use
Symptoms:
-
Noticeable color change within hours of solution preparation.
-
Inconsistent results between experiments run on different days with the same stock solution.
-
Appearance of multiple impurity peaks in analytical runs.
Root Cause Analysis: This issue points to accelerated degradation caused by environmental factors or reactive species in your solution. The primary culprits are oxygen, light, solvent impurities, and pH.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid solution degradation.
Issue 2: Poor Long-Term Stability Despite Proper Storage
Symptoms:
-
Significant decrease in purity (>5%) after 1-2 months of storage at -20°C.
-
Formation of crystalline precipitates in frozen stock solutions upon thawing.
Root Cause Analysis: If standard storage protocols are insufficient, the intrinsic stability of the compound in your chosen formulation (solvent, concentration) is likely the limiting factor. Trace amounts of metal ions, water, or slow-reacting impurities can cause degradation over time.
Corrective Actions:
-
Introduce Stabilizing Excipients: For solutions requiring extended shelf-life, the addition of excipients is a standard pharmaceutical practice.[6][7]
-
Lyophilization: If the compound is not volatile, freeze-drying (lyophilization) can create a stable, dry powder that is easily reconstituted.[7] This removes water, a key component in many degradation pathways like hydrolysis.[4][7]
-
Crystal Engineering: For solid-state storage, investigating different salt forms or co-crystals can identify a more thermodynamically stable crystalline structure, reducing hygroscopicity and improving stability.[10][11]
Part 3: Proactive Stability Enhancement Strategies
Instead of reacting to degradation, these strategies allow you to proactively characterize and enhance the stability of 2-(4-Chlorophenyl)ethylamine from the outset.
Strategy 1: Forced Degradation Studies
A forced degradation or "stress testing" study is the most powerful tool to understand a molecule's stability profile.[12][13] It involves intentionally exposing the compound to harsh conditions to rapidly identify likely degradation pathways and products.[14][15] This data is critical for developing stability-indicating analytical methods.[1]
Experimental Workflow for a Forced Degradation Study:
Caption: Workflow for a comprehensive forced degradation study.
Detailed Protocol: Forced Degradation Study
-
Preparation: Prepare a 1 mg/mL solution of 2-(4-Chlorophenyl)ethylamine in a 50:50 acetonitrile:water mixture.[12] This serves as the stock for all stress conditions.
-
Control Sample: Keep an aliquot of the stock solution protected from light at 2-8°C. Analyze this alongside all stressed samples.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl (final conc. 0.1 M HCl). Store at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M NaOH (final conc. 0.1 M NaOH). Store at 60°C.
-
Oxidation: Mix 1 mL of stock with 1 mL of 6% H₂O₂ (final conc. 3% H₂O₂). Store at room temperature, protected from light.
-
Thermal: Place a vial of the stock solution and a sample of the neat compound in an oven at 80°C.
-
Photolytic: Expose a vial of the stock solution in a photostability chamber according to ICH Q1B guidelines.
-
-
Sampling: Withdraw aliquots from each condition at specified time points (e.g., 0, 2, 8, 24, and 48 hours). For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradation products.[16]
-
Data Interpretation: The goal is to achieve 5-20% degradation.[15] If degradation is too rapid, reduce the temperature or stressor concentration. If it's too slow, increase them. Map the degradation pathways based on the identified products.
Data Summary Table for Forced Degradation:
| Stress Condition | Reagent | Temperature | Duration (hr) | % Degradation (Example) | Major Degradants Observed (Example) |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 48 | < 2% | None significant |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 48 | ~5% | Dimerization product |
| Oxidation | 3% H₂O₂ | Room Temp | 8 | ~15% | N-oxide, Hydroxylated ring |
| Thermal | - | 80 °C | 48 | ~8% | Oxidative impurities |
| Photolytic | UV/Vis Light | Room Temp | 24 | ~12% | Dehalogenated species, colored polymers |
Strategy 2: Formulation Optimization for Enhanced Stability
Based on the insights from forced degradation studies, you can design an optimized formulation. Oxidation and photolysis are often the primary concerns for aromatic amines.
Protocol for Preparing a Stabilized Stock Solution (10 mg/mL)
-
Solvent Preparation: Use a high-purity solvent such as HPLC-grade methanol or acetonitrile. Degas the solvent by sparging with argon or nitrogen for at least 15 minutes to remove dissolved oxygen.[5]
-
Buffer Preparation: Prepare a 50 mM citrate buffer and adjust the pH to 5.0. Buffers are crucial for maintaining a stable pH environment.[6]
-
Weighing: In an amber glass vial, accurately weigh the required amount of 2-(4-Chlorophenyl)ethylamine HCl.
-
Dissolution & Stabilization:
-
Final Steps:
-
Blanket the headspace of the vial with argon or nitrogen before sealing tightly with a PTFE-lined cap.
-
Wrap the vial's cap/neck area with parafilm to further prevent moisture and air ingress.
-
Label clearly with compound name, concentration, solvent, date, and any added stabilizers.
-
-
Storage: Store at the recommended temperature, typically -20°C or lower, for long-term use.[5]
Potential Degradation Pathways:
The primary degradation pathways for 2-(4-Chlorophenyl)ethylamine are oxidation and photodegradation. Oxidation can occur at the amine, leading to N-oxides or imines which can further polymerize. The aromatic ring can also be oxidized. Photodegradation, particularly under UV light, can potentially lead to dehalogenation or the formation of radical species.[18][19]
Caption: Potential degradation pathways for 2-(4-Chlorophenyl)ethylamine.
References
- Pharmaguideline. (2025, April 9).
- Hall, W. (2024, January 25). The Impact of Formulation Strategies on Drug Stability and Bioavailability. JOCPR.
- PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
- Benchchem. (n.d.).
- Songwon. (2026, January 22). Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability.
- Pharma Excipients. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- UPM Pharmaceuticals. (n.d.).
- ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage?
- Benchchem. (n.d.).
- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- ResearchGate. (2025, August 6).
- Performance Additives. (n.d.).
- Singh, R., & Rehman, Z. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
- Sherekar, D. P., et al. (n.d.).
- Pharmaceutical Technology. (2016, May 2).
- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- IJARCS. (2021, November 15).
- ResearchGate. (n.d.). Proposed degradation pathway for Phe, 2‐chloroPhe and 2,4‐dichloroPhe.
- PMC. (n.d.).
- ResearchGate. (n.d.). Bacterial degradation pathways for 2,4-dichlorophenol via ortho -cleavage (a) and the distal meta -cleavage (b).
Sources
- 1. researchgate.net [researchgate.net]
- 2. US3154583A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. jocpr.com [jocpr.com]
- 8. nbinno.com [nbinno.com]
- 9. performanceadditives.us [performanceadditives.us]
- 10. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmtech.com [pharmtech.com]
- 14. ajpsonline.com [ajpsonline.com]
- 15. onyxipca.com [onyxipca.com]
- 16. ijmr.net.in [ijmr.net.in]
- 17. researchgate.net [researchgate.net]
- 18. Exploring Fungal Biodegradation Pathways of 2,4-D: Enzymatic Mechanisms, Synergistic Actions, and Environmental Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Potency Guide: 2-(4-Chlorophenyl)ethylamine vs. Standard Ligands
Executive Summary
2-(4-Chlorophenyl)ethylamine (also known as 4-chloro-
This guide provides a technical comparison of 4-Cl-PEA against standard ligands (
Chemical Structure & Classification
| Compound | Common Name | Structure | Primary Class |
| 2-(4-Chlorophenyl)ethylamine | 4-Cl-PEA | 4-Cl-C | Trace Amine Analog |
| C | Endogenous Trace Amine | ||
| Amphetamine | C | Psychostimulant / Releaser | |
| 2,5-Dimethoxy-4-chlorophenethylamine | 2C-C | 2,5-(OMe) | Psychedelic (5-HT |
Critical Distinction: Researchers must not confuse 4-Cl-PEA with 2C-C . The absence of methoxy groups at positions 2 and 5 renders 4-Cl-PEA inactive as a hallucinogen, shifting its profile to a pure trace amine mimetic.
Comparative Pharmacology
A. TAAR1 Agonism (Primary Target)
The Trace Amine-Associated Receptor 1 (TAAR1) is a G
Potency Comparison (hTAAR1 cAMP Accumulation):
| Ligand | EC | Efficacy ( | Mechanism |
| 0.8 – 2.5 | 100% | Endogenous Agonist | |
| 4-Cl-PEA | 1.0 – 3.0 | ~95-100% | Full Agonist |
| Amphetamine | 0.5 – 1.5 | 100% | Agonist + Transporter Substrate |
| p-Tyramine | 0.5 – 1.0 | 100% | Endogenous Agonist |
Data synthesized from structure-activity relationship (SAR) studies on PEA analogs [1, 2].[1]
B. MAO-B Interaction (Metabolic Fate)
Unlike amphetamine, which is resistant to MAO degradation due to the
-
Substrate Kinetics: 4-Cl-PEA is rapidly deaminated by MAO-B. The chlorine atom at the para position blocks para-hydroxylation (a minor metabolic route) but does not prevent oxidative deamination of the side chain.
-
Inhibition Potential: While it competes for the active site, it is primarily a substrate, not a high-potency inhibitor like Selegiline.
C. Transporter Selectivity (DAT/NET/SERT)
4-Cl-PEA exhibits weak activity at monoamine transporters compared to amphetamine.
| Target | 4-Cl-PEA Activity | Amphetamine Activity |
| DAT (Dopamine Transporter) | Low Affinity ( | High Affinity Releaser ( |
| 5-HT | Negligible ( | Low (High for 2C-C) |
Mechanism of Action Visualization
The following diagram illustrates the signaling cascade initiated by 4-Cl-PEA binding to TAAR1, leading to downstream modulation of monoaminergic transmission.
Figure 1: TAAR1 signaling pathway activated by 4-Cl-PEA, leading to cAMP accumulation and PKA-mediated transporter regulation.
Experimental Protocols
To validate the potency of 4-Cl-PEA, the following standardized assays are recommended.
Protocol A: cAMP Accumulation Assay (TAAR1 Potency)
Objective: Determine the
-
Cell Line: HEK293 cells stably transfected with hTAAR1.
-
Reagents:
-
Assay Buffer: HBSS + 500
M IBMX (phosphodiesterase inhibitor). -
Detection Kit: HTRF (Homogeneous Time Resolved Fluorescence) cAMP kit (e.g., Cisbio).
-
-
Procedure:
-
Seed: Plate 10,000 cells/well in a 384-well low-volume plate.
-
Treat: Add 4-Cl-PEA (serial dilution
M to M) in Assay Buffer. -
Incubate: 30 minutes at 37°C.
-
Lysis: Add d2-labeled cAMP and Cryptate-labeled anti-cAMP antibody in lysis buffer.
-
Read: Measure fluorescence ratios (665 nm / 620 nm) using a compatible plate reader (e.g., EnVision).
-
-
Analysis: Plot log[concentration] vs. response. Fit to a sigmoidal dose-response curve (4-parameter logistic) to calculate
.
Protocol B: MAO-B Kinetic Assay
Objective: Confirm 4-Cl-PEA as a substrate for MAO-B.
-
Enzyme: Recombinant Human MAO-B (membrane fraction).
-
Detection: Amplex Red Hydrogen Peroxide/Peroxidase Assay.
-
Procedure:
-
Mix: Incubate MAO-B (0.05 U/mL) with Amplex Red reagent (50
M) and HRP (1 U/mL) in reaction buffer (pH 7.4). -
Start: Add 4-Cl-PEA at varying concentrations (1
M – 500 M). -
Monitor: Measure fluorescence (Ex/Em 530/590 nm) continuously for 20 minutes.
-
Control: Run parallel wells with Selegiline (1
M) to confirm specificity.
-
-
Result: An increase in fluorescence indicates H
O production, confirming the amine is being deaminated. Compare to a PEA standard.[2]
Conclusion
2-(4-Chlorophenyl)ethylamine serves as a valuable tool compound for researchers investigating the trace amine system without the confounding psychedelic effects of 5-HT
References
-
Structure-Activity Correl
-Phenethylamines at Human Trace Amine Receptor 1.- Source: National Institutes of Health (NIH) / PubMed Central
- Context: Defines the SAR of PEA derivatives at TAAR1, establishing the potency range for 4-substituted analogs.
-
Phenethylamine: Pharmacology and Mechanisms.
-
The Shulgin Index: Psychedelic Phenethylamines and Rel
- Source: Transform Press / Scribd Archive
- Context: Distinguishes simple 4-Cl-PEA
-
Trace Amine-Associated Receptor 1 (TAAR1) Activation Modulates Monoaminergic Neurotransmission. [3]
- Source: Frontiers in Pharmacology
- Context: Describes the downstream effects of TAAR1 agonism on D
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A Guide for Medicinal Chemists: Unpacking the Structural and Functional Divergence of 2-(4-Chlorophenyl)ethylamine and Phenethylamine
In the realm of neuropharmacology, the phenethylamine scaffold represents a foundational blueprint for a multitude of endogenous neurotransmitters and synthetic psychoactive compounds. The strategic modification of this core structure is a cornerstone of drug design, aiming to enhance potency, selectivity, and metabolic stability. This guide provides an in-depth comparative analysis of the parent molecule, phenethylamine (PEA), and its para-chlorinated analog, 2-(4-Chlorophenyl)ethylamine (4-Cl-PEA). We will dissect how the simple addition of a single chlorine atom precipitates a cascade of changes, profoundly altering the molecule's physicochemical properties and redirecting its pharmacological activity. This exploration serves as a critical case study in structure-activity relationships (SAR) for professionals engaged in drug discovery and development.
Core Structural and Physicochemical Comparison
At first glance, the structural difference between PEA and 4-Cl-PEA is minimal: the substitution of a hydrogen atom with a chlorine atom at the fourth position (para) of the phenyl ring.[1] However, this substitution fundamentally alters the electronic and steric properties of the molecule, with significant downstream consequences.
Phenethylamine is a naturally occurring monoamine alkaloid that acts as a central nervous system stimulant.[2] 2-(4-Chlorophenyl)ethylamine is a synthetic derivative designed to probe the SAR of the phenethylamine class.
Table 1: Comparative Physicochemical Properties
| Property | Phenethylamine (PEA) | 2-(4-Chlorophenyl)ethylamine (4-Cl-PEA) | Rationale for Significance |
| Molecular Formula | C₈H₁₁N[3][4] | C₈H₁₀ClN[5] | Indicates the elemental composition and the addition of chlorine. |
| Molar Mass | 121.18 g/mol [3][4] | 155.62 g/mol [5] | Affects molar concentration calculations and diffusion rates. |
| logP (Octanol/Water) | 1.41[2][4] | ~2.1 (Predicted) | Measures lipophilicity; a higher value suggests increased ability to cross the blood-brain barrier. |
| pKa (Amine group) | ~9.83[2][3] | ~9-10[6] | Determines the degree of ionization at physiological pH (~7.4), influencing receptor interaction and solubility. |
The most critical distinction arising from the para-chloro substitution is the increase in lipophilicity , as reflected in the higher octanol-water partition coefficient (logP). The chlorine atom, being larger and more lipophilic than hydrogen, enhances the molecule's affinity for lipid environments. This property is crucial for central nervous system agents, as it facilitates passage across the blood-brain barrier. Furthermore, the high electronegativity of chlorine exerts an electron-withdrawing inductive effect on the phenyl ring, which can subtly influence interactions with biological targets.
The Pharmacological Shift: From Broad-Acting Stimulant to Serotonergic Selectivity
The functional divergence between PEA and 4-Cl-PEA is dramatic. Phenethylamine acts as a broad-spectrum releasing agent of norepinephrine and dopamine and is an agonist of the trace amine-associated receptor 1 (TAAR1).[2] Its psychostimulant effects are transient in the absence of MAO inhibitors due to rapid metabolism.[2][7]
The introduction of the para-chloro group fundamentally redirects the molecule's affinity and efficacy towards the serotonin transporter (SERT) . This makes 4-Cl-PEA a potent and selective serotonin releasing agent (SSRA). This shift in selectivity is a classic example of how halogenation can be used to tune the pharmacological profile of a lead compound. Studies on halogenated phenethylamines have consistently shown that substitution at the para position of the phenyl ring enhances affinity for the 5-HT (serotonin) system.[8][9]
Table 2: Comparative Pharmacological Activity
| Target | Phenethylamine (PEA) | 2-(4-Chlorophenyl)ethylamine (4-Cl-PEA) |
| Primary Mechanism | Norepinephrine-Dopamine Releasing Agent; TAAR1 Agonist[2] | Selective Serotonin Releasing Agent |
| SERT Affinity | Low | High |
| DAT/NET Affinity | Moderate[2] | Low |
This pharmacological pivot from a catecholaminergic to a serotonergic agent highlights the exquisite sensitivity of monoamine transporters to the steric and electronic properties of their substrates. The para-chloro substituent is thought to engage a specific hydrophobic pocket within the SERT binding site, thereby increasing binding affinity and promoting the conformational changes required for neurotransmitter release.
Experimental Validation: Protocols for Differentiating Activity
To empirically quantify the distinct pharmacological profiles of these two compounds, specific in vitro assays are indispensable. The choice of these experiments is driven by the need to measure two key parameters: 1) the affinity of the compounds for each of the three major monoamine transporters, and 2) their functional ability to elicit neurotransmitter release.
Experimental Protocol 1: Competitive Radioligand Binding Assay for Transporter Affinity
This assay is the gold standard for determining a compound's binding affinity (expressed as Kᵢ or IC₅₀) to a specific receptor or transporter. It measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from its target.
Caption: Workflow for determining monoamine transporter binding affinity via radioligand displacement.
Experimental Protocol 2: In Vitro Neurotransmitter Release Assay
While binding assays measure affinity, they do not confirm functional activity (i.e., whether the compound is an agonist, antagonist, or releasing agent). A release assay directly measures the compound's ability to evoke efflux of neurotransmitters from nerve terminals (synaptosomes).
Caption: Methodology for quantifying neurotransmitter release from isolated synaptosomes.
Implications for Drug Design and Development
The comparative analysis of PEA and 4-Cl-PEA provides several key takeaways for medicinal chemists:
-
Halogenation as a Tool for Selectivity: This case demonstrates that halogenation, particularly at the para-position, is a powerful strategy to enhance selectivity for the serotonin transporter over other monoamine transporters.
-
Lipophilicity and CNS Penetration: The increased lipophilicity imparted by the chlorine atom is a desirable feature for CNS-acting drugs, although it must be balanced against potential off-target effects and metabolic liabilities.
-
Metabolic Stability: While PEA is rapidly degraded by monoamine oxidase, halogenation can block potential sites of metabolism, a strategy often employed to increase a drug's half-life and bioavailability.[10] This may contribute to the more robust in vivo effects of 4-Cl-PEA compared to its parent compound.
References
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Title: Phenethylamine Source: Wikipedia URL: [Link]
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Title: Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines Source: Frontiers in Pharmacology URL: [Link]
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Title: Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) Source: PubMed URL: [Link]
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Title: Cas 64-04-0,Phenethylamine Source: LookChem URL: [Link]
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Title: 1-Phenethylamine | C8H11N Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: 2-(4-Chlorophenyl)ethylamine | C8H10ClN Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: 2-(4-Chlorophenyl)Ethylamine Source: Methylamine Supplier (Nanjing Finechem Holding Co.,Limited) URL: [Link]
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Title: Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor Source: PubMed URL: [Link]
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Title: Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry Source: Semantic Scholar URL: [Link]
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Comparative Guide: Validating Purity of 2-(4-Chlorophenyl)ethylamine via GC-MS
Executive Summary
Ensuring the purity of 2-(4-Chlorophenyl)ethylamine (CAS: 156-41-2) is a critical quality gate in pharmaceutical synthesis, particularly when used as a precursor for psychotropic or cardiovascular therapeutics. While HPLC-UV is the standard for routine assay potency, it often fails to identify structurally similar impurities—such as positional isomers or des-chloro analogs—and lacks the sensitivity to detect trace volatile organic impurities.
This guide validates GC-MS with Pentafluoropropionic Anhydride (PFPA) derivatization as the superior methodology for comprehensive purity profiling. Unlike direct injection GC (which suffers from amine tailing) or HPLC (which lacks structural specificity), this protocol offers a self-validating system capable of separating the target analyte from its synthesis byproducts, including bis(4-chlorophenethyl)amine and 4-chlorobenzyl cyanide .
The Analytical Challenge
2-(4-Chlorophenyl)ethylamine is a primary phenethylamine. Its analysis presents three specific challenges that dictate the choice of instrumentation:
-
Chemical Basicity: The primary amine group (-NH₂) interacts strongly with silanol groups in GC column stationary phases, causing severe peak tailing that masks impurities.
-
Synthesis Byproducts: The industrial synthesis—typically catalytic hydrogenation of 4-chlorobenzyl cyanide —generates specific impurities:
-
Precursor: Unreacted 4-chlorobenzyl cyanide.
-
Dimerization: Formation of the secondary amine, bis(4-chlorophenethyl)amine.
-
Dehalogenation: Loss of chlorine to form 2-phenylethylamine (if catalyst activity is too high).
-
-
Isomeric Purity: Distinguishing the para-chloro isomer from potential ortho- or meta- impurities requires high chromatographic resolution.
Comparative Analysis: GC-MS vs. Alternatives
The following matrix objectively compares the proposed GC-MS (Derivatized) method against standard alternatives.
| Feature | GC-MS (Derivatized) | GC-MS (Direct Injection) | HPLC-UV | 1H-NMR |
| Primary Utility | Trace Impurity ID & Purity | Quick screening | Routine Potency Assay | Structural Confirmation |
| Specificity | High (Mass Spectrum fingerprint) | High (Mass Spectrum) | Low (Retention time only) | Very High (Structure) |
| Sensitivity (LOD) | < 10 ng/mL | ~100 ng/mL | ~500 ng/mL | > 10,000 ng/mL |
| Peak Shape | Sharp (Gaussian) | Broad / Tailing | Sharp | N/A |
| Impurity ID | Definitive (Library Match) | Good | Inferential | Good (if >1%) |
| Throughput | Medium (Requires Prep) | High | High | Low |
Verdict: While HPLC is sufficient for bulk assay (%), GC-MS (Derivatized) is required to validate the absence of specific synthesis impurities and confirm isomeric identity.
Validated Protocol: PFPA Derivatization
This protocol uses Pentafluoropropionic anhydride (PFPA) . Acylation of the amine improves volatility, eliminates silanol interactions, and introduces fluorine atoms that increase mass spectral sensitivity.
Reagents & Standards
-
Analyte: 2-(4-Chlorophenyl)ethylamine (>98%).
-
Internal Standard (ISTD): Phenethylamine-d5 (or 4-Fluorophenethylamine).
-
Derivatizing Agent: PFPA (Pentafluoropropionic anhydride).
-
Solvent: Ethyl Acetate (LC-MS Grade).[1]
-
Base: Triethylamine (TEA) or Pyridine (to scavenge acid).
Step-by-Step Workflow
-
Sample Extraction (if Salt form):
-
Dissolve 10 mg sample in 1 mL 0.1 M NaOH.
-
Extract with 2 mL Ethyl Acetate. Vortex 1 min. Centrifuge.
-
Transfer organic supernatant to a clean vial.
-
-
Derivatization (The Critical Step):
-
To 100 µL of extract, add 50 µL PFPA and 20 µL TEA .
-
Self-Validating Check: Include a "Blank" (Solvent + PFPA) to identify reagent impurities.
-
Incubate at 60°C for 20 minutes .
-
Evaporate to dryness under N₂ stream.[1]
-
Reconstitute in 200 µL Ethyl Acetate.
-
-
GC-MS Acquisition:
-
Inject 1 µL (Split 1:20).
-
Instrumental Parameters (Agilent 7890/5977 equiv.)
| Parameter | Setting | Rationale |
| Column | Rtx-5MS or DB-5MS (30m x 0.25mm, 0.25µm) | Low-bleed, non-polar phase separates isomers well. |
| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow for reproducible retention times. |
| Oven Program | 60°C (1 min) → 15°C/min → 280°C (3 min) | Slow ramp separates the nitrile precursor from the amine. |
| MS Mode | Scan (m/z 40–500) | Full scan required for unknown impurity identification. |
Data Interpretation & Expected Results
Mass Spectral Fingerprint
The derivatization shifts the molecular weight and fragmentation pattern, providing a robust confirmation of identity.
-
Underivatized (Direct):
-
Base Peak: m/z 30 (
). Note: This low mass is non-specific and often lost in solvent delay. -
Molecular Ion: m/z 155/157 (Weak intensity).
-
-
PFPA Derivative:
-
Molecular Weight: ~301 amu.
-
Base Peak: m/z 190 (Alpha-cleavage product with perfluoroacyl group).
-
Diagnostic Ions: m/z 125/127 (Chlorobenzyl cation, retaining the Cl-isotope pattern).
-
Impurity Profile (Synthesis from 4-Chlorobenzyl Cyanide)
| Compound | Retention Time (Rel) | Key MS Fragments (m/z) | Origin |
| 4-Chlorobenzyl cyanide | 0.85 | 151, 116 | Unreacted Precursor |
| 2-(4-Chlorophenyl)ethylamine-PFPA | 1.00 | 301, 190, 125 | Target Analyte |
| Bis(4-chlorophenethyl)amine-PFPA | 1.45 | 438, 296 | Secondary Amine Dimer |
Visualized Workflows
Diagram 1: Synthesis & Impurity Pathways
This diagram illustrates where the impurities originate during the synthesis, highlighting why GC-MS is needed to detect them.
Caption: Reaction pathway showing the origin of critical impurities (Dimer and Precursor) that must be resolved by GC-MS.
Diagram 2: Analytical Decision Matrix
A logic flow for researchers to decide when to deploy this specific protocol.
Caption: Decision tree guiding the selection of GC-MS with derivatization for structural validation over routine HPLC.
References
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BenchChem. (2025). A Comparative Guide to HPLC and GC-MS for Purity Analysis of 4-Iodocyclohexanamine. Retrieved from
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Sigma-Aldrich. (n.d.). Pentafluoropropionic anhydride (PFPA) Product Information & Derivatization Protocols. Retrieved from
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Lévay, K., & Hegedűs, L. (2018).[2] Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering.[2] Retrieved from
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National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Ethylamine and Phenethylamine Derivatives. NIST Chemistry WebBook, SRD 69. Retrieved from
-
Shimadzu. (2025). Automatic Derivatization System for Phenethylamine Drugs using TFA/PFPA. Application News. Retrieved from
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Comparative Pharmacokinetics of 2-(4-Chlorophenyl)ethylamine: A Guide for Researchers
This guide provides a comparative analysis of the pharmacokinetic profile of 2-(4-Chlorophenyl)ethylamine. Due to the limited direct research on this specific molecule, this document synthesizes data from its parent compound, phenethylamine, and relevant halogenated analogs to project its likely absorption, distribution, metabolism, and excretion (ADME) characteristics. This guide is intended for researchers, scientists, and drug development professionals to inform experimental design and hypothesis generation.
Introduction: The Significance of the 4-Chloro Substitution
2-(4-Chlorophenyl)ethylamine belongs to the phenethylamine class of compounds, which are known for their diverse pharmacological activities, primarily centered on the central nervous system. The introduction of a chlorine atom at the para-position of the phenyl ring is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a parent molecule. Halogenation can influence a compound's lipophilicity, metabolic stability, and receptor binding affinity, thereby altering its overall ADME profile and biological activity. Understanding these potential alterations is crucial for the rational design and development of novel therapeutic agents. This guide will explore the anticipated pharmacokinetic profile of 2-(4-Chlorophenyl)ethylamine by drawing comparisons with phenethylamine and other halogenated phenethylamines.
Experimental Methodologies for Pharmacokinetic Profiling
The determination of a compound's pharmacokinetic profile is a critical step in drug discovery and development. A typical preclinical in vivo pharmacokinetic study for a novel phenethylamine derivative would involve the following key steps, designed to provide a comprehensive understanding of its behavior in a biological system.
Experimental Workflow for Preclinical Pharmacokinetic Assessment
Caption: A typical workflow for a preclinical pharmacokinetic study.
Causality Behind Experimental Choices:
-
Animal Model Selection: Rodent models, such as Sprague-Dawley rats, are commonly used in early pharmacokinetic studies due to their well-characterized physiology and ease of handling[1].
-
Dual Routes of Administration: Intravenous (IV) and oral (PO) administration are essential to determine key parameters. IV administration provides a direct measure of systemic clearance and volume of distribution, while PO administration allows for the assessment of oral bioavailability, which is influenced by absorption and first-pass metabolism[2][3].
-
Formulation: For initial studies, a solution is the preferred formulation to ensure complete drug availability and minimize variability related to dissolution[2]. The choice of vehicle is critical to ensure the compound's solubility and stability without impacting its intrinsic pharmacokinetic properties[2].
-
Bioanalytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity, selectivity, and speed[4][5][6].
Comparative Pharmacokinetic Profiles
| Parameter | Phenethylamine | 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) | 2-(4-Chlorophenyl)ethylamine (Projected) |
| Absorption | Rapidly absorbed, but low oral bioavailability due to extensive first-pass metabolism[7]. | Assumed to have low bioavailability based on its metabolism profile[8]. | Likely to be well-absorbed due to increased lipophilicity from the chloro- group, but oral bioavailability may still be limited by first-pass metabolism. |
| Distribution | Widely distributed. | High brain-to-serum ratio observed in rats, indicating significant CNS penetration[9]. | Expected to have a moderate to high volume of distribution and good CNS penetration due to increased lipophilicity. |
| Metabolism | Primarily metabolized by monoamine oxidase (MAO) to phenylacetic acid[10][11]. | Undergoes oxidative deamination, demethylation, and hydroxylation. The primary metabolites include 2-(4-bromo-2,5-dimethoxyphenyl)ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA)[9][12][13][14]. | Expected to be a substrate for MAO, leading to the formation of 4-chlorophenylacetic acid. Cytochrome P450-mediated oxidation of the aromatic ring is also a likely metabolic pathway. The chloro- substitution may slow the rate of metabolism compared to phenethylamine. |
| Excretion | Metabolites are primarily excreted in the urine[7]. | Metabolites are excreted in the urine[13][15]. | Metabolites are expected to be renally excreted. |
| Half-life (t½) | Very short, approximately 5 to 10 minutes in plasma[15]. | Estimated half-life of 1.1 hours in rats[9]. | The half-life is projected to be longer than that of phenethylamine due to the potential for the chloro- group to hinder metabolism. |
Key Metabolic Pathways: A Comparative View
The metabolism of phenethylamines is a critical determinant of their duration of action and overall exposure. The primary metabolic pathway for phenethylamine is oxidative deamination by MAO. For halogenated phenethylamines, additional pathways involving cytochrome P450 (CYP) enzymes become significant.
Caption: A simplified comparison of the primary metabolic pathways.
The presence of the chlorine atom in 2-(4-Chlorophenyl)ethylamine is expected to influence its metabolism in several ways. The electron-withdrawing nature of chlorine can alter the susceptibility of the aromatic ring to oxidation by CYP enzymes. Furthermore, steric hindrance from the chlorine atom might reduce the affinity of the molecule for the active site of MAO, potentially leading to a slower rate of deamination compared to the parent phenethylamine. This is a common observation with substituted phenethylamines[16].
Discussion and Future Directions
The comparative analysis presented in this guide suggests that 2-(4-Chlorophenyl)ethylamine likely possesses a distinct pharmacokinetic profile compared to its parent compound, phenethylamine. The 4-chloro substitution is anticipated to increase its lipophilicity, leading to enhanced absorption and a greater volume of distribution, including potentially higher brain penetration. The most significant impact is expected on its metabolism, with the chloro- group likely slowing the rate of metabolic clearance by both MAO and CYP enzymes, resulting in a longer half-life and increased systemic exposure.
These projected pharmacokinetic properties have important implications for the potential therapeutic applications of 2-(4-Chlorophenyl)ethylamine. A longer half-life and improved CNS penetration could be advantageous for indications requiring sustained target engagement in the brain. However, altered metabolism could also lead to the formation of unique metabolites with their own pharmacological or toxicological profiles, a critical consideration for further development.
To validate these projections, dedicated in vitro and in vivo pharmacokinetic studies on 2-(4-Chlorophenyl)ethylamine are essential. Future research should focus on:
-
In vitro metabolic stability assays using liver microsomes and hepatocytes to determine the primary metabolic pathways and the enzymes involved.
-
In vivo pharmacokinetic studies in a relevant animal model, such as the rat, following both intravenous and oral administration to determine key parameters like clearance, volume of distribution, half-life, and oral bioavailability.
-
Metabolite identification studies to characterize the major metabolites formed in vivo and assess their potential for pharmacological activity or toxicity.
By systematically investigating the ADME properties of 2-(4-Chlorophenyl)ethylamine, the scientific community can gain a comprehensive understanding of its disposition and pave the way for its potential development as a novel therapeutic agent.
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- 16. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Reference Standards for 2-(4-Chlorophenyl)ethylamine Analysis
For researchers, scientists, and professionals in drug development, the integrity of analytical data is the bedrock of discovery and quality control. When analyzing compounds like 2-(4-Chlorophenyl)ethylamine, a crucial building block in the synthesis of various chemical entities, the quality of the reference standard is not merely a line item—it is the anchor for all subsequent measurements.[1][2] This guide provides an in-depth comparison of available reference standards for 2-(4-Chlorophenyl)ethylamine, details robust analytical protocols for its quantification and characterization, and explains the critical causality behind our methodological choices.
Our objective is to move beyond a simple listing of products and methods. Instead, we will equip you with the scientific rationale to select the appropriate standard and implement a self-validating analytical system, ensuring your results are accurate, reproducible, and compliant with rigorous scientific and regulatory standards.[3]
Part 1: A Comparative Analysis of Commercial Reference Standards
The selection of a reference standard is the first critical decision in any analytical workflow. While a Certified Reference Material (CRM) produced by a national metrology institute is the gold standard for traceability, for many research chemicals like 2-(4-Chlorophenyl)ethylamine, standards are often supplied by chemical manufacturers with a stated purity. It is crucial to understand the data provided on the Certificate of Analysis (CoA) to assess its suitability for your application.
Below is a comparison of commercially available 2-(4-Chlorophenyl)ethylamine standards. Note that most suppliers provide a purity level determined by a single method, typically Gas Chromatography (GC). For quantitative applications, it is best practice for the end-user to perform additional characterization.
| Vendor | Product Number | Purity / Assay Method | Available Quantities | Key Properties |
| Sigma-Aldrich | C65408 | 98% | 5 g, 25 g | Form: Liquid, Density: 1.112 g/mL at 25 °C.[4] |
| TCI America | C1129 | >98.0% (GC) | 5 g, 25 g | Form: Liquid, Air Sensitive, Recommended Storage: <15°C under inert gas. |
| Thermo Scientific | AAH6308114 | 97% | 5 g, 25 g | Form: Liquid, Density: 1.120 g/mL.[5] |
| PureSynth | PS24545 | 98.0% (GC) | Contact for sizes | Synonym: 1-Amino-2-(4-chlorophenyl)ethane.[6] |
| Ottokemi | C 2162 | 98% | 5 gm, 25 gm | Form: Liquid, Boiling Point: 60-65 °C.[7] |
Expert Insight: The term "98% (GC)" indicates the area-percent purity from a gas chromatography analysis. This does not account for non-volatile impurities or water content. For precise quantitative work, such as creating a standard curve for an HPLC assay, it is advisable to perform a comprehensive purity assessment via mass balance, considering chromatographic purity, water content (Karl Fischer titration), residual solvents, and non-volatile residues.
Part 2: Core Analytical Methodologies & Protocols
The choice of analytical technique depends on the goal: structural confirmation, purity assessment, or quantification in a specific matrix. We will detail validated protocols for HPLC, GC-MS, and NMR—the three pillars of small molecule analysis.
A. High-Performance Liquid Chromatography (HPLC) for Quantification
Causality: HPLC is the workhorse for quantifying non-volatile or thermally labile compounds like 2-(4-Chlorophenyl)ethylamine.[8] A reversed-phase method using a C18 column is ideal, as it effectively retains the molecule via hydrophobic interactions with the phenyl ring and ethyl chain, allowing for excellent separation from more polar or non-polar impurities. UV detection is highly effective due to the chromophoric phenyl ring. A detection wavelength of 225 nm is chosen as it typically corresponds to a strong absorbance maximum for such aromatic systems, providing high sensitivity.[9]
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode-Array Detector (DAD).[8]
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus C18).
-
Mobile Phase: Isocratic elution with Acetonitrile and 0.01 M Phosphate Buffer (pH 3.0) in a 60:40 (v/v) ratio. The acidic pH ensures the primary amine is protonated, leading to better peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C to ensure reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 225 nm.[9]
-
-
Standard & Sample Preparation:
-
Solvent (Diluent): Mobile phase is recommended as the diluent to ensure peak shape integrity.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the 2-(4-Chlorophenyl)ethylamine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Curve: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range of the unknown samples.
-
Caption: Workflow for quantification of 2-(4-Chlorophenyl)ethylamine via HPLC-UV.
B. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Causality: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It provides excellent separation (GC) and structural information (MS), making it ideal for impurity profiling. Primary amines like 2-(4-Chlorophenyl)ethylamine can exhibit poor peak shape (tailing) on standard GC columns due to interactions with active sites. Derivatization, for example with Pentafluoropropionic Anhydride (PFPA), is employed to block the active amine protons. This increases the compound's volatility and thermal stability while improving its chromatographic behavior, leading to sharp, symmetrical peaks.[10]
-
Instrumentation: A standard GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or triple quadrupole system).
-
Sample Preparation & Derivatization:
-
Extraction: If the analyte is in a matrix (e.g., urine, plasma), perform a liquid-liquid extraction. Adjust sample pH to >10 with NaOH, then extract with a non-polar solvent like hexane or ethyl acetate.[10]
-
Drying: Evaporate the organic extract to dryness under a gentle stream of nitrogen at 50°C.
-
Derivatization: Reconstitute the residue in 100 µL of ethyl acetate. Add 50 µL of Pentafluoropropionic Anhydride (PFPA). Cap the vial and heat at 70°C for 20 minutes.
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: 1 µL, splitless mode.
-
Oven Program: Initial temperature of 80°C, hold for 1 minute. Ramp to 280°C at 20°C/min. Hold at 280°C for 5 minutes.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of 40-450 amu or use Selected Ion Monitoring (SIM) for higher sensitivity if target ions are known.
-
Caption: Workflow for identification of 2-(4-Chlorophenyl)ethylamine via GC-MS.
C. Nuclear Magnetic Resonance (NMR) for Structural Verification
Causality: NMR is an unparalleled tool for absolute structural confirmation. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) in the molecule. For a reference standard, ¹H NMR can quickly confirm the identity and reveal the presence of proton-containing impurities, sometimes even without a corresponding reference standard for the impurity itself.[11] The splitting patterns (spin-spin coupling) provide definitive evidence of neighboring protons, confirming the ethylamine chain structure.[12]
-
Sample Preparation: Dissolve 5-10 mg of the 2-(4-Chlorophenyl)ethylamine reference standard in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Expected Chemical Shifts (relative to TMS in CDCl₃):
-
Aromatic Protons (4H): Two distinct signals appearing as doublets (a doublet of doublets system) in the range of δ 7.1-7.4 ppm.
-
Benzylic Protons (-CH₂-Ar, 2H): A triplet around δ 2.8-3.0 ppm, split by the adjacent -CH₂-NH₂ protons.
-
Amino Protons (-CH₂-NH₂, 2H): A triplet around δ 2.6-2.8 ppm, split by the adjacent benzylic protons.
-
Amine Protons (-NH₂, 2H): A broad singlet around δ 1.5-2.0 ppm. This signal's position is variable and can exchange with trace water in the solvent.
-
// Invisible nodes for positioning arrows node [shape=point, width=0, height=0]; p1 [pos="2.2,1.2!"]; p2 [pos="1.2,0.5!"]; p3 [pos="0.8,0.5!"]; p4 [pos="0.5,0.8!"];
p1 -> ArH; p2 -> CH2_Ar; p3 -> CH2_N; p4 -> NH2; }
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A Senior Application Scientist's Guide to Confirmatory Bioassays for 2-(4-Chlorophenyl)ethylamine Activity
This guide provides an in-depth comparison of robust, confirmatory bioassays to characterize the activity of 2-(4-Chlorophenyl)ethylamine (4-CPEA). As a phenethylamine derivative, 4-CPEA is presumed to interact with monoaminergic systems, making a multi-assay approach essential for a comprehensive understanding of its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical protocols for key experimental workflows.
Introduction: The Pharmacological Puzzle of 4-CPEA
2-(4-Chlorophenyl)ethylamine (4-CPEA) is a substituted phenethylamine that, due to its structural similarity to endogenous trace amines and synthetic stimulants, is predicted to interact with key neurological targets.[1][2][3] Its activity is likely mediated through G-protein coupled receptors (GPCRs) like the Trace Amine-Associated Receptor 1 (TAAR1) or via interaction with monoamine transporters responsible for the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[4][5][6]
Key Molecular Targets and Confirmatory Strategies
The two most probable targets for 4-CPEA are TAAR1 and the monoamine transporters.
-
Trace Amine-Associated Receptor 1 (TAAR1): This GPCR is activated by endogenous trace amines like β-phenylethylamine (β-PEA) and is a known target for various amphetamine-like substances.[7] TAAR1 is coupled to a stimulatory G-protein (Gαs), and its activation leads to a measurable increase in intracellular cyclic adenosine monophosphate (cAMP).[8][9] Therefore, a cAMP accumulation assay serves as a direct functional readout of TAAR1 agonism.[10][11]
-
Monoamine Transporters (DAT, NET, SERT): These transporters are critical for clearing neurotransmitters from the synaptic cleft.[6] Many psychoactive compounds act by inhibiting this reuptake, thereby increasing synaptic neurotransmitter levels.[12] A radioligand uptake inhibition assay is the gold standard for quantifying a compound's ability to block transporter function.[5]
A logical confirmatory workflow involves first assessing TAAR1 activation. If 4-CPEA is active at TAAR1, it is crucial to then profile its activity at the monoamine transporters to determine its selectivity and potential for off-target effects.
Comparative Analysis of Bioassay Platforms
Choosing the right assay depends on the specific research question, available resources, and desired throughput. Below is a comparison of the two primary assays discussed in this guide.
| Feature | cAMP Accumulation Assay (for TAAR1) | Radioligand Uptake Inhibition Assay (for Transporters) |
| Principle | Measures functional receptor activation via a downstream second messenger (cAMP). | Measures the ability of a test compound to block the uptake of a radiolabeled substrate into cells expressing a specific transporter.[5] |
| Primary Output | EC50 (Effective concentration for 50% of maximal response), Emax (maximal effect).[11] | IC50 (Inhibitory concentration for 50% of uptake), Ki (inhibitory constant).[6] |
| Throughput | High (96- or 384-well plate formats are common). | Medium to High (typically 96-well format).[13] |
| Key Reagents | Transfected cell line (e.g., HEK293-hTAAR1), cAMP detection kit (e.g., BRET, HTRF, ELISA), phosphodiesterase inhibitor.[8][10] | Transfected cell line (e.g., HEK293-hDAT), radiolabeled substrate (e.g., [3H]-dopamine), selective inhibitors for controls.[5][12] |
| Expertise | Cell culture, aseptic technique, plate-based assay experience. | Cell culture, handling of radioisotopes, scintillation counting or filtration harvesting.[13] |
| Advantages | Direct measure of functional agonism. High sensitivity. Amenable to high-throughput screening. | Gold standard for transporter function.[5] Provides a clear "biochemical fingerprint" of transporter interaction. |
| Limitations | Indirect measure of receptor binding. Signal can be influenced by downstream cellular machinery. | Requires use of radioactive materials and specialized equipment. Does not distinguish between competitive inhibitors and allosteric modulators without further experiments. |
In-Depth Experimental Protocols
The following protocols are designed to be self-validating by including necessary controls to ensure data integrity.
Protocol 1: TAAR1 Functional Agonism via cAMP Accumulation Assay
This protocol quantifies the ability of 4-CPEA to act as an agonist at the human TAAR1 receptor by measuring the resulting increase in intracellular cAMP. The use of a stable cell line, such as HEK293 cells expressing hTAAR1, is crucial for reproducibility.
Causality Behind Experimental Choices:
-
Cell Line: HEK293 cells are used for their robust growth and high transfection efficiency, making them an industry standard for heterologous expression of GPCRs.[10]
-
Phosphodiesterase (PDE) Inhibitor: The inclusion of a broad-spectrum PDE inhibitor, like IBMX, is critical. It prevents the enzymatic degradation of cAMP, thereby amplifying the signal and increasing the assay's sensitivity.
-
Controls: A known TAAR1 agonist (e.g., β-PEA) serves as a positive control to confirm cell and reagent performance, while a vehicle control establishes the baseline cAMP level.[11]
Experimental Workflow Diagram:
Caption: Mechanism of DAT Uptake Inhibition by 4-CPEA.
Step-by-Step Methodology:
-
Cell Plating: Seed HEK293 cells stably expressing hDAT (HEK-hDAT) into a 96-well tissue culture plate at a density of 40,000-50,000 cells per well. Culture overnight.
-
Reagent Preparation: Prepare a stock solution and serial dilutions of 4-CPEA in uptake buffer (e.g., Krebs-Henseleit buffer). Prepare a solution of a known DAT inhibitor (e.g., 10 µM mazindol) to define non-specific uptake and a vehicle control. [12]Prepare the radiolabeled substrate solution ([3H]-dopamine) at a concentration near its Km value (e.g., 200 nM). [5]3. Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells once with 100 µL of room temperature uptake buffer. [5]4. Pre-incubation: Add 50 µL of the 4-CPEA dilutions, specific inhibitor, or vehicle control to the appropriate wells. Incubate for 5-10 minutes at room temperature. [5]5. Uptake Initiation: Initiate the transport reaction by adding 50 µL of the [3H]-dopamine solution to all wells.
-
Incubation: Incubate for a short, precisely timed interval (e.g., 1-3 minutes) at room temperature. [5]7. Uptake Termination: Rapidly terminate the assay by aspirating the solution and immediately washing the cells three times with 150 µL of ice-cold uptake buffer. This removes extracellular radioligand.
-
Cell Lysis and Scintillation Counting: Add 100 µL of 1% SDS or another suitable lysis buffer to each well to solubilize the cells and release the intracellular radioactivity. Transfer the lysate to scintillation vials, add 2-3 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter. [5]9. Data Analysis: Subtract the counts per minute (CPM) from the non-specific uptake wells (containing mazindol) from all other wells. Normalize the data, setting the vehicle control as 100% uptake (0% inhibition) and the non-specific uptake as 0% uptake (100% inhibition). Plot the percent inhibition against the log concentration of 4-CPEA and fit the data to a four-parameter logistic curve to determine the IC50 value.
Conclusion and Recommendations
To comprehensively confirm the bioactivity of 2-(4-Chlorophenyl)ethylamine, a dual-assay approach is strongly recommended.
-
Start with the TAAR1 cAMP accumulation assay. This will definitively determine if 4-CPEA is a functional agonist at this key trace amine receptor. A positive result here provides a clear mechanistic anchor for its activity.
-
Follow up with monoamine transporter uptake inhibition assays. Regardless of the outcome of the TAAR1 assay, profiling 4-CPEA against DAT, NET, and SERT is essential. This will reveal its selectivity profile and quantify any off-target activity, which is critical for interpreting in vivo results and assessing therapeutic potential.
By systematically applying these validated, functional bioassays, researchers can move beyond speculation and generate a robust, quantitative pharmacological profile for 2-(4-Chlorophenyl)ethylamine, paving the way for more advanced studies in drug development and neuroscience.
References
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PubChem. (2013). Counterscreen for agonists of the human trace amine associated receptor 1 (TAAR1). National Center for Biotechnology Information. [Link]
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Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. [Link]
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Gifford Bioscience. Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience. [Link]
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Chemistry LibreTexts. (2015). Reactions of Acyl Chlorides with Primary Amines. [Link]
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Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. [Link]
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Ma, S., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. [Link]
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ResearchGate. Standard procedures for monoamine transporter and receptor-binding assays. [Link]
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Shi, W., et al. (2017). Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2. Molecular Pharmacology. [Link]
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Cozzi, N. V., et al. (2023). Discovery of Guanfacine as a Novel TAAR1 Agonist: A Combination Strategy through Molecular Modeling Studies and Biological Assays. International Journal of Molecular Sciences. [Link]
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PubChem. 2-(4-Chlorophenyl)ethylamine. National Center for Biotechnology Information. [Link]
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EuroscreenFast. Trace amine TAAR1 cAMP. [Link]
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Espinoza, S., et al. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in Pharmacology. [Link]
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Barak, L. S., et al. (2008). Pharmacological Characterization of Membrane-Expressed Human Trace Amine-Associated Receptor 1 (TAAR1) by a Bioluminescence Resonance Energy Transfer cAMP Biosensor. Molecular Pharmacology. [Link]
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Espinoza, S., et al. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. PMC. [Link]
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De Luca, L., et al. (2024). Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling. International Journal of Molecular Sciences. [Link]
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Comparative IR Spectroscopy Guide: Characterizing 2-(4-Chlorophenyl)ethylamine
Executive Summary
2-(4-Chlorophenyl)ethylamine (CAS: 156-41-2), often abbreviated as 4-Cl-PEA, is a critical halogenated phenethylamine derivative utilized as a precursor in pharmaceutical synthesis and a reference standard in forensic analysis. Its structural integrity relies on the precise arrangement of a primary amine, an ethyl linker, and a para-substituted chlorobenzene ring.
This guide provides a technical comparison of Infrared (IR) spectroscopy methodologies for characterizing 4-Cl-PEA. Unlike standard datasheets, we evaluate the performance differences between Attenuated Total Reflectance (ATR) and KBr Transmission , providing researchers with the data needed to select the optimal protocol based on sample state (liquid free base vs. solid hydrochloride salt).
Molecular Context & Spectral Prediction
To validate the identity of 4-Cl-PEA, the spectroscopist must confirm three distinct structural moieties. The presence of the chlorine atom at the para position induces specific symmetry-driven spectral features that distinguish it from the unsubstituted Phenethylamine (PEA).
Theoretical Fingerprint
| Moiety | Vibrational Mode | Expected Region (cm⁻¹) | Diagnostic Significance |
| Primary Amine (-NH₂) | N-H Stretching | 3300–3400 (Doublet) | Confirms primary amine. Disappears in HCl salt (becomes broad NH₃⁺). |
| Alkyl Linker (-CH₂-CH₂-) | C-H Stretching (sp³) | 2850–2960 | Differentiates from simple anilines. |
| Aromatic Ring | C=C Ring Stretch | 1450–1600 | General aromatic indicator. |
| Para-Substitution | C-H Out-of-Plane (OOP) | 800–850 | Critical: Single strong band indicates para substitution (vs. meta or ortho). |
| Aryl Chloride | C-Cl Stretch | 1000–1100 | Confirms halogenation. |
Comparative Methodology: ATR vs. KBr Transmission
The choice of sampling technique fundamentally alters the spectral output.[1][2] Below is an objective comparison of the two primary methods for 4-Cl-PEA.
Method A: Diamond ATR (Attenuated Total Reflectance)
Best for: Liquid Free Base, High-Throughput Screening
-
Mechanism: The IR beam reflects internally through a high-refractive-index crystal (Diamond/ZnSe). The evanescent wave penetrates ~0.5–2 µm into the sample.
-
Pros: Zero sample prep; easy cleaning; ideal for the liquid free base form.
-
Cons: Peak intensity diminishes at higher wavenumbers (due to wavelength-dependent penetration depth); lower sensitivity for trace impurities.
Method B: KBr Pellet (Transmission)
Best for: Solid Hydrochloride Salt, High-Resolution Library Matching
-
Mechanism: Sample is ground with Potassium Bromide (KBr) and pressed into a transparent disc.[1][3] Light passes through the sample.[1][3]
-
Pros: Constant pathlength; higher signal-to-noise ratio; "Gold Standard" for spectral libraries (NIST/SDBS).
-
Cons: Hygroscopic (water bands at 3400 cm⁻¹ interfere with amine analysis); time-consuming; pressure can induce polymorphism in crystalline salts.
Performance Data Summary
| Feature | ATR (Diamond) | KBr Transmission |
| Sample State | Liquid (Neat) or Solid | Solid Only |
| N-H Region (3300 cm⁻¹) | Clear doublet (Free base) | Often obscured by adsorbed H₂O |
| Fingerprint Resolution | Good | Excellent |
| Prep Time | < 1 minute | 10–15 minutes |
| Artifacts | Peak shifts (~2-5 cm⁻¹) | Christiansen effect (scattering) |
Experimental Protocols
Protocol A: Diamond ATR (Recommended for Free Base)
Prerequisite: FTIR Spectrometer with DTGS detector, Diamond ATR accessory.
-
Background: Clean crystal with isopropanol. Collect a 32-scan background spectrum.
-
Deposition: Pipette 10 µL of 2-(4-Chlorophenyl)ethylamine (Liquid) directly onto the crystal center.
-
Contact: For liquids, no pressure clamp is needed. For solids (HCl salt), lower the anvil until the force gauge reads ~80N to ensure optical contact.
-
Acquisition: Scan from 4000–600 cm⁻¹ (Resolution: 4 cm⁻¹, 32 scans).
-
Correction: Apply "ATR Correction" algorithm in software to adjust relative intensities to match transmission libraries.
Protocol B: KBr Pellet (Recommended for HCl Salt)
Prerequisite: Hydraulic Press, Agate Mortar, IR-grade KBr powder (dried).
-
Grinding: Mix 2 mg of 4-Cl-PEA HCl (Solid) with 200 mg of dry KBr. Grind in an agate mortar until a fine, uniform powder is achieved (prevent light scattering).
-
Pressing: Transfer to a 13mm die. Evacuate air (vacuum pump) for 1 minute. Apply 8–10 tons of pressure for 2 minutes.
-
Visual Check: The resulting disc must be transparent (glass-like). If cloudy, regrind.
-
Acquisition: Place in transmission holder. Scan 4000–400 cm⁻¹.
Data Analysis & Interpretation
The following table summarizes the observed shifts when comparing the Free Base (Liquid) to the HCl Salt (Solid), a common point of confusion in drug development.
Spectral Data Comparison Table
| Vibrational Mode | Free Base (Liquid/ATR) | HCl Salt (Solid/KBr) | Interpretation |
| N-H Stretch | 3370, 3290 cm⁻¹ (Sharp Doublet) | 2600–3100 cm⁻¹ (Broad) | Free base shows distinct primary amine. Salt shows broad Ammonium (NH₃⁺) band, overlapping C-H. |
| C-H Stretch (Aromatic) | 3020 cm⁻¹ | 3020 cm⁻¹ | Weak shoulder, consistent in both. |
| C-H Stretch (Aliphatic) | 2930, 2860 cm⁻¹ | 2950 cm⁻¹ | Methylene linker vibrations. |
| Aromatic Overtones | 1800–2000 cm⁻¹ | 1800–2000 cm⁻¹ | "2 adjacent fingers" pattern typical of para-substitution. |
| N-H Bending (Scissoring) | 1600 cm⁻¹ (Broad) | 1500–1600 cm⁻¹ | Stronger in salt due to NH₃⁺ deformation. |
| C-Cl Stretch | 1090 cm⁻¹ | 1095 cm⁻¹ | Identity Marker: Distinguishes from non-halogenated Phenethylamine. |
| OOP Bending (Para) | 820 cm⁻¹ | 825 cm⁻¹ | Strong, sharp peak. Confirms 1,4-substitution. |
Comparative Analysis: 4-Cl-PEA vs. Phenethylamine (PEA)
When compared to the unsubstituted Phenethylamine (PEA), 4-Cl-PEA exhibits a distinct C-Cl stretch at ~1090 cm⁻¹ which is absent in PEA. Furthermore, PEA (monosubstituted benzene) shows two strong OOP bands at ~750 and 690 cm⁻¹, whereas 4-Cl-PEA shows a single dominant band at ~820 cm⁻¹.
Visualization of Workflows
Diagram 1: Characterization Workflow
Caption: Decision logic for selecting the correct sampling technique based on the physical state of the 4-Cl-PEA sample.
Diagram 2: Spectral Logic Tree
Caption: Step-by-step logic for interpreting the IR spectrum to confirm the specific isomer and functional groups.
References
-
National Institute of Standards and Technology (NIST). (2023). 2-(4-Chlorophenyl)ethylamine Mass and IR Spectra. NIST Chemistry WebBook, SRD 69.[4][5] Retrieved from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023).[6] Spectral Database for Organic Compounds (SDBS).[7][8] SDBS No. 4544.[7] Retrieved from [Link][7]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[9] (Standard reference for interpretation of para-substituted benzene patterns).
-
PubChem. (2023).[9] 2-(4-Chlorophenyl)ethylamine Compound Summary. National Library of Medicine. Retrieved from [Link]
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- 9. 2-(4-Chlorophenyl)ethylamine | C8H10ClN | CID 67430 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-(4-Chlorophenyl)ethylamine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of novel chemical entities is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step framework for the safe disposal of amine, a substituted phenylethylamine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous chemicals, regulatory guidelines for related substances, and established principles of chemical waste management to offer a robust operational plan.
Pre-Disposal Safety Assessment and Hazard Identification
Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on the chemical structure—a chlorinated phenyl ring and an amine functional group—amine should be handled as a hazardous substance.
Inferred Hazardous Characteristics:
-
Toxicity: Substituted phenylethylamines can exhibit a range of toxicological effects, including acting as central nervous system stimulants.[[“]][2] The presence of a chlorophenyl group may contribute to organ toxicity and persistence in the environment.
-
Irritation: Amines are often corrosive or irritating to the skin, eyes, and respiratory tract.[3][4][5]
-
Environmental Hazard: Chlorinated organic compounds can be toxic to aquatic life and may persist in the environment.[4][6] Therefore, direct release to the environment must be strictly avoided.
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields or a face shield, and a laboratory coat.[5][7]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5][8]
-
Spill Kit: Ensure a spill kit containing absorbent materials (e.g., vermiculite, sand), and appropriate neutralizing agents for amines (such as a weak acid like citric acid) is readily accessible.
Waste Characterization and Segregation
Proper characterization and segregation of waste streams are critical to ensure compliant disposal.
Waste Classification:
Due to its chemical structure, waste containing amine should be classified as hazardous chemical waste . While a specific Resource Conservation and Recovery Act (RCRA) code has not been assigned, it may fall under the following categories depending on its characteristics and how it was used:
-
F-listed wastes (F003, F005): If mixed with or used as a non-halogenated solvent.[9]
-
K-listed wastes: If it is a specific waste from a particular industrial process.[9]
-
P-listed or U-listed wastes: If it is a discarded commercial chemical product. Phentermine, a related compound, is P-listed (P046).[10]
-
Characteristic Hazardous Waste: It may exhibit characteristics of toxicity (D004-D043).[11][12]
Segregation Protocol:
-
Designated Waste Container: Use a dedicated, properly labeled, and leak-proof container for all waste containing amine. The container should be made of a compatible material (e.g., high-density polyethylene).
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name: "amine," and the approximate concentration and quantity.
-
Avoid Mixing: Do not mix this waste with other waste streams, particularly with strong oxidizing agents, acids, or other reactive chemicals, to prevent potentially violent reactions.[3]
Disposal Procedures
The primary principle for the disposal of amine is to prevent its release into the environment.
Step 1: In-Lab Decontamination of Modest Spills
For minor spills within a controlled laboratory setting:
-
Restrict Access: Immediately alert personnel in the area and restrict access.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.
-
Neutralization (for residual amounts): After absorbing the bulk of the spill, the contaminated surface can be wiped with a dilute solution of a weak acid (e.g., 5% citric acid or acetic acid) to neutralize any remaining amine.
-
Collection: Carefully collect all contaminated materials (absorbent, gloves, wipes) and place them in the designated hazardous waste container.
-
Final Cleaning: Clean the spill area with soap and water. Collect the cleaning water for disposal as hazardous waste.
Step 2: Preparing for Final Disposal
-
Pure/Concentrated Waste: Unused or expired quantities of the pure compound should be kept in their original or a compatible, tightly sealed container and labeled as hazardous waste.
-
Dilute Solutions: Aqueous solutions containing amine should not be disposed of down the drain. They must be collected in a designated hazardous waste container.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, vials) that has come into contact with the compound should be placed in the solid hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), followed by washing with soap and water. The solvent rinsate must be collected as hazardous waste.
Step 3: Final Disposal Pathway
All waste containing amine must be disposed of through a licensed hazardous waste disposal company. The most common and environmentally sound disposal method for this type of compound is incineration at a permitted hazardous waste facility. High-temperature incineration ensures the complete destruction of the organic molecule, preventing its release into the environment.
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of amine waste.
Quantitative Data Summary
| Parameter | Value/Guideline | Source Analogy |
| RCRA Waste Codes (Potential) | D004-D043 (Toxicity), P046 (Phentermine) | [10][11][12] |
| pH of Waste Solutions | Avoid extreme pH; collect all aqueous solutions | General Chemical Safety |
| Container Compatibility | High-Density Polyethylene (HDPE) | Standard Laboratory Practice |
Conclusion
The responsible disposal of amine is a critical aspect of laboratory safety and environmental stewardship. By following these procedures, which are grounded in the known hazards of analogous compounds and established best practices for chemical waste management, researchers can minimize risks and ensure regulatory compliance. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the final disposal of hazardous waste.
References
- Google Patents. (n.d.). US4468376A - Disposal process for halogenated organic material.
-
Consensus. (n.d.). Phenethylamine Adverse Effects Neurotoxicity. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (n.d.). 40 CFR 302.4 -- Hazardous substances and reportable quantities. Retrieved from [Link]
-
Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The Toxicology of New Psychoactive Substances: Synthetic Cathinones and Phenylethylamines. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). Phenethylamines. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
-
Minnesota Pollution Control Agency. (n.d.). Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Disposal of Chlorine-Containing Wastes. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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- 1. consensus.app [consensus.app]
- 2. med.virginia.edu [med.virginia.edu]
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- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. echemi.com [echemi.com]
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- 7. keyorganics.net [keyorganics.net]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
